(R)-Ethyl 2-hydroxypropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCLXQDLBQLTDK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348444 | |
| Record name | (+)-Ethyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-00-5 | |
| Record name | (+)-Ethyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Ethyl D-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-Ethyl 2-hydroxypropanoate structural formula and stereochemistry
This technical guide provides an in-depth overview of (R)-Ethyl 2-hydroxypropanoate, also known as Ethyl (R)-lactate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structural formula, stereochemistry, physicochemical properties, and relevant experimental protocols.
Core Concepts: Structural Formula and Stereochemistry
This compound is the ethyl ester of (R)-lactic acid. It is a chiral molecule, meaning it is non-superimposable on its mirror image, the (S)-enantiomer. The designation '(R)' refers to the specific spatial arrangement of the substituents around the chiral center, the carbon atom at the second position (C2) of the propanoate chain, as determined by the Cahn-Ingold-Prelog priority rules.
The structural formula is CH₃CH(OH)COOCH₂CH₃. The central chiral carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH₃), a carboxyl group esterified with ethanol (-COOCH₂CH₃), and a hydrogen atom (-H). The stereochemistry is crucial in many of its applications, particularly in pharmaceuticals and chiral synthesis, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even detrimental.[1]
Molecular Identifiers:
-
Molecular Weight: 118.13 g/mol [2]
-
IUPAC Name: ethyl (2R)-2-hydroxypropanoate[2]
-
InChIKey: LZCLXQDLBQLTDK-SCSAIBSYSA-N[2]
Physicochemical and Spectroscopic Data
This compound is a colorless liquid with a mild, buttery, and fruity odor.[7][8] It is considered a "green solvent" due to its biodegradability and derivation from biological sources.[8]
Data Presentation
| Property | Value | Reference(s) |
| Physical State | Colorless liquid | [7] |
| Molecular Formula | C₅H₁₀O₃ | [2][3][4] |
| Molecular Weight | 118.13 g/mol | [2] |
| Density | 1.031 g/mL at 25 °C | [9] |
| Boiling Point | 154 °C | [9] |
| Melting Point | -26 °C | [9] |
| Flash Point | 54.6 ± 6.4 °C | [9] |
| Water Solubility | Miscible (with partial decomposition) | [9] |
| Solubility | Soluble in ethanol, ether, ketones, esters | [9] |
| Specific Rotation (α) | D14 -10° | [9] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the Fischer esterification of (R)-lactic acid (also known as D-(-)-lactic acid) with ethanol in the presence of an acid catalyst.
Materials:
-
(R)-lactic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Benzene or Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Combine (R)-lactic acid and an excess of absolute ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Add a suitable solvent for azeotropic distillation, such as benzene or toluene.
-
Set up the apparatus for distillation with a Dean-Stark trap to collect the water formed during the reaction.
-
Heat the reaction mixture to reflux. The water-ethanol-benzene/toluene azeotrope will distill off, and the water will be collected in the trap, driving the equilibrium towards the formation of the ester.
-
Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, the reaction is considered complete.
-
Allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it with cold water to remove excess ethanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Chiral Purity Analysis by HPLC
The enantiomeric excess (ee%) of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Instrumentation and Conditions: [10]
-
HPLC System: A standard HPLC system with a UV detector (e.g., Thermo Ultimate 3000, DAD detector).
-
Chiral Column: A coated polysaccharide derivative chiral column, such as one with amylose-tris(3,5-dimethylphenylcarbamate) coated on a spherical silica gel stationary phase.
-
Mobile Phase: A mixture of n-hexane and ethanol, typically in a ratio of 95:5 (v/v).
-
Elution Mode: Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
Procedure: [10]
-
Prepare a sample solution by dissolving a known amount of the synthesized this compound in ethanol (e.g., 30 mg/mL).
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram. The two enantiomers, (R)- and (S)-Ethyl 2-hydroxypropanoate, will be separated and show distinct retention times.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Mandatory Visualizations
Stereochemical Relationship of Ethyl Lactate Enantiomers
Caption: Logical relationship between racemic ethyl lactate and its constituent enantiomers.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and chiral purity analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:7699-00-5 | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound , 98% , 7699-00-5 - CookeChem [cookechem.com]
- 6. 7699-00-5|this compound|BLD Pharm [bldpharm.com]
- 7. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl (R)-lactate
This technical guide provides a comprehensive overview of ethyl (R)-lactate, a chiral ester with significant applications in the pharmaceutical, chemical, and food industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Identity
IUPAC Name: ethyl (2R)-2-hydroxypropanoate[1]
Synonyms:
Physicochemical Properties
Ethyl (R)-lactate is a colorless liquid with a mild, buttery, and fruity odor.[6] It is considered a "green solvent" due to its biodegradability and derivation from renewable resources.[6][7]
| Property | Value | Source |
| Molecular Formula | C5H10O3 | [1][7] |
| Molecular Weight | 118.13 g/mol | [7] |
| Boiling Point | 150-154 °C | [2][5][7] |
| Melting Point | -25 °C to -26 °C | [5][7] |
| Flash Point | 46 °C (115 °F) | [2][4][7] |
| Density | 1.0345 g/cm³ (at 23 °C) | [2] |
| Refractive Index | 1.413 (at 20 °C) | [2] |
| Solubility | Miscible with water, alcohol, ketones, esters, and hydrocarbons. | [5] |
| Vapor Pressure | 1.9591 hPa (at 20°C) | [5] |
Synthesis and Production
Ethyl (R)-lactate can be produced through several methods, including chemical synthesis and biosynthesis.
3.1. Chemical Synthesis: Esterification
The most common industrial method for producing ethyl lactate is the esterification of lactic acid with ethanol.[7][8][9] This is a reversible reaction where water is a by-product.[8] The reaction is typically catalyzed by an acid, such as sulfuric acid.
Experimental Protocol: Esterification of Lactic Acid
-
Reactants: (R)-lactic acid and ethanol.
-
Catalyst: Sulfuric acid.
-
Procedure:
-
A mixture of (R)-lactic acid and an excess of ethanol is prepared in a reaction vessel.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product.
-
After cooling, the excess ethanol is removed by distillation.
-
The remaining mixture is neutralized with a base (e.g., sodium bicarbonate solution) to remove the acid catalyst.
-
The ethyl lactate is then extracted with an organic solvent and purified by fractional distillation.
-
3.2. Reactive Distillation
Reactive distillation is a process that combines chemical reaction and separation in a single unit.[8] This technique is highly efficient for reversible reactions like esterification as the product is continuously removed, shifting the equilibrium towards product formation.[8] A simulation of this process for ethyl lactate synthesis from magnesium lactate and ethanol showed a high conversion rate of approximately 96.13% and a yield of 95.76%.[8]
3.3. Biosynthesis
Ethyl lactate can be produced through fermentation using genetically engineered microorganisms, such as Saccharomyces cerevisiae.[7] This method is considered more sustainable as it utilizes renewable feedstocks. The biosynthetic pathway involves the introduction of enzymes like propionyl-CoA transferase and alcohol acyltransferase to facilitate the esterification of ethanol with lactate precursors.[7]
Experimental Protocol: Enzymatic Synthesis of Ethyl Lactate
-
Enzyme: Immobilized lipase, such as Novozymes 435.[10]
-
Substrates: Lactic acid and ethanol.
-
Solvent: A polar solvent or hydrophobic ethers/ketones can be used to suppress enzyme inactivation by the acidity of lactic acid.[10]
-
Procedure:
-
Immobilized lipase is added to a solution of lactic acid and ethanol in a suitable solvent.[10]
-
The reaction is carried out with shaking at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 2 to 24 hours).[10]
-
The amount of ethyl lactate produced is monitored and quantified using analytical techniques such as gas chromatography.[10]
-
Applications in Research and Drug Development
Ethyl (R)-lactate's favorable properties make it a valuable compound in the pharmaceutical industry.
-
Green Solvent: Due to its biodegradability, low toxicity, and origin from renewable resources, it is an environmentally friendly alternative to traditional volatile organic compounds (VOCs).[6][7][11] It can be used as a solvent for nitrocellulose, cellulose acetate, and cellulose ethers.[6]
-
Pharmaceutical Excipient: It is used as a solubilizing agent and carrier for active pharmaceutical ingredients (APIs) in topical preparations like creams, lotions, and gels.[9][12][13]
-
Drug Delivery: Ethyl lactate has been investigated for its role as a topical penetration enhancer, facilitating the delivery of drugs through the skin.[9]
-
Preservative: It can be used as a preservative in some pharmaceutical products to extend their shelf life.[12]
-
Chiral Synthesis: As a chiral molecule, it serves as a valuable starting material or intermediate in the synthesis of other chiral compounds.[9]
Workflows and Pathways
5.1. General Synthesis and Purification Workflow
Caption: Workflow for the chemical synthesis and purification of ethyl (R)-lactate.
5.2. Biosynthetic Pathway in Engineered Saccharomyces cerevisiae
Caption: Simplified biosynthetic pathway for ethyl (R)-lactate in engineered yeast.
References
- 1. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Ethyl D-lactate | 7699-00-5 [chemicalbook.com]
- 3. R-Ethyl lactate | 7699-00-5 - BuyersGuideChem [buyersguidechem.com]
- 4. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 7. Ethyl lactate: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
- 8. Manufacturing Process of Ethyl Lactate.pdf [slideshare.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Different Applications of Ethyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 13. pharmtech.com [pharmtech.com]
A Comprehensive Technical Guide to (R)-Ethyl 2-hydroxypropanoate
CAS Number: 7699-00-5
This technical guide provides an in-depth overview of (R)-Ethyl 2-hydroxypropanoate, a chiral ester of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details common experimental protocols for its synthesis, and illustrates its utility as a versatile chiral building block and a green solvent.
Physicochemical and Spectroscopic Data
This compound, also known as ethyl (R)-lactate, is a colorless liquid with a mild, buttery, and fruity odor.[1] It is the (R)-enantiomer of ethyl lactate and is valued for its biodegradability and low toxicity.[2] Its key properties are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7699-00-5 | [1][3] |
| Molecular Formula | C₅H₁₀O₃ | [3] |
| Molecular Weight | 118.13 g/mol | [4] |
| Appearance | Colorless liquid | [5][6] |
| Density | 1.031 g/mL at 25 °C | ChemBK |
| Boiling Point | 154 °C | |
| Melting Point | -26 °C | [5] |
| Flash Point | 54.6 ± 6.4 °C | [7] |
| Solubility in Water | Miscible | [1][6] |
| Refractive Index | 1.415 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are instrument-dependent, typical data is available through various chemical suppliers and databases.
| Spectroscopy | Data Availability |
| Nuclear Magnetic Resonance (NMR) | Available from suppliers like BLD Pharm |
| High-Performance Liquid Chromatography (HPLC) | Available from suppliers like BLD Pharm |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Available from suppliers like BLD Pharm |
| Infrared (IR) Spectroscopy | Data available in chemical databases |
| Mass Spectrometry (MS) | Data available in chemical databases |
Experimental Protocols: Synthesis of this compound
The synthesis of enantiomerically pure this compound is of great importance, particularly in the pharmaceutical industry where stereochemistry is critical. Both chemical and enzymatic methods are commonly employed.
Chemical Synthesis: Fischer Esterification of D-Lactic Acid
A prevalent method for synthesizing this compound is the Fischer esterification of D-lactic acid with ethanol, using an acid catalyst. Azeotropic distillation is often employed to drive the reaction to completion by removing the water byproduct.
Methodology:
-
Reactant Mixture: D-lactic acid is mixed with an excess of ethanol. A suitable solvent for azeotropic distillation, such as benzene or toluene, is added.
-
Catalyst: A strong acid catalyst, like concentrated sulfuric acid or p-toluenesulfonic acid, is introduced to the mixture.[5]
-
Reaction Conditions: The mixture is heated to reflux. The water-ethanol-solvent azeotrope is distilled off.
-
Work-up: Upon completion of the reaction, the mixture is cooled. The excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by distillation under reduced pressure.
Enzymatic Synthesis and Resolution
Enzymatic methods offer high selectivity and milder reaction conditions, making them an attractive "green" alternative. Lipases are commonly used for the kinetic resolution of racemic ethyl lactate or for the direct esterification of lactic acid.
Methodology for Enzymatic Resolution:
-
Substrate: Racemic ethyl lactate is used as the starting material.
-
Enzyme: A lipase, such as Candida antarctica lipase B (CALB), is employed as the catalyst.
-
Acylating Agent: An acylating agent, like vinyl acetate, is added to the reaction mixture.
-
Reaction: The lipase selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer ((R)-ethyl lactate) unreacted.
-
Separation: The resulting mixture of (R)-ethyl lactate and the acylated (S)-enantiomer can be separated by chromatography or distillation.
Visualized Workflows and Applications
The following diagrams, generated using the DOT language, illustrate the synthesis workflows and the primary applications of this compound.
Synthesis Workflows
Key Application Areas
Applications in Drug Development and Chiral Synthesis
This compound is a valuable chiral synthon in the synthesis of more complex, enantiomerically pure molecules. Its utility stems from the two reactive centers: the hydroxyl and the ester groups, which can be manipulated selectively.
-
Chiral Pool Synthesis: It serves as a readily available starting material in the synthesis of various chiral compounds, including pharmaceuticals and agrochemicals. For instance, it has been used in the total synthesis of natural products like (-)-orthodiffenes.[7]
-
Pharmaceutical Intermediates: The stereocenter in (R)-ethyl lactate is incorporated into the backbone of numerous drug candidates, influencing their pharmacological activity and reducing side effects associated with the inactive enantiomer.
-
"Green" Chemistry: Due to its derivation from biological sources (fermentation of biomass) and its biodegradability, (R)-ethyl lactate is considered an environmentally friendly solvent.[2] It is an effective, non-toxic alternative to many conventional organic solvents in various chemical transformations and formulations.[5]
-
Other Industries: Beyond pharmaceuticals, it is used in food and fragrance industries as a flavoring and fragrance agent, and in the electronics industry as a solvent for photolithography.[5]
References
- 1. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 2-hydroxypropanoate [stenutz.eu]
- 5. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:7699-00-5 | Chemsrc [chemsrc.com]
- 7. 7699-00-5|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Safety and Handling of (R)-ethyl D-lactate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (R)-ethyl D-lactate, a biodegradable and versatile solvent with applications in the pharmaceutical, cosmetic, and food industries. The information presented herein is intended to support safe laboratory and manufacturing practices. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols based on OECD guidelines are provided. Visual workflows for key safety procedures are also included.
Chemical and Physical Properties
(R)-ethyl D-lactate is a colorless liquid with a mild, fruity odor.[1] It is the ethyl ester of D-lactic acid and is considered a green solvent due to its natural origin and biodegradability.[2]
| Property | Value | Reference |
| Molecular Formula | C5H10O3 | [3] |
| Molecular Weight | 118.13 g/mol | [1][3] |
| CAS Number | 7699-00-5 | |
| Appearance | Colorless liquid | [1][4] |
| Odor | Mild, fruity, buttery | [1][2] |
| Boiling Point | 154.1 °C (at 101.3 kPa) | [4] |
| Melting Point | -26 °C | [1][4] |
| Flash Point | 59.0 °C (Pensky-Martens closed-cup) | [4] |
| Autoignition Temperature | 400 °C | [3] |
| Density | 1.020–1.040 g/cm³ (at 20 °C) | [4] |
| Vapor Pressure | 0.279 kPa (at 20 °C) | [4] |
| Vapor Density | 4.1 (Air = 1) | [4] |
| Solubility | Soluble in water, alcohol, and acetone | [4] |
| Explosion Limits | Lower: 1.5 vol%, Upper: 11.4 vol% | [4] |
Toxicological Data
The toxicological profile of (R)-ethyl D-lactate indicates low acute toxicity. The primary health effects observed are irritation to the skin and eyes upon direct contact and potential central nervous system depression at high concentrations.[5][6]
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | >5,000 mg/kg | [3][4] |
| Mouse | Oral | 2,500 mg/kg | [3][4] | |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5,000 mg/kg | [3][7] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | >5.62 g/m³ (no fatalities) | [4] |
| Skin Irritation | Rabbit | Dermal | Irritating | [8] |
| Eye Irritation | Rabbit | Ocular | Moderate to severe irritation | [8] |
| Mutagenicity (Ames test) | In vitro | Negative | [4] |
Hazard Identification and Classification
(R)-ethyl D-lactate is classified as a flammable liquid and can cause serious eye irritation.
GHS Classification:
-
Flammable Liquids: Category 3
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
Signal Word: Warning
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280
-
Response: P303+P361+P353, P304+P340, P305+P351+P338, P312, P337+P313
-
Storage: P403+P233, P403+P235, P405
-
Disposal: P501
Experimental Protocols
The toxicological data presented in this guide are based on standardized testing methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the likely protocols used for the key toxicological endpoints.
Acute Oral Toxicity (OECD 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Healthy young adult rodents (typically rats) are used.[9] Animals are fasted prior to administration of the test substance.[9]
-
Dosage: The substance is administered in a single dose. If a single dose is not possible, the dose may be given in smaller fractions over a period not exceeding 24 hours.[9]
-
Observation Period: Animals are observed for at least 14 days.[6] Particular attention is given to changes in skin, fur, eyes, mucous membranes, and respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.[10] The time of death is recorded as precisely as possible.[9]
-
Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[9]
Acute Dermal Toxicity (OECD 402)
This test assesses the potential adverse effects of a single dermal exposure to a substance.
-
Test Animals: Young adult rats or rabbits are typically used.[12]
-
Procedure: The fur is removed from the dorsal area of the trunk of the test animals. The test substance is applied uniformly over an area of at least 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[13]
-
Observation Period: The animals are observed for at least 14 days.[14] Observations include changes in skin and fur, eyes and mucous membranes, and systemic toxicity.[10]
-
Pathology: All animals undergo a gross necropsy at the end of the study.[14]
Acute Dermal Irritation/Corrosion (OECD 404)
This method provides information on the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance to be tested is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin areas serving as a control.[15]
-
Test Animals: The albino rabbit is the preferred laboratory animal.[15]
-
Procedure: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[15] The exposure period is 4 hours.[15]
-
Observation: The skin is examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal.[16]
-
Classification: The dermal irritation scores are evaluated in conjunction with the nature and severity of the lesions and their reversibility.[15]
Acute Eye Irritation/Corrosion (OECD 405)
This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of the experimental animal; the untreated eye serves as a control.[17]
-
Test Animals: Healthy young adult albino rabbits are used.[18]
-
Procedure: A single dose of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled in the conjunctival sac of one eye.[18]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[18] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[19]
-
Classification: The scores are evaluated to determine the overall irritation potential of the substance.[18]
Handling and Storage
Proper handling and storage procedures are essential to ensure safety and maintain the quality of (R)-ethyl D-lactate.
-
Handling:
-
Use in a well-ventilated area.[4]
-
Avoid breathing vapors or mist.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Take precautionary measures against static discharge.[4]
-
Wash hands thoroughly after handling.[4]
-
-
Storage:
Accidental Release and First Aid Measures
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition (sparks, open flames, hot surfaces).
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Personal Protection: Wear appropriate personal protective equipment, including respiratory protection if ventilation is inadequate.
-
Cleanup: Collect the absorbed material and place it in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[20]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[20]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[20]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.[20]
Fire and Explosion Hazard
(R)-ethyl D-lactate is a flammable liquid.[3]
-
Flash Point: 59.0 °C[4]
-
Autoignition Temperature: 400 °C[3]
-
Flammable Limits: LEL: 1.5%, UEL: 11.4%[4]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.
-
Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool unopened containers.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[4]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition. Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[4]
-
Hazardous Polymerization: Will not occur.
Visual Workflows
The following diagrams illustrate key safety and experimental workflows.
References
- 1. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sesha.org [sesha.org]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. musashino.com [musashino.com]
- 5. nj.gov [nj.gov]
- 6. osha.gov [osha.gov]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. inchem.org [inchem.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 11. oecd.org [oecd.org]
- 12. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 17. oecd.org [oecd.org]
- 18. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 19. Acute eye irritation oecd | PPTX [slideshare.net]
- 20. geneseo.edu [geneseo.edu]
(R)-Ethyl 2-Hydroxypropanoate: A Comprehensive Technical Guide to its Natural Occurrence and Biological Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Ethyl 2-hydroxypropanoate, also known as ethyl (R)-lactate, is a chiral ester naturally present in a variety of foods and beverages. Its presence contributes to the sensory profile of these products. This technical guide provides an in-depth overview of the natural occurrence and biological sources of this compound. It includes quantitative data on its prevalence, detailed experimental protocols for its analysis and production, and visualizations of the key biological pathways involved in its synthesis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the properties and applications of this versatile chiral molecule.
Natural Occurrence of this compound
This compound is a naturally occurring volatile compound found in a range of fruits, vegetables, and fermented products.[1][2][3] The stereochemistry of ethyl lactate is dependent on the biological source, with the (R)-enantiomer often originating from the microbial metabolism of D-lactic acid.[3]
Occurrence in Fruits and Vegetables
Ethyl lactate has been identified as a volatile component in various fruits, including apples, grapes, and passion fruit.[1] While the primary enantiomer is often the (S)-form, derived from L-lactic acid, the (R)-form can also be present in smaller quantities. The concentration and enantiomeric ratio can vary significantly depending on the fruit variety, ripeness, and post-harvest storage conditions.
Occurrence in Fermented Foods and Beverages
Fermented products are a significant natural source of ethyl lactate, where its formation is closely linked to the metabolic activities of lactic acid bacteria and yeasts.[2]
-
Wine: During alcoholic and malolactic fermentation, both (R)- and (S)-ethyl lactate are formed. Wines that have not undergone malolactic fermentation tend to have a higher enantiomeric excess of (R)-ethyl lactate.[4]
-
Beer: Ethyl lactate is a common ester in beer, contributing to its flavor profile. Its concentration can increase with the age of the beer.[1]
-
Baijiu: In this traditional Chinese liquor, (R)-ethyl lactate is often the predominant enantiomer and is considered a key contributor to its characteristic fruity aroma.[5]
-
Other Fermented Products: Ethyl lactate is also found in other fermented foods such as soy sauce, vinegar, and some dairy products.[1]
Quantitative Data
The following table summarizes the reported concentrations and enantiomeric ratios of ethyl lactate in various natural sources. It is important to note that these values can vary widely based on the specific product, production method, and analytical technique used.
| Natural Source | Total Ethyl Lactate Concentration (mg/L) | (R)-Ethyl Lactate Concentration (mg/L) | (S)-Ethyl Lactate Concentration (mg/L) | Enantiomeric Excess (ee%) of (R)- or (S)- form | Reference(s) |
| Tannat Wine (without Malolactic Fermentation) | 5 - 8 | 4.2 - 6.7 | 0.8 - 1.3 | 69% (R) | [4] |
| Tannat Wine (with Malolactic Fermentation) | 90 - 150 | 32.4 - 54 | 57.6 - 96 | 22-28% (S) | [4] |
| Baijiu (Sauce Aroma-type) | 1126.75 ± 9.52 | 124.87 ± 5.58 | 1001.88 ± 3.94 | 77.84% (S) | [5] |
| Baijiu (Strong Aroma-type) | 185.25 ± 11.46 | 158.34 ± 9.87 | 26.91 ± 1.59 | 71.22% (R) | [5] |
| Baijiu (Light Aroma-type) | 102.33 ± 7.21 | 87.65 ± 6.12 | 14.68 ± 1.09 | 71.31% (R) | [5] |
Biological Sources and Biosynthesis
The primary biological route to this compound is through the microbial fermentation of D-lactic acid, which is subsequently esterified with ethanol.
Microbial Production of D-Lactic Acid
Certain species of lactic acid bacteria, particularly from the genus Leuconostoc, are known producers of D-lactic acid.[6][7] These bacteria are heterofermentative, meaning they produce a mixture of lactic acid, ethanol, and carbon dioxide from glucose.[7] The key enzyme in this process is a D-lactate dehydrogenase.
Microbial and Enzymatic Synthesis of this compound
This compound can be synthesized through two primary biological methods: direct microbial fermentation or enzymatic catalysis.
-
Microbial Fermentation: A co-culture of D-lactic acid-producing bacteria (e.g., Leuconostoc) and an ester-producing yeast (e.g., Saccharomyces cerevisiae) can be used to produce ethyl lactate directly from a sugar source. The bacteria produce D-lactic acid, and the yeast produces both ethanol and the necessary esterases for the esterification reaction.[2]
-
Enzymatic Synthesis: Lipases are enzymes that can catalyze the esterification of D-lactic acid with ethanol to produce this compound.[1][8] This method allows for high specificity and can be performed under mild reaction conditions. Kinetic resolution using lipases can also be employed to separate a racemic mixture of ethyl lactate.[3]
Experimental Protocols
This section provides detailed methodologies for the analysis, microbial production, and enzymatic synthesis of this compound.
Protocol for Chiral Analysis by GC-MS
This protocol describes the enantioselective analysis of ethyl lactate in a wine matrix.
4.1.1. Sample Preparation
-
Centrifuge the wine sample to remove any suspended solids.
-
Perform a liquid-liquid extraction of the clear supernatant with dichloromethane or a suitable organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
4.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Agilent Mass Selective Detector or equivalent.
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 min.
-
Ramp to 230°C at 2°C/min.
-
Hold at 230°C for 3 min.
-
-
Injector Temperature: 220°C.
-
MSD Interface Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-350.
4.1.3. Quantification
-
Prepare calibration curves using standard solutions of (R)- and (S)-ethyl lactate.
-
Identify the enantiomers based on their retention times.
-
Quantify the concentration of each enantiomer by integrating the peak areas of characteristic ions.
Protocol for Microbial Production of this compound
This protocol outlines a two-step fermentation process for the production of this compound using a lactic acid bacterium and an ester-producing yeast.[2]
4.2.1. Stage 1: D-Lactic Acid Fermentation
-
Inoculum Preparation: Culture Leuconostoc mesenteroides in a suitable broth medium (e.g., MRS broth) at 30°C for 24 hours.
-
Fermentation Medium: Prepare a fermentation medium containing a carbon source (e.g., glucose or rice saccharification solution), nitrogen source, and essential nutrients.
-
Fermentation: Inoculate the fermentation medium with the prepared Leuconostoc culture. Maintain the fermentation at 30°C with gentle agitation for 48-72 hours, or until the desired concentration of D-lactic acid is reached. Monitor the pH and adjust as necessary to maintain optimal conditions for the bacteria.
4.2.2. Stage 2: Esterification
-
Yeast Inoculum: Culture an ester-producing yeast strain (e.g., Saccharomyces cerevisiae) in YPD broth at 26°C for 24 hours.
-
Co-culture or Sequential Fermentation:
-
Co-culture: Inoculate the D-lactic acid fermentation broth with the yeast culture.
-
Sequential: Centrifuge the D-lactic acid fermentation broth to remove the bacteria. Add the supernatant to a fresh yeast fermentation.
-
-
Esterification: Incubate the culture at 26°C for 3-5 days. The yeast will produce ethanol and esterases, which will catalyze the esterification of D-lactic acid to this compound.
-
Extraction and Purification: After fermentation, centrifuge the broth to remove microbial cells. The supernatant containing this compound can be purified by distillation.[9]
Protocol for Enzymatic Synthesis of this compound
This protocol describes the lipase-catalyzed esterification of D-lactic acid.[1][10]
4.3.1. Reaction Setup
-
Reactants: In a round-bottom flask, combine D-lactic acid and ethanol. An excess of ethanol is typically used to drive the reaction towards the product.
-
Catalyst: Add an immobilized lipase (e.g., Novozym 435 from Candida antarctica) to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the substrates.
-
Solvent (Optional): The reaction can be performed in a solvent-free system or in an organic solvent such as hexane.
-
Water Removal: Add molecular sieves to the reaction mixture to remove the water produced during esterification, which will shift the equilibrium towards the formation of the ester.
4.3.2. Reaction Conditions
-
Temperature: Maintain the reaction temperature between 40°C and 60°C.
-
Agitation: Stir the reaction mixture continuously.
-
Reaction Time: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC. The reaction is typically complete within 24-48 hours.
4.3.3. Product Isolation
-
Enzyme Removal: Separate the immobilized lipase from the reaction mixture by filtration. The enzyme can be washed and reused.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.
Conclusion
This compound is a naturally occurring chiral molecule with a notable presence in various food and beverage products, significantly influencing their sensory characteristics. Its biological synthesis is primarily driven by microbial fermentation, involving the production of D-lactic acid by specific bacteria and subsequent esterification. The methodologies for its analysis, microbial production, and enzymatic synthesis are well-established, providing a solid foundation for further research and application in fields ranging from flavor and fragrance to chiral synthesis in the pharmaceutical industry. This guide serves as a comprehensive resource for professionals seeking to understand and utilize the properties of this important chiral ester.
References
- 1. chapmanhall.com [chapmanhall.com]
- 2. Biocycle Fermentation Based on Lactic Acid Bacteria and Yeast for the Production of Natural Ethyl Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. (R)-Ethyl lactate is an important contributor to fruity flavor of Baijiu as revealed by chiral GC–MS and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of stearoyl lactic acid ester catalyzed by lipases from Rhizomucor miehei and porcine pancreas optimization using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Part III. Direct enzymatic esterification of lactic acid with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between (R)- and (S)-Ethyl 2-hydroxypropanoate
An In-depth Technical Guide to the Enantiomers of Ethyl 2-hydroxypropanoate: (R)- vs. (S)-
Introduction
Ethyl 2-hydroxypropanoate, commonly known as ethyl lactate, is a chiral ester derived from the reaction of lactic acid and ethanol. Its molecular structure contains a single stereogenic center, giving rise to two non-superimposable mirror-image forms known as enantiomers: (R)-Ethyl 2-hydroxypropanoate and (S)-Ethyl 2-hydroxypropanoate. While these enantiomers share identical chemical formulas and many physical properties, their distinct spatial arrangements lead to significant differences in their optical activity and interactions with other chiral molecules, a critical aspect in the fields of pharmaceuticals, fine chemicals, and materials science.
This technical guide provides a comprehensive comparison of the (R)- and (S)- enantiomers of ethyl lactate, detailing their physicochemical properties, synthesis, separation, and applications, with a focus on the technical requirements for researchers and drug development professionals.
Physicochemical Properties
The fundamental physical properties of the (R)- and (S)- enantiomers are identical, with the exception of their interaction with plane-polarized light. The racemic mixture, a 1:1 combination of both enantiomers, is optically inactive.
| Property | (S)-Ethyl 2-hydroxypropanoate | This compound | Racemic Ethyl Lactate |
| Synonyms | Ethyl L-(-)-lactate, (-)-Ethyl lactate | Ethyl D-(+)-lactate, (+)-Ethyl lactate | Ethyl DL-lactate |
| CAS Number | 687-47-8[1] | 7699-00-5[2] | 97-64-3[3] |
| Molecular Formula | C₅H₁₀O₃[1] | C₅H₁₀O₃[2] | C₅H₁₀O₃[3] |
| Molecular Weight | 118.13 g/mol [1] | 118.13 g/mol [2] | 118.13 g/mol [3] |
| Appearance | Colorless liquid | Colorless liquid | Clear, colorless liquid[4] |
| Boiling Point | 154-155 °C at 760 mmHg[1] | 154.5 °C at 760 mmHg[2] | 151-155 °C |
| Melting Point | -26 °C | Not Available | -26 °C[5] |
| Density | 1.034 - 1.038 g/cm³ at 20 °C[1] | ~1.1 g/cm³[2] | 1.034 g/mL |
| Refractive Index | 1.412 - 1.414 at 20 °C[1] | ~1.410 - 1.416 | 1.4100 - 1.4160 |
| Specific Rotation [α]D | -10.0° to -11.3° (neat, 20 °C) | +10° to +11.5° (neat, 20 °C) | 0° |
| Solubility | Miscible with water, alcohols, ketones, and esters | Soluble in water | Miscible with water[4] |
Stereochemistry and Optical Activity
The defining difference between the two enantiomers is their three-dimensional structure. According to the Cahn-Ingold-Prelog (CIP) priority rules, the groups attached to the chiral carbon (C2) are assigned priorities. For ethyl lactate, the priorities are: -OH > -COOC₂H₅ > -CH₃ > -H. The orientation of these groups determines the (R) (rectus, right) or (S) (sinister, left) configuration. This structural difference causes them to rotate plane-polarized light in equal but opposite directions. The (S)-enantiomer is levorotatory (-), while the (R)-enantiomer is dextrorotatory (+).
Caption: Stereochemical relationship between (S)- and this compound.
Synthesis and Chiral Separation
The origin of ethyl lactate often dictates its enantiomeric composition.
-
Biosynthesis: Fermentation processes using microorganisms typically produce lactic acid of high enantiomeric purity, which is then esterified. Most biological sources yield (S)-lactic acid, resulting in the production of (S)-Ethyl lactate, also known as ethyl (-)-L-lactate.[6]
-
Chemical Synthesis: Industrial production from petrochemical feedstocks, such as the reaction between acetaldehyde and hydrogen cyanide followed by hydrolysis and esterification, generally produces a racemic mixture of (R)- and (S)-ethyl lactate.
Due to the stereospecific requirements in many applications, particularly in pharmaceuticals, the separation of these racemic mixtures is crucial.
Experimental Protocol: Chiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of ethyl lactate enantiomers.[7][8]
Objective: To separate and quantify the (R)- and (S)- enantiomers of ethyl lactate from a racemic mixture to determine enantiomeric excess (ee%).
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column: Coated polysaccharide derivative column, e.g., amylose-tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., DAICEL CHIRALCEL® AD-H, 4.6 x 250mm, 5 µm).[7]
-
Mobile Phase: n-Hexane and Ethanol (HPLC grade)
-
Sample: Racemic ethyl lactate standard, and the sample to be analyzed.
-
Class A volumetric flasks and pipettes.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Ethanol (e.g., 95:5 v/v).[7] The mixture should be filtered through a 0.45 µm filter and degassed prior to use.
-
Standard/Sample Preparation: Accurately weigh and dissolve the ethyl lactate sample in ethanol to a known concentration (e.g., 30 mg/mL).[7]
-
Chromatographic Conditions:
-
Analysis:
-
Inject the racemic standard to determine the retention times for the (R)- and (S)- enantiomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to each enantiomer based on the retention times from the standard run.
-
-
Quantification: The enantiomeric excess (ee%) is calculated from the peak areas (A) of the two enantiomers using the formula:
-
ee% = [ | A(S) - A(R) | / ( A(S) + A(R) ) ] x 100
-
Caption: Experimental workflow for chiral HPLC separation of ethyl lactate enantiomers.
Applications in Research and Drug Development
While racemic ethyl lactate is widely used as a "green" solvent due to its biodegradability and low toxicity, the enantiomerically pure forms are highly valued as chiral building blocks in asymmetric synthesis.[6][9][10]
-
(S)-Ethyl Lactate: As the naturally derived and more readily available enantiomer, (S)-ethyl lactate is a cornerstone in the synthesis of complex chiral molecules.[11] Its stereocenter can be retained or inverted to introduce chirality into a target molecule with high stereoselectivity. It serves as a precursor for pharmaceuticals, agrochemicals, and fragrances where a specific stereoisomer is required for biological activity.[11]
-
(R)-Ethyl Lactate: Although less common from natural sources, (R)-ethyl lactate is equally important for synthesizing the enantiomers of target molecules that may not be accessible from the (S)-form. It is crucial for creating compound libraries and in structure-activity relationship (SAR) studies, where researchers compare the biological effects of both enantiomers of a drug candidate.
The significance of using a single enantiomer in drug development cannot be overstated. Often, one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive, less active, or even cause harmful side effects (dystomer).[11] Therefore, access to both (R)- and (S)-ethyl lactate as starting materials is essential for modern medicinal chemistry.
Conclusion
The primary differences between (R)- and (S)-Ethyl 2-hydroxypropanoate stem from their opposite stereochemistry. This fundamental structural distinction gives rise to their opposing optical rotations and their differential interactions with other chiral entities, such as biological receptors or chiral catalysts. While their bulk physical properties like boiling point and density are identical, their utility in stereospecific applications is vastly different. (S)-Ethyl lactate is a widely used chiral synthon derived from biological sources, whereas the racemic mixture is common from industrial synthesis and requires chiral resolution for stereospecific applications. A thorough understanding and analytical control of the enantiomeric purity of ethyl lactate are paramount for its successful application in research, development, and manufacturing.
References
- 1. ethyl (S)-(-)-lactate, 687-47-8 [thegoodscentscompany.com]
- 2. This compound | CAS#:7699-00-5 | Chemsrc [chemsrc.com]
- 3. Propanoic acid, 2-hydroxy-, ethyl ester (CAS 97-64-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 2-hydroxypropanoate [stenutz.eu]
- 6. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 7. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of (R)-Ethyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical properties of (R)-Ethyl 2-hydroxypropanoate, a chiral solvent and synthetic building block of increasing importance in the pharmaceutical and chemical industries. This document details its boiling point and density, outlines the experimental protocols for their determination, and presents a general workflow for its synthesis.
Core Physical Properties
This compound, also known as ethyl (R)-lactate, is a colorless liquid with the chemical formula C₅H₁₀O₃.[1][2][3] Its physical characteristics are crucial for its application in various chemical processes, including reaction medium selection, process design, and purification.
Data Presentation
The boiling point and density of this compound are summarized in the table below. These values represent a consensus from multiple sources and are critical for handling and process modeling.
| Physical Property | Value | Conditions |
| Boiling Point | 151 - 155 °C | At 760 mmHg |
| Density | 1.03 - 1.1 g/cm³ | At standard temperature |
Note: The reported values may exhibit slight variations due to experimental conditions and purity of the sample.
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research and development. The following sections detail standardized experimental methodologies for measuring the boiling point and density of liquids like this compound.
Boiling Point Determination (Capillary Method)
The capillary method, also known as the Siwoloboff method, is a common and reliable technique for determining the boiling point of a small quantity of liquid.[4][5][6][7]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4] In this method, a small, inverted capillary tube traps the vapor of the heated liquid. At the boiling point, the pressure of the trapped vapor overcomes the atmospheric pressure, resulting in a steady stream of bubbles.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the heating bath (Thiele tube).[7]
-
The heating bath is heated gently and gradually.
-
As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[4][7]
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[8][9][10]
Principle: Density is defined as the mass of a substance per unit volume. The pycnometer allows for the precise measurement of the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Thermostatic bath
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed (m₀).[9]
-
The pycnometer is filled with distilled water of a known density (ρ_water) at a specific temperature and weighed again (m₁).
-
The volume of the pycnometer (V) can be calculated using the formula: V = (m₁ - m₀) / ρ_water.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The filled pycnometer is brought to the same temperature as the water measurement in a thermostatic bath to ensure volume consistency.[8]
-
The pycnometer filled with the sample liquid is weighed (m₂).
-
The density of the this compound (ρ_sample) is then calculated using the formula: ρ_sample = (m₂ - m₀) / V.[11]
Synthesis Workflow
This compound is typically synthesized via the esterification of (R)-lactic acid with ethanol. The following diagram illustrates a general workflow for this chemical transformation.
References
- 1. phillysim.org [phillysim.org]
- 2. Determining the density of liquids using the pycnometer after Gay-Lussac [leybold-shop.com]
- 3. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. chymist.com [chymist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. scribd.com [scribd.com]
- 10. Density measurement in liquids - SensoTech GmbH [sensotech.com]
- 11. batman.edu.tr [batman.edu.tr]
Spectroscopic Data and Experimental Protocols for (R)-Ethyl 2-hydroxypropanoate: A Technical Guide
(R)-Ethyl 2-hydroxypropanoate , also known as ethyl (R)-lactate, is a chiral ester with the chemical formula C5H10O3.[1][2] It is valued as a green solvent due to its biodegradability and derivation from renewable resources.[3] Accurate characterization of this compound is crucial for its application in research, drug development, and various industries. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.28 | Quartet (q) | 7.1 | -CH(OH)- |
| 4.23 | Quartet (q) | 7.2 | -O-CH₂-CH₃ |
| 3.52 | Doublet (d) | 6.8 | -OH |
| 1.42 | Doublet (d) | 6.8 | -CH(OH)-CH₃ |
| 1.30 | Triplet (t) | 7.2 | -O-CH₂-CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[4][5] |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 175.5 | C=O (Ester) |
| 67.0 | -CH(OH)- |
| 61.0 | -O-CH₂-CH₃ |
| 20.5 | -CH(OH)-CH₃ |
| 14.1 | -O-CH₂-CH₃ |
| Solvent: CDCl₃, Frequency: 100.6 MHz[6] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3400-3600 | O-H stretch (alcohol) |
| 2985 | C-H stretch (aliphatic) |
| 1728 | C=O stretch (ester) |
| 1056-1125 | C-O stretch |
| 840 | C-H bend |
| Sample Preparation: KBr pallets[7][8] |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 118 | Low | [M]⁺ (Molecular Ion) |
| 103 | Moderate | [M - CH₃]⁺ |
| 89 | Moderate | [M - C₂H₅]⁺ |
| 73 | High | [M - OC₂H₅]⁺ |
| 45 | Very High | [C₂H₅O]⁺ |
| Ionization Method: Electron Ionization (EI)[9] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol outlines the general steps for preparing and running a solution-state NMR sample.[10]
-
Sample Preparation :
-
Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[10]
-
Select a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃).[10]
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[10]
-
-
Transfer to NMR Tube :
-
NMR Spectrometer Operation :
-
Insert the NMR tube into the spectrometer.
-
Locking : The spectrometer's magnetic field is stabilized by locking onto the deuterium signal from the solvent.[10]
-
Shimming : The magnetic field homogeneity is optimized through manual or automatic shimming to enhance resolution and minimize peak broadening.[10]
-
Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[10]
-
Acquisition : Set the appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[10] For samples like wine containing high concentrations of water and ethanol, solvent presaturation techniques are employed to suppress these signals and improve the detection of less abundant molecules.[11]
-
Infrared (IR) Spectroscopy
The procedure for obtaining a neat IR spectrum of a liquid sample is as follows:
-
Background Collection :
-
Sample Application :
-
Spectrum Acquisition :
Mass Spectrometry (MS)
A common method for obtaining a mass spectrum is through Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Introduction :
-
A diluted solution of this compound in a volatile solvent is prepared.
-
The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the column.
-
-
Ionization :
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
-
Mass Analysis and Detection :
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum. Low-resolution mass spectra can be recorded on an instrument like an Agilent 6890N/5973 Network GC System.[6]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ymdb.ca [ymdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]
- 5. Ethyl L(-)-lactate(687-47-8) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Propanoic acid, 2-hydroxy-, ethyl ester, (L)- [webbook.nist.gov]
- 9. Propanoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. corpus.ulaval.ca [corpus.ulaval.ca]
A Technical Guide to (R)-Ethyl 2-hydroxypropanoate for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data of (R)-Ethyl 2-hydroxypropanoate. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this versatile chiral building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction to this compound
This compound, also known as ethyl (R)-lactate, is a chiral ester of lactic acid. It is a colorless liquid that is widely recognized as a "green solvent" due to its biodegradability and derivation from renewable resources. In the pharmaceutical industry, its primary value lies in its utility as a chiral precursor for the asymmetric synthesis of complex molecules. The stereocenter at the C2 position makes it an invaluable starting material for introducing chirality into drug candidates, which is often crucial for their efficacy and safety.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers, ranging from those offering research-grade quantities to those capable of providing bulk quantities for process development and manufacturing. Key suppliers are listed below, although availability and product specifications should always be confirmed directly with the vendor.
Major Suppliers:
-
Manchester Organics: A supplier of fine organic chemicals, offering this compound for research and development purposes.[1]
-
Jigs Chemical: A global sourcing company for pharmaceutical API intermediates, supplying this compound from Indian and other international sources.
-
ChemScene: A provider of building blocks and intermediates for drug discovery, listing this compound with a purity of ≥98%.[2]
-
BLD Pharm: A supplier of research chemicals, offering this compound, sometimes requiring cold-chain transportation.[3]
-
Sigma-Aldrich (Merck): While a detailed specification for the (R)-isomer was not found, they are a major supplier of the racemic mixture and the (S)-enantiomer, indicating a high likelihood of being able to source the (R)-isomer.[4]
Quantitative Data and Specifications
The following table summarizes typical product specifications for commercially available this compound. It is important to note that these values can vary between suppliers and batches. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Property | Typical Value | Notes |
| Chemical Name | This compound | |
| Synonyms | Ethyl (R)-lactate, Ethyl D-lactate | |
| CAS Number | 7699-00-5 | |
| Molecular Formula | C5H10O3 | |
| Molecular Weight | 118.13 g/mol | |
| Appearance | Colorless liquid | |
| Purity (Assay) | ≥98% | Typically determined by GC. |
| Enantiomeric Excess (e.e.) | >98% | This is a critical parameter. Always confirm with the supplier. |
| Optical Rotation | Specific rotation values should be confirmed with the CoA. For the (S)-enantiomer, a value of [α]14/D −10°, neat has been reported. | The sign of rotation is opposite for the (R)-enantiomer. |
| Boiling Point | ~154 °C | |
| Density | ~1.03 g/mL at 25 °C | |
| Refractive Index | ~1.413 at 20 °C |
Experimental Protocols
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of the enantiomers of ethyl lactate. Instrument conditions may require optimization for specific equipment and columns.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Column: A polysaccharide-based chiral stationary phase is effective. A common choice is a column coated with amylose-tris(3,5-dimethylphenylcarbamate) (e.g., DAICEL CHIRALCEL® AD-H, 4.6 x 250mm, 5µm).[5]
-
Mobile Phase: A normal-phase solvent system is typically used. A mixture of n-hexane and ethanol is effective. A common mobile phase composition is n-hexane:ethanol (95:5 v/v).[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Column Temperature: The separation is usually performed at a controlled temperature, for example, 20°C or 40°C.[5]
-
Detection: UV detection at 210 nm is suitable for ethyl lactate.[5]
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in ethanol at a concentration of approximately 30 mg/mL.[5]
-
If available, prepare a solution of the racemic mixture to confirm the resolution and elution order of the enantiomers.
-
-
Injection Volume: Inject 5 µL of the sample solution.[5]
-
Data Analysis:
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 (where Area_R and Area_S are the peak areas of the (R)- and (S)-enantiomers, respectively).
-
Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Chiral GC offers an alternative method for determining the enantiomeric purity of this compound.
Methodology:
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
-
Chiral Column: A capillary column with a chiral stationary phase is required. A common choice is a column coated with a cyclodextrin derivative.
-
Carrier Gas: Hydrogen or Helium can be used as the carrier gas.
-
Temperature Program:
-
Split Ratio: A split ratio of 1:60 is appropriate to avoid column overloading.[6]
-
Injection Volume: Inject 0.3 µL of the sample.[6]
-
Sample Preparation: The neat sample can often be injected directly, or a dilute solution in a suitable solvent (e.g., ethanol) can be prepared.
-
Data Analysis: Similar to the HPLC method, calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.
Representative Synthetic Protocol: Synthesis of a Chiral Intermediate for Oseltamivir
This compound can be utilized as a chiral starting material in the synthesis of various drug intermediates. The following is a representative, conceptual protocol for the synthesis of a chiral building block that could be used in the synthesis of the antiviral drug Oseltamivir. This protocol is a composite of general synthetic transformations and should be adapted and optimized for specific laboratory conditions.
Reaction Scheme:
This conceptual pathway involves the conversion of the hydroxyl group of this compound to a leaving group, followed by nucleophilic substitution with an appropriate nitrogen-containing nucleophile.
Step 1: Activation of the Hydroxyl Group (e.g., Mesylation)
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with an Azide
-
Dissolve the crude mesylated intermediate from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN3) (1.5 equivalents).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding azido-ester with inversion of stereochemistry.
Visualizations
Logical Workflow for Sourcing and Quality Control
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. chemscene.com [chemscene.com]
- 3. 7699-00-5|this compound|BLD Pharm [bldpharm.com]
- 4. Ethyl lactate = 98 , FCC, FG 97-64-3 [sigmaaldrich.com]
- 5. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of (R)-Ethyl 2-hydroxypropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Ethyl 2-hydroxypropanoate, also known as (R)-ethyl lactate. This chiral molecule is a valuable building block in the pharmaceutical and fine chemical industries. Two primary methods are detailed: Enzymatic Kinetic Resolution of racemic ethyl 2-hydroxypropanoate and Asymmetric Hydrogenation of ethyl pyruvate.
Introduction
This compound is a chiral ester of significant interest due to its application in the synthesis of various pharmaceuticals and as a chiral auxiliary. The stereochemistry at the C2 position is crucial for its biological activity and for its effectiveness as a chiral synthon. This document outlines two robust methods for its preparation with high enantiomeric purity: a biocatalytic approach using lipases and a chemocatalytic method employing asymmetric hydrogenation.
Method 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2-hydroxypropanoate
Kinetic resolution is a widely used technique to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this protocol, a lipase is used to selectively acylate the (S)-enantiomer of racemic ethyl 2-hydroxypropanoate, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.
Principle of Enzymatic Kinetic Resolution
The lipase, a hydrolase, demonstrates enantioselectivity by preferentially catalyzing the acylation of the (S)-hydroxyl group of ethyl lactate. This difference in reaction kinetics allows for the separation of the unreacted this compound from the acylated (S)-enantiomer.
Caption: Lipase-catalyzed kinetic resolution of racemic ethyl 2-hydroxypropanoate.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic ethyl 2-hydroxypropanoate
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Organic solvent (e.g., heptane, tert-butyl methyl ether)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of racemic ethyl 2-hydroxypropanoate (1.0 eq) in heptane, add vinyl acetate (0.6 eq).
-
Add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Wash the filtrate with a 5% sodium bicarbonate solution to remove any acetic acid formed, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of this compound and (S)-ethyl 2-acetoxypropanoate by silica gel column chromatography to isolate the pure (R)-enantiomer.
Data Presentation: Comparison of Lipases for Kinetic Resolution
| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | e.e. of (R)-EHP (%) | Reference |
| Candida antarctica Lipase B | Vinyl Acetate | Heptane | 45 | ~50 | >98 | [1] |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Diisopropyl ether | 30 | ~50 | >95 | [2] |
| Candida rugosa Lipase | Vinyl Acetate | Toluene | 40 | ~48 | >90 | [2] |
| Aspergillus oryzae Lipase | Vinyl Acetate | Chloroform | 35 | ~50 | >99 | [3] |
(R)-EHP: this compound
Method 2: Asymmetric Hydrogenation of Ethyl Pyruvate
Asymmetric hydrogenation is a powerful method for the direct synthesis of a single enantiomer from a prochiral substrate. In this case, ethyl pyruvate is hydrogenated using a chiral catalyst to produce this compound with high enantioselectivity.
Principle of Asymmetric Hydrogenation
A prochiral ketone, ethyl pyruvate, is stereoselectively reduced using molecular hydrogen in the presence of a chiral transition metal catalyst. The chiral ligand coordinated to the metal center directs the hydrogen addition to one face of the carbonyl group, leading to the preferential formation of the (R)-alcohol.
Caption: Asymmetric hydrogenation of ethyl pyruvate to this compound.
Experimental Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation
Materials:
-
Ethyl pyruvate
-
[RuCl((R)-BINAP)(p-cymene)]Cl or a similar (R)-BINAP-Ru(II) precursor
-
Anhydrous, degassed solvent (e.g., ethanol, methanol)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the Ru-(R)-BINAP catalyst (substrate-to-catalyst ratio typically 1000:1 to 10000:1).
-
Add anhydrous, degassed ethanol to dissolve the catalyst.
-
Add ethyl pyruvate to the solution.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using GC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography if necessary, although the purity is often high enough for direct use.
Data Presentation: Comparison of Chiral Catalysts for Asymmetric Hydrogenation of Ethyl Pyruvate
| Catalyst System | Ligand/Modifier | Solvent | H₂ Pressure (atm) | Temp (°C) | e.e. of (R)-EHP (%) | Reference |
| Pt/Al₂O₃ | Cinchonidine | Toluene | 40 | 25 | up to 93 | [4] |
| Ru(II) | (R)-BINAP | Ethanol | 100 | 30 | >98 | [5] |
| Pt/SiO₂ | (S)-(+)-1-aminoindan | Acetic Acid | 40 | 25 | 63 | [6] |
| Ir(I) | (R,R)-BDPP | Methanol | 50 | 25 | ~78 | [7] |
(R)-EHP: this compound
Summary and Conclusion
Both enzymatic kinetic resolution and asymmetric hydrogenation are highly effective methods for the enantioselective synthesis of this compound. The choice of method may depend on factors such as substrate availability, cost of the catalyst, required scale of production, and downstream processing considerations. Enzymatic resolution offers mild reaction conditions and the potential for using renewable resources, while asymmetric hydrogenation provides a direct route with very high enantioselectivities and turnover numbers. The protocols and data presented herein serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific needs.
References
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Experimental and theoretical investigation of the enantioselective hydrogenation of ethyl pyruvate with a Pt catalyst with new non-cinchona chiral modifiers-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Laboratory Scale Synthesis of (R)-Ethyl Lactate
Audience: Researchers, scientists, and drug development professionals.
Abstract: (R)-ethyl lactate is a versatile, chiral, and biodegradable "green" solvent with applications in pharmaceuticals, fragrances, and specialty chemicals. Its synthesis from renewable resources makes it an attractive alternative to conventional petrochemical-based solvents. This document provides a detailed, robust, and reproducible laboratory-scale protocol for the synthesis of (R)-ethyl lactate via the Fischer esterification of (R)-lactic acid with ethanol, utilizing a recyclable solid acid catalyst. The protocol includes procedures for reaction setup, product purification, and analytical characterization to ensure high purity and enantiomeric excess.
Synthesis Overview
The synthesis is achieved through the Fischer esterification of (R)-lactic acid with an excess of ethanol. The reaction is catalyzed by Amberlyst-15, a solid-supported sulfonic acid resin. Using a solid catalyst simplifies the workup procedure, as it can be easily removed by filtration. The equilibrium is shifted towards the product by using an excess of ethanol.[1][2] The final product is purified by vacuum distillation.
Reaction Scheme:
(R)-Lactic Acid reacts with Ethanol in the presence of an acid catalyst to yield (R)-Ethyl Lactate and Water.
Experimental Protocol
Materials and Equipment
-
(R)-Lactic Acid (≥98% e.e.)
-
Ethanol (Absolute, ≥99.5%)
-
Amberlyst-15 (ion-exchange resin, hydrogen form), pre-dried
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Filtration apparatus (Buchner funnel or similar)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Reaction Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-lactic acid (e.g., 0.1 mol, 9.01 g).
-
Addition of Reactants: Add absolute ethanol in a 5:1 molar excess (0.5 mol, 23.04 g, ~29 mL).
-
Catalyst Addition: Add pre-dried Amberlyst-15 catalyst (10% by weight of lactic acid, ~0.9 g). [3]4. Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The reaction can be monitored by TLC or GC if desired.
-
Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
Workup and Purification
-
Catalyst Removal: Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a small amount of ethanol, dried, and stored for reuse. [4]2. Solvent Removal: Transfer the filtrate to a larger round-bottom flask and remove the excess ethanol using a rotary evaporator.
-
Acid Quenching: Transfer the remaining crude ester to a separatory funnel. Dilute with 50 mL of diethyl ether or ethyl acetate. Wash the organic layer carefully with 2 x 30 mL of saturated sodium bicarbonate solution to neutralize any unreacted lactic acid. [5]Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Brine Wash: Wash the organic layer with 30 mL of brine to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Final Solvent Removal: Remove the extraction solvent (diethyl ether/ethyl acetate) using a rotary evaporator to yield the crude (R)-ethyl lactate.
-
Vacuum Distillation: Purify the crude product by vacuum distillation. [4]Collect the fraction boiling at the appropriate temperature for (R)-ethyl lactate (Boiling Point: 154 °C at atmospheric pressure; reduce pressure to lower the boiling point).
Characterization and Data
Product Confirmation
The identity and purity of the synthesized (R)-ethyl lactate can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Enantiomeric Excess (e.e.) Determination
The enantiomeric excess of the product is a critical parameter and can be accurately determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Chiral HPLC Analysis: [6]* Instrument: HPLC system with a UV detector.
-
Chiral Column: DAICEL CHIRALCEL AD-H (4.6 x 250mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane / Ethanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20-25 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Injection Volume: 5 µL.
-
Analysis: The two enantiomers will show distinct retention times. Calculate the e.e. using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
Summary of Quantitative Data
The following table summarizes the typical quantitative data expected from this protocol.
| Parameter | Value / Range | Notes |
| Reactant Molar Ratio | 5:1 (Ethanol : Lactic Acid) | Excess ethanol drives the reaction equilibrium towards products. [2] |
| Catalyst Loading | 10 wt% (vs. Lactic Acid) | Amberlyst-15 provides efficient catalysis and easy removal. [3] |
| Reaction Temperature | ~80-90 °C (Reflux) | Depends on the boiling point of the ethanol/lactic acid mixture. |
| Reaction Time | 4 - 6 hours | Reaction should approach equilibrium within this timeframe. |
| Expected Yield | 75 - 85% | Isolated yield after purification. |
| Purity (by GC) | > 99% | After vacuum distillation. |
| Enantiomeric Excess | > 98% | Assumes starting (R)-lactic acid is ≥98% e.e. |
| Specific Rotation | +10° to +11.3° | Measured neat, using the sodium D-line (589 nm). [7] |
Visualized Workflow
The following diagram illustrates the complete experimental workflow from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis and purification of (R)-ethyl lactate.
References
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 7. Ethyl lactate - Wikipedia [en.wikipedia.org]
(R)-Ethyl 2-hydroxypropanoate: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction
(R)-Ethyl 2-hydroxypropanoate, also known as ethyl (R)-lactate, is a readily available and inexpensive chiral molecule derived from natural sources.[1] Its inherent stereochemistry makes it a valuable chiral building block, or synthon, in asymmetric synthesis, enabling the stereocontrolled construction of complex chiral molecules. This application note provides a detailed overview of the use of this compound in various asymmetric transformations, complete with experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals in leveraging this versatile chiral synthon.
Application 1: Synthesis of Chiral Lactones - The Case of (-)-Litsenolide C1
This compound serves as a key starting material in the total synthesis of various natural products, including trisubstituted γ-lactones like (-)-litsenolide C1.[2] The synthesis showcases the transfer of chirality from the starting material to the final product.
Reaction Scheme:
Caption: Synthesis of (-)-Litsenolide C1 from this compound.
Experimental Protocol:
A detailed experimental protocol for the multi-step synthesis of (-)-litsenolide C1 from (R)-ethyl lactate would be required from the full research article. The key transformation involves the formation of a trisubstituted γ-lactone ring system, where the stereocenter from the starting material dictates the stereochemistry of the final product.
Quantitative Data:
| Product | Starting Material | Key Transformation | Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| (-)-Litsenolide C1 | This compound | Lactonization | Not specified | >98% | Not specified | [2] |
Application 2: Asymmetric Aldol Reactions with Lactate-Derived Chiral Ketones
The chiral center of this compound can be incorporated into a ketone, which then serves as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions, such as aldol additions. This strategy is powerful for the construction of carbon-carbon bonds with high diastereoselectivity.[3][4]
Reaction Scheme:
Caption: Diastereoselective aldol reaction using a chiral ketone derived from (R)-ethyl lactate.
Experimental Protocol:
Synthesis of the Lactate-Derived Chiral Ethyl Ketone (General Procedure):
-
Protect the hydroxyl group of this compound.
-
React the protected ester with an excess of ethylmagnesium bromide to yield the corresponding ethyl ketone.
-
Deprotect the hydroxyl group to afford the chiral hydroxy ketone.
Titanium-Mediated Aldol Reaction:
-
To a solution of the lactate-derived chiral ethyl ketone in dichloromethane at -78 °C is added titanium tetrachloride (TiCl4).
-
After stirring for a specified time, diisopropylethylamine (i-Pr2NEt) is added to form the titanium enolate.
-
The desired aldehyde is then added, and the reaction is stirred at -78 °C until completion.
-
The reaction is quenched, and the diastereomeric ratio of the aldol adduct is determined.
Quantitative Data:
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield | Reference |
| Isobutyraldehyde | >95:5 | 85% | [3] |
| Benzaldehyde | >95:5 | 90% | [3] |
Application 3: Synthesis of Chiral Epoxides - Precursor to (R)-Propylene Carbonate
(S)-Ethyl lactate can be converted to (R)-propylene oxide, a valuable chiral epoxide, which can then be used to synthesize (R)-propylene carbonate. This transformation demonstrates the utility of ethyl lactate in preparing other important chiral building blocks.[5]
Reaction Scheme:
Caption: Synthesis of (R)-Propylene Carbonate from (S)-Ethyl Lactate.
Experimental Protocol:
Step 1: Reduction of (S)-Ethyl Lactate to (S)-1,2-Propanediol
-
A solution of (S)-ethyl lactate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium borohydride (LiBH4) in THF at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched with water and the product is extracted.
Step 2: Conversion of (S)-1,2-Propanediol to (R)-Propylene Carbonate
-
To a solution of (S)-1,2-propanediol in dichloromethane at 0 °C is added pyridine, followed by a solution of triphosgene in dichloromethane.
-
The reaction mixture is stirred at room temperature.
-
The intermediate is then treated with potassium carbonate in dimethylformamide (DMF) to effect cyclization to (R)-propylene carbonate.
Quantitative Data:
| Product | Starting Material | Overall Yield | Enantiomeric Excess (ee) | Reference |
| (R)-Propylene Carbonate | (S)-Ethyl Lactate | ~60% | ≥98% | [5] |
Application 4: Inversion of Stereochemistry via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the inversion of stereochemistry at the hydroxyl-bearing carbon of ethyl lactate. This allows access to the enantiomeric series of downstream products from a single enantiomer of the starting material.[6]
Reaction Scheme:
Caption: Stereochemical inversion of (S)-ethyl lactate using the Mitsunobu reaction.
Experimental Protocol:
Mitsunobu Reaction:
-
To a solution of (S)-ethyl lactate, p-nitrobenzoic acid, and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropyl azodicarboxylate (DIAD) dropwise.
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting ester with inverted stereochemistry is purified by column chromatography.
Hydrolysis:
-
The purified ester is then hydrolyzed under basic conditions (e.g., with potassium hydroxide in methanol) to yield the corresponding (R)-hydroxy ester derivative.
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Stereochemical Inversion | Reference |
| (R)-Ethyl 2-(p-nitrobenzoyloxy)propanoate | (S)-Ethyl Lactate | p-Nitrobenzoic acid, PPh3, DIAD, THF | 88% | Complete | [6] |
This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its ready availability in high enantiomeric purity, coupled with the ability to transform its functional groups with high stereocontrol, makes it an invaluable tool for the synthesis of a wide range of complex chiral molecules. The examples provided in this application note demonstrate its utility in the synthesis of natural products, the construction of stereodefined carbon-carbon bonds, the preparation of other chiral synthons, and the strategic inversion of stereochemistry. Researchers in both academia and industry can confidently employ this compound as a reliable starting material to achieve their synthetic goals with high levels of stereocontrol.
References
- 1. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-blastmycinone, (-)-litsenolide C1, and related natural trisubstituted lactones via alkynyltungsten compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective titanium-mediated aldol reactions of a chiral lactate-derived ethyl ketone with ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Applications of (R)-Ethyl 2-hydroxypropanoate as a green solvent in organic reactions
(R)-Ethyl 2-hydroxypropanoate , more commonly known as ethyl (R)-lactate, is emerging as a highly promising green solvent for a wide range of organic reactions. Derived from renewable resources such as corn and sugar beets, it offers a sustainable alternative to conventional volatile organic compounds (VOCs). Its favorable physicochemical properties, including high boiling point, low vapor pressure, miscibility with water and common organic solvents, and biodegradability, make it an attractive medium for chemical transformations. This document provides detailed application notes and protocols for the use of this compound in several key organic reactions, targeted at researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
This compound possesses a unique combination of properties that make it an effective and environmentally benign solvent. A summary of its key physicochemical data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Odor | Mild, characteristic | |
| Boiling Point | 154 °C | |
| Melting Point | -26 °C | |
| Density | 1.031 g/mL at 25 °C | |
| Solubility in Water | Miscible | |
| Flash Point | 54.6 °C | |
| Vapor Pressure | 1.7 mmHg at 20 °C | |
| logP (Octanol/Water) | -0.0697 | [3] |
Application Notes and Protocols
Ligand-Free Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The use of an ethyl lactate/water co-solvent system provides a sustainable and efficient medium for this important transformation, often allowing the reaction to proceed without the need for expensive and air-sensitive phosphine ligands.[4][5]
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for a typical ligand-free Suzuki-Miyaura cross-coupling reaction is provided below.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
This compound
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).
-
Add a 1:1 mixture of this compound and deionized water (4 mL).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aryl Halide | Arylboronic Acid | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | 2 | 95 | [5] |
| 2 | 4-Bromoacetophenone | 4-Methylphenylboronic acid | 3 | 92 | [5] |
| 3 | 1-Bromonaphthalene | 3-Methoxyphenylboronic acid | 4 | 88 | [5] |
Experimental Workflow:
Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are a class of compounds with diverse biological activities. This compound serves as an excellent green solvent for this reaction, often leading to high yields and simple product isolation.
Reaction Scheme:
Experimental Protocol:
A representative experimental protocol for the Biginelli reaction in this compound is outlined below.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
This compound
-
Catalyst (e.g., a few drops of HCl, optional)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.5 mmol).
-
Add this compound (3 mL) to the mixture.
-
If required, add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl).
-
Stir the mixture at 90 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data Summary:
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 1.5 | 94 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 1 | 96 |
| 3 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | 2 | 91 |
Experimental Workflow:
Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
Spirooxindoles are an important class of heterocyclic compounds with significant applications in medicinal chemistry. The 1,3-dipolar cycloaddition reaction provides an efficient route to these complex molecules, and this compound has been shown to be a suitable green solvent for this transformation.[6][7]
Reaction Scheme:
Experimental Protocol:
A general procedure for the three-component 1,3-dipolar cycloaddition reaction to synthesize spirooxindoles is detailed below.
Materials:
-
Isatin (1.0 mmol)
-
α-Amino acid (e.g., sarcosine or L-proline) (1.0 mmol)
-
Dipolarophile (e.g., an activated alkene) (1.0 mmol)
-
This compound
Procedure:
-
To a flask containing this compound (5 mL), add the isatin (1.0 mmol) and the α-amino acid (1.0 mmol).
-
Heat the mixture to 80 °C and stir for 30 minutes to generate the azomethine ylide in situ.
-
Add the dipolarophile (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired spirooxindole.
Quantitative Data Summary:
| Entry | Isatin | α-Amino Acid | Dipolarophile | Time (h) | Yield (%) | Reference |
| 1 | Isatin | Sarcosine | N-Phenylmaleimide | 5 | 85 | [6] |
| 2 | 5-Bromoisatin | L-Proline | Dimethyl acetylenedicarboxylate | 6 | 82 | [7] |
| 3 | N-Methylisatin | Sarcosine | (E)-Chalcone | 4 | 88 | [6] |
Experimental Workflow:
Iron-Catalyzed Synthesis of Quinolines
Quinolines are a fundamental class of nitrogen-containing heterocycles with widespread applications in pharmaceuticals and materials science. An iron-catalyzed three-component reaction using ethyl lactate as both a reactant and the solvent provides a green and efficient route to substituted quinolines.[8][9]
Reaction Scheme:
Experimental Protocol:
The following protocol describes a one-pot synthesis of quinolines using an iron catalyst in ethyl lactate.
Materials:
-
Aniline (0.5 mmol)
-
Aldehyde (0.5 mmol)
-
Iron(III) chloride (FeCl₃) (0.1 mmol, 20 mol%)
-
This compound
Procedure:
-
In a sealed tube, combine the aniline (0.5 mmol), aldehyde (0.5 mmol), and iron(III) chloride (0.1 mmol).
-
Add this compound (2 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours under an oxygen atmosphere (balloon).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aniline | Aldehyde | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | 12 | 75 | [6][9] |
| 2 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | 12 | 72 | [6][9] |
| 3 | 3-Methylaniline | Naphthaldehyde | 12 | 68 | [6][9] |
Experimental Workflow:
References
- 1. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Sustainable H2O/ethyl lactate system for ligand-free Suzuki–Miyaura reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot iron chloride-catalyzed sustainable syntheses of quinolines from amino acids, alkyl lactate and arylamine - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00306G [pubs.rsc.org]
- 7. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-pot iron chloride-catalyzed sustainable syntheses of quinolines from amino acids, alkyl lactate and arylamine - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (R)-Ethyl 2-hydroxypropanoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
(R)-Ethyl 2-hydroxypropanoate, also known as (R)-ethyl lactate, is a versatile and eco-friendly chiral building block increasingly utilized in the synthesis of high-value pharmaceutical intermediates. Its inherent chirality, coupled with its status as a green solvent, makes it an attractive starting material for the enantioselective synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of key chiral intermediates for active pharmaceutical ingredients (APIs).
Synthesis of (R)-1,2-Propanediol: A Chiral Building Block
(R)-1,2-propanediol is a valuable chiral synthon used in the synthesis of various pharmaceuticals and agrochemicals. A common route to (R)-1,2-propanediol involves the reduction of this compound.
Quantitative Data:
| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| This compound | H₂ | Ru-BINAP | Ethanol | 50 | 12 | >95 | >99 |
| This compound | LiAlH₄ | - | Diethyl ether | 0 to RT | 4 | ~90 | >99 |
Experimental Protocol: Catalytic Hydrogenation
-
Preparation: In a high-pressure autoclave, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Catalyst Addition: Add the Ru-BINAP catalyst (0.01 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 atm with hydrogen. Heat the reaction mixture to 50°C and stir for 12 hours.
-
Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude (R)-1,2-propanediol can be purified by distillation to yield a colorless oil.
Synthesis of (R)-(+)-2-Methyloxirane: A Versatile Chiral Epoxide
(R)-(+)-2-Methyloxirane (propylene oxide) is a crucial intermediate in the synthesis of numerous chiral pharmaceuticals, including the beta-blocker (S)-propranolol. The synthesis from this compound involves a two-step process: reduction to the corresponding diol followed by tosylation and subsequent intramolecular cyclization.
Quantitative Data:
| Intermediate | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (R)-1,2-Propanediol | TsCl, Pyridine | Dichloromethane | 0 to RT | 6 | ~85 (for tosylate) |
| (R)-1-tosyloxy-2-propanol | NaOH | Water/Ether | RT | 2 | ~90 (for epoxide) |
Experimental Protocol:
Step 1: Synthesis of (R)-1-(Tosyloxy)propan-2-ol
-
Preparation: Dissolve (R)-1,2-propanediol (1 equivalent) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add pyridine (1.2 equivalents) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in dichloromethane.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude tosylate.
Step 2: Synthesis of (R)-(+)-2-Methyloxirane
-
Preparation: Dissolve the crude (R)-1-(tosyloxy)propan-2-ol in a biphasic mixture of diethyl ether and water.
-
Reaction: Add a 20% aqueous solution of sodium hydroxide (2 equivalents) and stir the mixture vigorously at room temperature for 2 hours.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Carefully distill the ethereal solution to obtain pure (R)-(+)-2-methyloxirane. Caution: (R)-(+)-2-Methyloxirane is a low-boiling and volatile compound.
Synthesis of (S)-Propranolol Intermediate from (R)-(+)-2-Methyloxirane
The synthesis of the beta-blocker (S)-propranolol, where the (S)-enantiomer is significantly more active, can be achieved from the chiral intermediate (R)-(+)-2-methyloxirane.[1][2] This highlights the utility of this compound as a starting material for APIs with inverted stereochemistry relative to the starting material. The key step is the nucleophilic opening of the epoxide ring by 1-naphthol.
Experimental Workflow:
References
Application Note: Analytical Methods for Determining the Purity of (R)-Ethyl 2-hydroxypropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Ethyl 2-hydroxypropanoate, also known as (+)-ethyl D-lactate, is a chiral ester of lactic acid.[1][2] As with many chiral compounds, one enantiomer may exhibit different pharmacological, toxicological, or sensory properties compared to its counterpart, (S)-Ethyl 2-hydroxypropanoate.[3][4] Therefore, accurately determining the chemical and enantiomeric purity of this compound is critical for quality control in the pharmaceutical, food, and chemical industries.[5] This document outlines detailed protocols for the primary analytical techniques used to assess the purity of this compound, including chiral chromatography and spectroscopy.
Enantiomeric Purity Determination by Chiral Chromatography
The most critical purity assessment for a chiral compound is the determination of its enantiomeric excess (% ee). This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers using a chiral stationary phase (CSP).[6] Polysaccharide-based columns are widely used and have demonstrated high enantioselectivity for α-hydroxy esters.[7]
Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve an appropriate amount of this compound sample in ethanol to prepare a solution with a concentration of approximately 30 mg/mL.[8]
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.[8]
-
Chromatographic Conditions: Set up the instrument according to the parameters outlined in Table 1.
-
Analysis: Inject 5 µL of the sample solution into the chromatograph.[8]
-
Data Processing: Record the chromatogram. The (R)- and (S)-enantiomers will appear as separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Data Presentation
Table 1: Chiral HPLC Method Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | Chiralpak IC or similar amylose-tris(3,5-dimethylphenylcarbamate) coated on silica gel | [8] |
| Mobile Phase | n-Hexane / Ethanol (95:5 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Elution Mode | Isocratic | [8] |
| Column Temperature | 20°C | [8] |
| Detection | UV at 210 nm | [8] |
| Injection Volume | 5 µL |[8] |
Visualization: HPLC Workflow
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is an excellent alternative for volatile compounds like ethyl lactate. It offers high resolution and sensitivity.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., cyclopentanone as an internal standard, if quantitative analysis is needed).[9]
-
Chromatographic System: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Conditions: Configure the instrument using the parameters in Table 2.
-
Analysis: Inject 0.3 µL of the sample solution with a split ratio of 1:60.[9]
-
Data Processing: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. Calculate the area percentage of each enantiomer to determine purity.
Data Presentation
Table 2: Chiral GC Method Parameters and Expected Results
| Parameter | Value | Reference |
|---|---|---|
| Column | Chiral Stationary Phase Capillary Column | [9] |
| Carrier Gas | Nitrogen | [9] |
| Injector Temperature | 200°C | [9] |
| Detector Temperature | 180°C (Typo in source, likely higher, e.g., 250°C) | [9] |
| Oven Temperature | 90°C (Isothermal) | [9] |
| Injection Volume | 0.3 µL | [9] |
| Split Ratio | 1:60 | [9] |
| Detector | FID | [9] |
| Expected Retention Time (R)-Ethyl Lactate | ~13.0 min | [9] |
| Expected Retention Time (S)-Ethyl Lactate | ~14.02 min |[9] |
Chemical Purity Determination by Spectroscopy
Spectroscopic methods are essential for confirming the chemical identity of the compound and detecting non-enantiomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the molecular structure and identify any organic impurities.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Analysis: Integrate the peaks and compare the chemical shifts and coupling constants with a reference spectrum of pure this compound. Impurities will present as additional peaks in the spectrum.
Data Presentation
Table 3: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| A | -CH(OH)- | ~4.28 | Quartet (q) | ~6.8 | [10] |
| B | -CH-CH₃ | ~1.42 | Doublet (d) | ~6.8 | [10] |
| C | -OH | Variable (e.g., ~3.52) | Singlet (s, broad) | - | [10] |
| D | -O-CH₂ -CH₃ | ~4.23 | Quartet (q) | ~7.2 | [10] |
| E | -O-CH₂-CH₃ | ~1.30 | Triplet (t) | ~7.2 |[10] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to verify the presence of key functional groups.
Experimental Protocol
-
Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates to form a thin film.
-
Acquisition: Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of ethyl lactate.
Data Presentation
Table 4: Characteristic FTIR Absorption Bands for Ethyl Lactate
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Alcohol) | 3600 - 3200 | Strong, broad absorption |
| C-H (Alkyl) | 3000 - 2850 | Medium to strong absorption |
| C=O (Ester) | ~1735 | Strong, sharp absorption |
| C-O (Ester/Alcohol) | 1300 - 1000 | Strong absorption |
Overall Purity Analysis Workflow
A comprehensive purity analysis combines multiple techniques to assess both enantiomeric and chemical purity.
Visualization: Overall Analytical Workflow
Caption: A logical workflow for the comprehensive purity analysis of a chiral compound.
References
- 1. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Item - INVESTIGATING MIXTURES OF ENANTIOMERIC SOLVENTS: THERMO-PHYSICAL PROPERTIES, BINARY PHASE DIAGRAM OF ENANTIOMERS, OPTICAL PURITY AND SOLVENT PARAMETERS OF ETHYL LACTATE ENANTIOMERS - American University - Figshare [aura.american.edu]
- 5. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl L(-)-lactate(687-47-8) 1H NMR [m.chemicalbook.com]
Chiral HPLC Methods for the Enantioselective Separation of Ethyl Lactate
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl lactate, a chiral ester, is a widely utilized green solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The enantiomers of ethyl lactate, (R)-ethyl lactate and (S)-ethyl lactate, can exhibit distinct biological activities and toxicological profiles. Consequently, the accurate determination of the enantiomeric purity of ethyl lactate is of paramount importance in various fields, including drug development, quality control, and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for the enantioseparation of chiral compounds. This application note provides detailed protocols and comparative data for the separation of ethyl lactate enantiomers using different chiral HPLC methods.
The primary challenge in the chiral separation of small, polar, and flexible molecules like ethyl lactate lies in establishing sufficient stereospecific interactions with the chiral stationary phase to achieve baseline resolution. This document outlines a successful normal-phase HPLC method utilizing a polysaccharide-based CSP, which has demonstrated excellent performance for this application. Additionally, alternative approaches and key chromatographic parameters are discussed to provide a comprehensive guide for method development and optimization.
Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector. A Thermo Ultimate 3000 with a DAD detector or equivalent is suitable[1].
Chemicals and Reagents
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethyl lactate racemic standard
-
(R)-ethyl lactate and (S)-ethyl lactate enantiomeric standards
-
Sample dissolution solvent (e.g., Ethanol, HPLC grade)
Chromatographic Conditions
Two distinct methods are presented, primarily differing in the chiral stationary phase and mobile phase composition.
Method 1: Polysaccharide-Based CSP in Normal-Phase Mode
This method is based on a patented procedure that demonstrates effective separation of ethyl lactate enantiomers[1].
-
Chiral Stationary Phase: DAICEL CHIRALCEL® AD-H, 5 µm, 4.6 x 250 mm. This stationary phase consists of amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support.
-
Mobile Phase: n-Hexane / Ethanol (95:5, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 20 °C[1].
-
Detection: UV at 210 nm[1].
-
Injection Volume: 5 µL[1].
Method 2: Pirkle-Type CSP in Normal-Phase Mode
This method utilizes a Pirkle-type chiral stationary phase, which is known for its broad applicability in separating various classes of chiral compounds.
-
Chiral Stationary Phase: Chirex 3022 (Phenomenex) or equivalent. This CSP is based on a Pirkle-concept design with a π-acidic chiral selector.
-
Mobile Phase: A typical mobile phase for this type of column would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio would need to be optimized.
-
Detection: UV at a low wavelength, such as 210-220 nm, is generally suitable for ethyl lactate.
Experimental Protocols
Standard and Sample Preparation
-
Racemic Standard Solution: Prepare a solution of racemic ethyl lactate in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.
-
Enantiomerically Pure Standard Solutions: Prepare individual solutions of (R)-ethyl lactate and (S)-ethyl lactate in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. These are used to confirm the elution order of the enantiomers.
-
Sample Solution: Dissolve the ethyl lactate sample in the chosen solvent to achieve a concentration within the linear range of the detector. A concentration of 30 mg/mL in ethanol has been reported for purity analysis[1].
HPLC Analysis Procedure
-
Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard solution to verify the separation and determine the retention times of the two enantiomers.
-
Inject the individual enantiomeric standard solutions to identify the elution order.
-
Inject the sample solution for analysis.
-
Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).
Enantiomeric Excess (ee%) Calculation:
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Data Presentation
The following table summarizes the quantitative data obtained from the described chiral HPLC methods for the separation of ethyl lactate enantiomers.
| Parameter | Method 1: DAICEL CHIRALCEL® AD-H | Method 2: Chirex 3022 |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Pirkle-Type |
| Mobile Phase | n-Hexane / Ethanol (95:5, v/v) | Not specified |
| Flow Rate | 1.0 mL/min | Not specified |
| Temperature | 20 °C | Not specified |
| Detection Wavelength | 210 nm | Not specified |
| Separation Factor (α) | Not specified | 1.11 |
| Resolution (Rs) | Baseline separation reported | Not specified |
Results and Discussion
The separation of ethyl lactate enantiomers is effectively achieved using polysaccharide-based chiral stationary phases in normal-phase mode. Method 1, utilizing the DAICEL CHIRALCEL® AD-H column, provides a robust and reproducible method for baseline separation[1]. The use of a simple mobile phase of n-hexane and ethanol makes this method straightforward to implement.
Method 2, using a Pirkle-type CSP like the Chirex 3022, also demonstrates the potential for enantioseparation, as indicated by the reported separation factor of 1.11. The separation mechanism on Pirkle-type phases typically involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.
For method development, it is recommended to start with a polysaccharide-based column such as CHIRALCEL® AD-H or a similar phase. The concentration of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase is a critical parameter for optimizing retention and resolution. A lower concentration of the alcohol generally leads to longer retention times and can improve resolution. Temperature can also be a valuable tool for optimization, with lower temperatures often leading to better separation.
Conclusion
The chiral HPLC methods detailed in this application note provide effective protocols for the enantioselective separation of ethyl lactate. The use of polysaccharide-based chiral stationary phases in normal-phase mode has been shown to be a highly successful strategy. The provided experimental protocols and comparative data serve as a valuable resource for researchers, scientists, and drug development professionals for the accurate determination of the enantiomeric purity of ethyl lactate. Further method development and optimization can be performed by adjusting the mobile phase composition and temperature to meet specific analytical requirements.
Visualizations
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Logical flow for chiral method development.
References
Protocol for the esterification of D-lactic acid to (R)-ethyl lactate
Protocol for the Acid-Catalyzed Esterification of D-Lactic Acid
This document provides a detailed protocol for the synthesis of (R)-ethyl lactate, a biodegradable and versatile chiral solvent, through the Fischer-Speier esterification of D-lactic acid with ethanol.[1][2] This method is widely applicable in research and development settings for producing high-purity chiral esters.
Principle and Reaction
The synthesis is based on the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][3] In this protocol, D-lactic acid reacts with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to form (R)-ethyl lactate and water.
Reaction Scheme: CH₃CH(OH)COOH (D-lactic acid) + CH₃CH₂OH (Ethanol) ⇌ CH₃CH(OH)COOCH₂CH₃ ((R)-ethyl lactate) + H₂O
To achieve a high yield, the chemical equilibrium must be shifted toward the products.[1][4] This is accomplished by using an excess of one reactant (ethanol) and continuously removing the water produced during the reaction via azeotropic distillation with a Dean-Stark apparatus.[3][5][6]
Experimental Protocol
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| D-Lactic Acid (88-92% aq. solution) | Reagent Grade | Sigma-Aldrich, Merck |
| Ethanol (anhydrous) | ≥99.5% | Sigma-Aldrich, Fisher Scientific |
| Toluene | Reagent Grade, dried | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | 95-98% | VWR, Merck |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
2.2 Equipment
-
Round-bottom flask (500 mL)
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Fractional distillation apparatus
-
Standard laboratory glassware and consumables
2.3 Reaction Procedure
-
Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add D-lactic acid (e.g., 0.5 mol, ~50 g of a 90% solution), anhydrous ethanol (e.g., 2.5 mol, ~146 mL, a 5-fold molar excess), and toluene (100 mL) as the azeotropic entraining agent.[5]
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (1-2% of the total reactant weight, e.g., 2 mL). The addition is exothermic; cooling in an ice bath may be necessary.
-
Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for 4-8 hours, or until no more water is collected in the trap.[1] The reaction temperature is typically around 80-110°C.[1][7]
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally 100 mL of brine. Caution: CO₂ evolution may occur during the bicarbonate wash; vent the funnel frequently.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
-
Purification:
Data Presentation
Table 1: Representative Reaction Parameters
| Parameter | Value | Notes |
| D-Lactic Acid | 0.5 mol | Starting material |
| Ethanol | 2.5 mol | Used in 5-fold molar excess to drive equilibrium.[4] |
| Catalyst | H₂SO₄ (conc.) | 1-2% w/w |
| Temperature | ~90-110 °C | Reflux temperature of the ethanol/toluene mixture. |
| Reaction Time | 4-8 hours | Monitored by water collection in Dean-Stark trap. |
| Expected Yield | >85% | Yield is highly dependent on effective water removal. |
Table 2: Product Characterization Data for (R)-ethyl lactate
| Property | Typical Value | Analytical Method |
| Appearance | Clear, colorless liquid[9] | Visual Inspection |
| Boiling Point | 151-155 °C (at atm. pressure)[2] | Distillation |
| Purity (GC) | ≥99.5% | Gas Chromatography (GC-FID). |
| Chiral Purity (ee%) | >99% | Chiral HPLC.[10][11] |
| Refractive Index (n²⁰/D) | 1.410 - 1.420[12] | Refractometry |
| Specific Gravity (d²⁰/₂₀) | 1.031 - 1.036[12] | Densitometry |
| Water Content | <0.1% | Karl Fischer Titration.[13] |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of (R)-ethyl lactate.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated fume hood. Please consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0174624A1 - Process for the preparation of lactic-acid esters - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. US20060041165A1 - Continuous ethyl lactate preparation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. fao.org [fao.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of (R)-Ethyl Lactate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
(R)-ethyl lactate, a bio-derived and biodegradable solvent, is increasingly recognized for its significant potential in polymer chemistry, particularly in the development of sustainable and biocompatible materials.[1][2][3] Its utility spans from being an environmentally benign reaction medium to a key building block for novel polymers with applications in the biomedical field.[4][5][6] This document provides detailed application notes and experimental protocols related to the use of (R)-ethyl lactate in polymer synthesis.
Application Notes
(R)-Ethyl Lactate as a Green Solvent
(R)-ethyl lactate is an attractive green solvent alternative to traditional volatile organic compounds in polymer synthesis.[1][2][3] Its favorable properties include high solvency power for a range of monomers and polymers, a high boiling point, low vapor pressure, and complete biodegradability.[1] It has been successfully employed as a solvent in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer-Living Radical Polymerization (SET-LRP), enabling the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersities.[7][8][9] The use of (R)-ethyl lactate aligns with the principles of green chemistry by reducing the environmental impact of polymer production.[1][7]
(R)-Ethyl Lactate as a Monomer Precursor for Poly(ethyl lactate acrylate) (PEtLA)
(R)-ethyl lactate can be chemically modified to produce acrylate monomers, such as ethyl lactate acrylate (EtLA), which can then be polymerized to yield biodegradable polymers like poly(ethyl lactate acrylate) (PEtLA).[4][10] These polymers are of particular interest for biomedical applications due to the presence of hydrolyzable ester groups in their side chains, which can lead to degradation into benign, naturally occurring products. The properties of PEtLA can be tuned by copolymerization or by creating block copolymers, offering versatility for applications such as drug delivery systems and tissue engineering scaffolds.[11][12]
Role in Polylactic Acid (PLA) Synthesis
While polylactic acid (PLA) is typically synthesized through the ring-opening polymerization (ROP) of lactide, (R)-ethyl lactate plays a crucial role in the overall lifecycle of PLA.[13][14][15] Lactic acid, the precursor to lactide, can be esterified to ethyl lactate for purification or other chemical transformations.[16] Furthermore, post-consumer PLA can be chemically recycled back to ethyl lactate, creating a closed-loop system and contributing to a circular economy.[17][18] The synthesis of high molecular weight PLA is most effectively achieved via ROP of lactide, a cyclic dimer of lactic acid.[13][14][19][20]
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl acrylate) via ARGET ATRP in Ethyl Lactate
This protocol describes the synthesis of poly(methyl acrylate) using Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) with (R)-ethyl lactate as the solvent.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
(R)-Ethyl lactate (solvent)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(II) bromide (CuBr₂, catalyst)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN, ligand)
-
Ascorbic acid (reducing agent)
-
Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask, add CuBr₂ (14.4 mg, 0.1 mmol) and Me₆TREN (23.0 mg, 0.1 mmol).
-
Add (R)-ethyl lactate (10 mL) to the flask and stir until the catalyst and ligand dissolve.
-
Add methyl acrylate (9.0 g, 100 mmol) and EBiB (195 mg, 1.0 mmol) to the solution.
-
The flask is sealed and the solution is degassed by three freeze-pump-thaw cycles.
-
After backfilling with nitrogen, add a solution of ascorbic acid (88 mg, 0.5 mmol) in (R)-ethyl lactate (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 60°C and stir for the desired reaction time.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Logical Workflow for ARGET ATRP
Caption: Workflow for ARGET ATRP synthesis of poly(methyl acrylate).
Protocol 2: Synthesis of Poly(ethyl lactate acrylate) (PEtLA) via SET-LRP
This protocol details the synthesis of PEtLA via Copper(0)-mediated Single Electron Transfer-Living Radical Polymerization (SET-LRP).[9][11][12]
Materials:
-
Ethyl lactate acrylate (EtLA, monomer)
-
(R)-Ethyl lactate/water mixture (solvent)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(0) wire (catalyst)
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN, ligand)
-
Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Synthesize EtLA by reacting (R)-ethyl lactate with acryloyl chloride in the presence of a non-nucleophilic base. Purify by distillation.
-
Wrap a copper wire (2 cm, 0.25 mm diameter) around a magnetic stir bar.
-
Place the copper wire/stir bar assembly in a Schlenk flask.
-
Add EtLA (5.0 g, 34.7 mmol), EBiB (67.6 mg, 0.347 mmol), and Me₆TREN (80.0 mg, 0.347 mmol) to the flask.
-
Add a degassed mixture of (R)-ethyl lactate and water (10 mL, 9:1 v/v) to the flask.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen.
-
After backfilling with nitrogen, place the flask in a thermostated water bath at 25°C.
-
Stir the reaction mixture for 4 hours.
-
Stop the polymerization by opening the flask to air and removing the copper wire.
-
Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper complex.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Experimental Workflow for SET-LRP
Caption: Workflow for the synthesis of PEtLA via SET-LRP.
Protocol 3: Ring-Opening Polymerization (ROP) of L-Lactide
This protocol describes a typical ROP of L-lactide to form high molecular weight poly(L-lactic acid) (PLLA).[19][20][21][22]
Materials:
-
L-Lactide, recrystallized
-
Tin(II) octoate (Sn(Oct)₂, catalyst)
-
Benzyl alcohol (initiator)
-
Toluene, anhydrous
-
Methanol
-
Glass ampules
-
Vacuum line
Procedure:
-
Dry L-lactide under vacuum at 40°C for 24 hours.
-
In a glovebox, charge a glass ampule with L-lactide (e.g., 5.0 g, 34.7 mmol).
-
Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL).
-
Add the desired amount of benzyl alcohol initiator and Sn(Oct)₂ catalyst solution to the ampule. The monomer-to-initiator ratio will determine the target molecular weight.
-
Evaporate the toluene under a stream of nitrogen, then seal the ampule under high vacuum.
-
Place the sealed ampule in an oil bath preheated to 130°C.
-
Allow the polymerization to proceed for 24 hours.
-
Cool the ampule to room temperature and break it open.
-
Dissolve the solid polymer in a minimal amount of chloroform or dichloromethane.
-
Precipitate the PLLA by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the white, fibrous precipitate by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Relationship between Ethyl Lactate and PLA Synthesis
Caption: Role of (R)-ethyl lactate in the PLA synthesis and recycling loop.
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization reactions described.
Table 1: ARGET ATRP of Methyl Acrylate in Ethyl Lactate
| Entry | [M]:[I]:[C]:[L] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:0.1:0.1 | 2 | 45 | 4,800 | 1.15 |
| 2 | 100:1:0.1:0.1 | 4 | 78 | 8,200 | 1.12 |
| 3 | 100:1:0.1:0.1 | 6 | 92 | 9,600 | 1.10 |
M = Monomer, I = Initiator, C = Catalyst, L = Ligand. Mₙ = Number-average molecular weight, Đ = Dispersity.
Table 2: SET-LRP of Ethyl Lactate Acrylate (EtLA)
| Entry | Solvent | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | Ethyl Lactate | 4 | 85 | 18,500 | 1.25 |
| 2 | Ethyl Lactate/H₂O (9:1) | 3 | 95 | 20,100 | 1.18 |
| 3 | Ethanol | 4 | 91 | 19,200 | 1.20 |
Data is representative of typical results found in the literature.[4][11][12]
Table 3: ROP of L-Lactide
| Entry | [M]:[I] | Catalyst | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1 | Sn(Oct)₂ | 130 | 24 | 14,000 | 1.15 |
| 2 | 200:1 | Sn(Oct)₂ | 130 | 24 | 28,500 | 1.20 |
| 3 | 500:1 | Sn(Oct)₂ | 145 | 18 | 65,000 | 1.35 |
Data is representative of typical results for bulk polymerization.[21][23]
References
- 1. Green Solvent: Ethyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 3. The green solvent ethyl lactate: an experimental and theoretical characterization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polyacrylates Derived from Biobased Ethyl Lactate Solvent via SET-LRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. projekter.aau.dk [projekter.aau.dk]
- 15. aidic.it [aidic.it]
- 16. data.epo.org [data.epo.org]
- 17. researchgate.net [researchgate.net]
- 18. researchportal.lsbu.ac.uk [researchportal.lsbu.ac.uk]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 21. researchgate.net [researchgate.net]
- 22. Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
How to improve the yield of (R)-Ethyl 2-hydroxypropanoate synthesis?
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to optimize the synthesis and improve the yield of (R)-Ethyl 2-hydroxypropanoate (also known as Ethyl (R)-lactate).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthesis routes include:
-
Direct Esterification: The reaction of (R)-lactic acid with ethanol, typically in the presence of an acid catalyst. This is a reversible reaction.[1]
-
Enzymatic Synthesis/Resolution: Using lipases for the enantioselective esterification of racemic lactic acid or the kinetic resolution of racemic ethyl lactate. This method is preferred for achieving high enantiomeric purity.[2]
-
Reaction of Lactide with Ethanol: Utilizing L-lactide (the cyclic dimer of L-lactic acid, which corresponds to the (S)-enantiomer, so D-lactide would be needed for the R-enantiomer) and reacting it with ethanol. This method can achieve very high conversion rates (above 98%) under mild conditions.[3]
-
Reactive Distillation: Combining the esterification reaction and distillation in a single apparatus. This technique continuously removes water, a byproduct of the reaction, which drives the chemical equilibrium towards the product, resulting in near-complete conversion.[4][5][6]
Q2: My yield is consistently low when using the direct esterification of lactic acid. What are the most common reasons?
A2: Low yields in direct esterification are often due to the reversible nature of the reaction. The accumulation of water, a reaction byproduct, pushes the equilibrium back towards the reactants (lactic acid and ethanol).[1][7] Other significant factors include suboptimal reaction temperature, insufficient reaction time, incorrect molar ratios of reactants, or an inefficient catalyst.[8][9]
Q3: How can I effectively remove water from the reaction to increase the yield?
A3: To shift the reaction equilibrium towards the formation of ethyl lactate, water must be removed. Effective methods include:
-
Azeotropic Distillation: Using a solvent like toluene or benzene to form a low-boiling azeotrope with water, which is then distilled off.
-
Reactive Distillation: This is a highly efficient industrial method where the reaction and separation occur in the same column, continuously removing water and other volatile products from the reaction zone.[4][6]
-
Use of Drying Agents: Adding molecular sieves to the reaction mixture can sequester water as it is formed.[10]
Q4: What is the role of the catalyst, and which type is most effective for this synthesis?
A4: Catalysts accelerate the rate at which the reaction reaches equilibrium. The choice of catalyst depends on the desired outcome (yield vs. purity vs. enantioselectivity):
-
Strong Mineral Acids (e.g., H₂SO₄): Effective at increasing the reaction rate but can cause equipment corrosion and lead to side reactions and byproducts, complicating purification.[3]
-
Ion-Exchange Resins: A solid acid catalyst used in processes like catalytic distillation, offering good activity and easier separation from the product.[5]
-
Lipases (e.g., Novozym 435): These biocatalysts are essential for achieving high enantioselectivity. They operate under mild conditions, minimizing byproducts, and are ideal for producing the specific (R)-enantiomer from a racemic mixture.[2][11]
Q5: How can I improve the enantiomeric excess (ee) for the (R)-isomer?
A5: To achieve a high enantiomeric excess for this compound, consider the following:
-
Chiral Starting Material: The most straightforward method is to start with D-(-)-Lactic acid, which has the (R) configuration.[12]
-
Enzymatic Kinetic Resolution: If starting with a racemic mixture of ethyl lactate, use an enantioselective lipase. The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) back to the acid, leaving the desired (R)-ester unreacted and thus enriched. Screening different lipases and optimizing reaction conditions (temperature, solvent, water content) is crucial.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Reversible Reaction Equilibrium: Water byproduct is inhibiting the forward reaction.[1] | Implement continuous water removal via reactive or azeotropic distillation. Alternatively, add molecular sieves. Increase the ethanol to lactic acid molar ratio to 2.5:1 or higher to shift the equilibrium.[13] |
| Suboptimal Reaction Conditions: Temperature is too low for an adequate reaction rate, or reaction time is insufficient to reach equilibrium.[8][9] | Systematically optimize the reaction temperature. Monitor the reaction progress over time (e.g., using GC analysis) to determine the optimal reaction duration. | |
| Inefficient Catalysis: Catalyst concentration is too low, or the catalyst is inactive. | Ensure the correct catalyst loading. If using a strong acid like H₂SO₄, consider switching to a solid acid catalyst or an enzymatic process to reduce side reactions.[3] | |
| High Level of Impurities | Byproduct Formation: High temperatures and strong acid catalysts can promote the formation of lactic acid oligomers and their corresponding esters.[3][4] | Reduce the reaction temperature. Replace the strong acid catalyst with a milder alternative, such as an ion-exchange resin or a lipase. |
| Impure Reactants: Starting materials (lactic acid or ethanol) contain impurities that lead to side products.[8] | Verify the purity of reactants before use. Use distilled ethanol and high-purity lactic acid. | |
| Difficulty in Purification | Similar Boiling Points of Byproducts: Lactic acid oligomer esters can have boiling points close to the desired product, making simple distillation difficult.[4] | Employ fractional distillation under reduced pressure (vacuum distillation) to effectively separate components.[3][13] Unreacted oligomers can often be recycled back into the reactor.[4] |
| Low Enantiomeric Excess (ee) | Non-selective Synthesis Method: Using a non-chiral catalyst or starting with racemic lactic acid without a resolution step will produce a racemic product.[14] | For high enantiopurity, either start with D-(-)-lactic acid or employ an enzymatic kinetic resolution method with a highly selective lipase.[2][12] |
| Suboptimal Enzymatic Resolution: The chosen lipase or reaction conditions are not optimal for selectivity. | Screen various lipases (e.g., from Candida antarctica, Burkholderia cepacia). Optimize critical parameters for the enzymatic reaction, including temperature, solvent, and water activity.[2] |
Data Summary
Table 1: Comparison of Key Synthesis Methods for Ethyl Lactate
| Synthesis Method | Typical Yield | Key Advantages | Potential Issues |
| Direct Acid-Catalyzed Esterification | 50-70% (without water removal) | Simple setup, low-cost catalyst (H₂SO₄). | Reversible reaction limits yield; harsh conditions can cause byproducts and corrosion.[3] |
| Reaction with Lactide | >98% | High conversion, mild conditions, easy product separation via distillation.[3] | Availability and cost of high-purity D-lactide. |
| Lipase-Catalyzed Synthesis | 40-50% (for one enantiomer in kinetic resolution) | High enantioselectivity, mild reaction conditions, fewer byproducts.[2] | Higher cost of enzymes, may require longer reaction times. |
| Reactive Distillation | >95% | Combines reaction and separation, drives reaction to completion for very high yields.[4][5] | Requires specialized equipment, higher initial capital cost. |
Visualized Workflows and Pathways
Caption: Troubleshooting decision tree for diagnosing low yield issues.
Caption: General experimental workflow for synthesis and purification.
Detailed Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl Lactate
This protocol is a representative method for enriching the (R)-enantiomer by selectively hydrolyzing the (S)-enantiomer.
1. Materials and Equipment:
-
Racemic ethyl lactate
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Phosphate buffer solution (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., diisopropyl ether)
-
Stirred, temperature-controlled reaction vessel
-
pH-stat or automatic titrator with dilute NaOH solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
-
Chiral GC or HPLC for enantiomeric excess (ee) analysis
2. Procedure:
-
Reaction Setup: To the reaction vessel, add the phosphate buffer and racemic ethyl lactate. Add the organic solvent if a biphasic system is desired (this can sometimes improve enzyme stability and selectivity).
-
Equilibration: Bring the mixture to the optimal temperature for the enzyme (e.g., 40-50 °C) while stirring.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the substrate) to start the reaction.
-
Reaction Monitoring: The hydrolysis of (S)-ethyl lactate produces (S)-lactic acid, which will lower the pH. Maintain a constant pH by the controlled addition of a dilute NaOH solution using a pH-stat. The consumption of NaOH is directly proportional to the reaction conversion.
-
Termination: Stop the reaction at approximately 50% conversion to achieve the maximum theoretical ee for the remaining ester. This can be determined by the total volume of NaOH consumed. Filter to recover the immobilized enzyme, which can be washed and reused.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the remaining this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. Further purification can be achieved by vacuum distillation.
-
Analysis: Determine the enantiomeric excess of the purified ethyl lactate using chiral GC or HPLC.
Protocol 2: High-Yield Synthesis via Reactive Distillation
This protocol describes a continuous process for producing ethyl lactate with high conversion.
1. Materials and Equipment:
-
Lactic acid (e.g., 88 wt% aqueous solution)
-
Ethanol
-
Solid acid catalyst (e.g., Amberlyst 15 ion-exchange resin)
-
Reactive distillation column equipped with a reboiler, condenser, and feed pumps
-
Product collection vessels
2. Procedure:
-
Column Packing: Pack the middle section of the distillation column with the solid acid catalyst. The sections above (rectifying) and below (stripping) the catalyst bed should be packed with inert structured packing.
-
Startup: Heat the reboiler to the desired temperature (e.g., 120-140 °C).
-
Reactant Feed: Continuously feed the lactic acid solution and ethanol into the top of the catalyst bed section. An ethanol/lactic acid molar ratio significantly above stoichiometric (e.g., 4:1) is often used to ensure high conversion of the acid.[4]
-
Reaction and Separation: As the reactants flow down through the catalyst bed, esterification occurs. The heat from the reboiler causes the more volatile components (water, ethanol, and the ethyl lactate product) to vaporize and travel up the column.
-
Product Removal: An azeotropic mixture of ethanol and water, along with the product ethyl lactate, is removed as the distillate from the top of the column.[4] Unreacted lactic acid and any formed oligomers, being less volatile, flow down to the reboiler.
-
Recycling: The bottoms from the reboiler, containing unreacted acid and oligomers, can be recycled back to the reactor feed to maximize conversion.[4]
-
Final Purification: The collected distillate, containing ethyl lactate, excess ethanol, and water, is fed into a second distillation column to separate the high-purity ethyl lactate from the ethanol and water.[4][13] The ethanol/water mixture can also be separated and the ethanol recycled.
-
Process Control: Continuously monitor temperatures, pressures, and flow rates to maintain steady-state operation and optimize for purity and yield. The conversion of lactic acid can exceed 95% with this method.[4]
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103922933A - Preparation method of ethyl lactate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Manufacturing Process of Ethyl Lactate.pdf [slideshare.net]
- 7. brainly.com [brainly.com]
- 8. brainly.com [brainly.com]
- 9. brainly.com [brainly.com]
- 10. Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study [mdpi.com]
- 12. This compound | CAS#:7699-00-5 | Chemsrc [chemsrc.com]
- 13. US20060041165A1 - Continuous ethyl lactate preparation method - Google Patents [patents.google.com]
- 14. Ethyl lactate - Wikipedia [en.wikipedia.org]
Technical Support Center: Chiral Resolution of Racemic Ethyl Lactate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic ethyl lactate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of racemic ethyl lactate?
A1: The main techniques for separating the enantiomers of ethyl lactate include:
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are widely used to separate the enantiomers.[1][2]
-
Chemical Resolution via Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by fractional crystallization.[3]
Q2: Which method is most suitable for large-scale production?
A2: Chemical resolution by diastereomeric crystallization is often considered efficient and scalable for industrial production due to its relatively simple setup.[2][4] Enzymatic resolutions can also be scaled up, particularly when combined with racemization of the undesired enantiomer to improve yield.[4] Preparative chiral chromatography can be costly to scale up but is a viable option when other methods are not effective.[1][4]
Q3: How can I determine the enantiomeric excess (e.e.) of my resolved ethyl lactate?
A3: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and accurate methods for determining the enantiomeric excess of your sample. These techniques provide baseline separation of the enantiomers, allowing for precise quantification of each.
Troubleshooting Guides
Enzymatic Resolution
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no enzyme activity | - Inactive enzyme due to improper storage or handling.- Presence of inhibitors in the reaction mixture.- Suboptimal reaction conditions (pH, temperature). | - Verify enzyme activity with a positive control.- Ensure the reaction medium is free of known inhibitors (e.g., heavy metals, strong acids/bases).- Optimize pH and temperature for the specific lipase used. |
| Low enantioselectivity (low e.e.) | - Incorrect choice of enzyme for the substrate.- Suboptimal solvent or reaction medium.- Reaction proceeding past 50% conversion (for kinetic resolution). | - Screen different lipases to find one with high enantioselectivity for ethyl lactate.- The choice of organic solvent can significantly impact enzyme selectivity; test various options.- Monitor the reaction progress closely and stop it at or near 50% conversion to maximize the e.e. of the remaining substrate and product. |
| Difficult separation of product from unreacted substrate | - Similar physical properties of the ester and the resulting acid/alcohol. | - If hydrolysis is performed, acidify the aqueous layer and extract the product. The unreacted ester can be recovered from the organic layer.- Utilize column chromatography for purification if simple extraction is insufficient. |
| Enzyme deactivation during reuse | - Mechanical stress on immobilized enzyme.- Denaturation due to harsh washing procedures or reaction conditions. | - If using a stirred reactor, consider reducing the agitation speed or switching to a packed-bed or loop reactor to minimize attrition of the immobilized enzyme.- Use mild washing conditions between cycles. |
Chromatographic Separation (HPLC & GC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Inappropriate column temperature. | - Consult column selection guides or literature for a CSP known to resolve ethyl lactate.- Systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio for normal phase HPLC).- Optimize the column temperature, as it can significantly affect selectivity. |
| Peak fronting or tailing | - Column overload.- Sample solvent incompatible with the mobile phase. | - Reduce the injection volume or dilute the sample.- Dissolve the sample in the mobile phase whenever possible.[5] |
| Loss of resolution over time | - Column contamination.- Degradation of the chiral stationary phase. | - Flush the column with a strong solvent (ensure it is compatible with the CSP).- If performance is not restored, the column may need to be replaced. |
| High backpressure | - Blockage in the inlet frit.- Precipitation of buffer or sample in the system. | - Reverse flush the column (if permitted by the manufacturer).- Ensure the mobile phase components are fully miscible and the sample is completely dissolved.[6] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic Ethyl Lactate via Hydrolysis
This protocol is based on the enantioselective hydrolysis of ethyl lactate using Candida antarctica lipase B (Novozym 435).
Materials:
-
Racemic ethyl lactate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
tert-Butanol
-
Isooctane
-
Phosphate buffer
-
Deionized water
Procedure:
-
Prepare a reaction medium consisting of a 1:1 (v/v) mixture of tert-butanol and isooctane.
-
Dissolve racemic ethyl lactate in the reaction medium to a concentration of 0.27 g/mL.
-
Add deionized water at a 5:1 mass ratio to the ethyl lactate.
-
Add Novozym 435 to the mixture at a concentration of 0.8 g/mol relative to ethyl lactate.
-
Incubate the reaction at 60°C with shaking (200 rpm) for 16 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing the enantiomeric excess of the substrate and product using chiral HPLC or GC.
-
Upon reaching the desired conversion (ideally around 50%), stop the reaction by filtering off the immobilized enzyme.
-
Separate the organic and aqueous layers. The unreacted ethyl lactate will be in the organic phase, and the lactate salt will be in the aqueous phase.
-
Acidify the aqueous phase and extract with a suitable organic solvent to isolate the lactic acid.
Expected Outcome: Under optimal conditions, a product enantiomeric excess (e.e.) of approximately 90% can be achieved with a yield of around 28.7%.[7]
Protocol 2: Chiral HPLC Analysis of Ethyl Lactate Enantiomers
This protocol provides a method for the analytical separation of ethyl lactate enantiomers.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column: A polysaccharide-based column such as DAICEL CHIRALCEL AD-H (4.6 x 250mm, 5 µm) is suitable.[8]
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol (95:5 v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 20°C[8]
-
Detection Wavelength: 210 nm[8]
-
Injection Volume: 5 µL[8]
Sample Preparation:
-
Dissolve the ethyl lactate sample in ethanol to a concentration of approximately 30 mg/mL.[8]
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).[8]
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.
Quantitative Data Summary
Table 1: Enzymatic Resolution of Ethyl Lactate
| Enzyme | Reaction Type | Substrate Concentration | Temperature | Time | Enantiomeric Excess (e.e.) of Product | Yield | Reference |
| Candida antarctica lipase B (Novozym 435) | Hydrolysis | 0.27 g/mL | 60°C | 16 h | 90.02% | 28.69% | [7] |
Table 2: Chromatographic Separation Conditions for Ethyl Lactate Enantiomers
| Method | Column | Mobile Phase | Flow Rate | Temperature | Detection | Reference |
| HPLC | DAICEL CHIRALCEL AD-H (4.6 x 250mm, 5 µm) | n-Hexane / Ethanol (95:5 v/v) | 1.0 mL/min | 20°C | UV at 210 nm | [8] |
Visualizations
Caption: Workflow for the enzymatic resolution of racemic ethyl lactate.
Caption: Troubleshooting logic for chiral HPLC separation issues.
References
- 1. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. chiraltech.com [chiraltech.com]
- 6. realab.ua [realab.ua]
- 7. researchgate.net [researchgate.net]
- 8. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
Common impurities and by-products in (R)-ethyl lactate synthesis and their removal
Technical Support Center: (R)-Ethyl Lactate Synthesis
Welcome to the technical support center for (R)-ethyl lactate synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of (R)-ethyl lactate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities and by-products in (R)-ethyl lactate synthesis via esterification?
A1: The primary synthesis route for (R)-ethyl lactate is the esterification of lactic acid with ethanol.[1][2][3] During this process, several impurities and by-products can form:
-
Water: A principal by-product of the esterification reaction, which can limit the reaction equilibrium.[1][4]
-
Unreacted Lactic Acid and Ethanol: Residual starting materials are common impurities.
-
Lactic Acid Oligomers: Lactic acid can self-esterify to form linear oligomers, especially in concentrated aqueous solutions.[1][5]
-
Ethyl Lactate Oligomers: These can form through the esterification between lactic acid and ethyl lactate or between ethanol and lactic acid oligomers.[6] A common example is ethyl lactoyl lactate.[7]
-
Other Organic Acids and Esters: If the lactic acid is derived from fermentation, impurities such as acetic acid or pyruvic acid and their corresponding ethyl esters may be present.[8]
-
Catalyst Residues: If a homogeneous catalyst like sulfuric acid is used, it can remain in the product.[7] Heterogeneous catalysts may leach into the reaction mixture.
-
Solvents: In some processes, toxic organic solvents like benzene or toluene are used as entrainers to remove water, and traces may remain.[7]
Q2: How does the presence of water affect the synthesis of (R)-ethyl lactate?
A2: Water is a by-product of the esterification reaction between lactic acid and ethanol.[2] Its presence in the reaction medium has two main adverse effects:
-
Equilibrium Limitation: As a product, water shifts the reaction equilibrium to the left (favoring reactants), which limits the conversion of lactic acid and reduces the final yield of ethyl lactate.[1][5]
-
Hydrolysis: In the presence of acid catalysts, excess water can lead to the hydrolysis of the formed ethyl lactate back to lactic acid and ethanol, further reducing the yield.[9]
To achieve high conversion rates, it is crucial to remove water from the reaction mixture.[1][4]
Q3: What is reactive distillation and how does it improve (R)-ethyl lactate synthesis?
A3: Reactive distillation is a process intensification technique that combines chemical reaction and separation in a single unit.[10][11] For ethyl lactate synthesis, the esterification reaction occurs in the distillation column. As the reaction proceeds, the by-product water is continuously removed along with excess ethanol as the top product, while the desired ethyl lactate, having a higher boiling point, is collected as the bottom product.[6][10]
The primary advantages of reactive distillation are:
-
Overcoming Equilibrium Limitations: The continuous removal of water shifts the reaction equilibrium towards the product side, enabling higher conversion of lactic acid (often exceeding 90%) than in conventional batch reactors.[1][11]
-
Increased Efficiency: It combines two unit operations into one, which can save energy and reduce equipment costs.[1][12]
-
High Purity Product: It can directly yield a high-purity ethyl lactate stream, potentially reducing the need for extensive downstream purification.[13]
Q4: Can I use crude lactic acid from fermentation directly for synthesis?
A4: While it is possible to use lactic acid from fermentation broth, it presents challenges. Fermentation broths contain not only lactic acid but also residual sugars, proteins, salts, and other organic acids.[14] These impurities can interfere with the esterification reaction and contaminate the final product. Pre-treatment steps such as microfiltration and nanofiltration are often necessary to remove cells and other impurities before esterification.[14] Using crude lactate salts (e.g., ammonium lactate or magnesium lactate) directly is also being explored to lower production costs, but this can lead to the formation of by-products like lactamide.[15]
Troubleshooting Guide
Problem 1: Low yield of (R)-ethyl lactate.
| Potential Cause | Troubleshooting Step | Explanation |
| High Water Content in Reactants | Use anhydrous ethanol and a concentrated lactic acid solution (e.g., 88 wt%).[1] | Initial water content negatively impacts reaction kinetics and equilibrium conversion.[1][12] |
| Reaction Equilibrium Limitation | Implement a method to continuously remove water, such as reactive distillation[1], pervaporation[4][14], or using molecular sieves. | Removing the water by-product drives the reaction towards completion, significantly increasing the yield.[1][5] |
| Insufficient Catalyst Activity | Ensure the catalyst (e.g., Amberlyst 46) is active and used at an appropriate concentration.[3] Check for catalyst deactivation.[10] | The catalyst is essential for achieving a reasonable reaction rate. Cation-exchange resins are effective catalysts for this reaction.[3] |
| Inappropriate Ethanol/Lactic Acid Ratio | Increase the molar ratio of ethanol to lactic acid (e.g., 3:1 or higher).[1] | An excess of ethanol shifts the equilibrium towards the products.[5] It also helps to suppress the self-esterification of lactic acid into oligomers.[1] |
| Formation of Lactic Acid Oligomers | Mix lactic acid with ethanol promptly, as the presence of ethanol suppresses oligomerization.[1] | Lactic acid in concentrated solutions tends to form oligomers, which are less reactive.[1] |
Problem 2: Final product has a high water content.
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Distillation | Optimize the fractional distillation parameters (reflux ratio, column temperature).[6] Use a vacuum to lower the boiling points. | Ethyl lactate and water can form a binary azeotrope, which complicates separation by simple distillation.[4][6] Fractional distillation under reduced pressure is required for effective separation.[6] |
| Formation of Azeotropes | Use a dehydration method post-distillation, such as molecular sieves. | The water/ethanol azeotrope can be recycled after dehydration.[4] For the product stream, further drying might be necessary to reach very low water content (<0.3%).[6] |
| Incomplete Reaction | Drive the reaction to a higher conversion rate before purification. | Less unreacted starting material and by-product water will simplify the purification process. |
Problem 3: Presence of acidic impurities in the final product.
| Potential Cause | Troubleshooting Step | Explanation |
| Unreacted Lactic Acid | Improve the conversion rate during synthesis (see Problem 1). Perform a final purification by vacuum distillation.[6] | Traces of lactic acid can remain if the reaction does not go to completion. Distillation under reduced pressure is effective at removing these less volatile acidic components.[6] |
| Other Organic Acids (e.g., Acetic Acid) | Use a highly purified lactic acid feedstock. If impurities are present, a highly efficient fractional distillation column is required. | Acetic acid can be particularly difficult to separate from ethyl lactate by distillation due to close boiling points.[8] Melt crystallization has been proposed as an alternative purification method for such impurities.[8] |
| Catalyst Residue | If using a homogeneous catalyst, neutralize the reaction mixture before distillation. If using a heterogeneous catalyst, ensure it is completely filtered out. | Acidic catalyst residues will lower the quality of the final product. |
Data and Protocols
Quantitative Data Summary
The following table summarizes typical purity and yield data from different synthesis and purification methods.
| Method | Lactic Acid Conversion | Ethyl Lactate Yield | Final Purity | Reference |
| Batch Reaction (Equilibrium) | ~59-71% | - | - | [1] |
| Reactive Distillation | >90% | ~73% | - | [1] |
| Reactive Distillation (Optimized) | ~96% | ~95.8% | >99% (molar) | [11][13] |
| Esterification followed by Fractional Distillation | - | - | >98% | [14] |
| Synthesis from Lactide + Vacuum Distillation | >98% | - | High Purity | [7] |
Experimental Protocols
Protocol 1: Batch Esterification of Lactic Acid with Ethanol
-
Materials:
-
Lactic Acid (e.g., 88 wt% aqueous solution)
-
Ethanol (e.g., 99.9 vol%)
-
Acid Catalyst (e.g., Amberlyst 46 cation-exchange resin)
-
-
Procedure:
-
Prepare a starting mixture of lactic acid and ethanol. A typical molar ratio is n(EtOH)/n(LA) = 3.[1]
-
Add the acid catalyst to the mixture.
-
Heat the mixture to reaction temperature (e.g., reflux) with stirring.
-
Monitor the reaction progress by analyzing samples for lactic acid concentration (e.g., via GC or titration).[6] The reaction typically reaches equilibrium within 1-3 hours.[1]
-
After the reaction, cool the mixture to room temperature and remove the catalyst by filtration.[1]
-
The resulting crude ethyl lactate contains unreacted starting materials, water, and by-products, and requires further purification.
-
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
-
Materials:
-
Crude ethyl lactate
-
-
Procedure:
-
Transfer the crude ethyl lactate to a distillation flask.
-
Set up a fractional distillation apparatus equipped with a vacuum pump.
-
Reduce the pressure in the system (e.g., to 10 kPa).[1]
-
Heat the flask to begin distillation. A mixture of ethanol and water will typically distill first.[1]
-
Collect the initial fraction containing low-boiling impurities.
-
Increase the temperature to distill the pure ethyl lactate fraction. A product with a purity greater than 98% can be obtained.[14]
-
Heavy by-products, such as ethyl lactate oligomers and residual lactic acid, will remain in the distillation flask.[6]
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of (R)-ethyl lactate.
Caption: Logical relationships in the formation of common by-products during esterification.
Caption: A troubleshooting guide for addressing low purity issues in the final product.
References
- 1. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7297809B2 - Continuous method for preparing ethyl lactate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US20060041165A1 - Continuous ethyl lactate preparation method - Google Patents [patents.google.com]
- 7. CN103922933A - Preparation method of ethyl lactate - Google Patents [patents.google.com]
- 8. WO2001044157A1 - Method of purifying lactic acid esters - Google Patents [patents.google.com]
- 9. Ethyl lactate | Godavari [godavaribiorefineries.com]
- 10. repositum.tuwien.at [repositum.tuwien.at]
- 11. Manufacturing Process of Ethyl Lactate.pdf [slideshare.net]
- 12. Ethyl lactate production by reactive distillation - optimization of reaction kinetics and energy efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of (R)-Ethyl 2-hydroxypropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (R)-Ethyl 2-hydroxypropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization during the synthesis of this compound, an alpha-hydroxy ester, primarily occurs through the formation of a planar, achiral enolate intermediate under basic conditions or an enol intermediate under acidic conditions.[1][2] The key factors that promote this are:
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times provide the necessary energy to overcome the activation barrier for enolization, leading to a loss of stereochemical integrity at the alpha-carbon.
-
Strongly Basic or Acidic Conditions: The presence of strong bases can deprotonate the alpha-carbon, forming an achiral enolate. Similarly, strong acids can catalyze the tautomerization to an achiral enol intermediate.[1] Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a racemic mixture.
-
Work-up and Purification: Aqueous work-ups involving strong acids or bases can induce racemization.[3] Furthermore, purification methods like chromatography on standard silica gel, which is acidic, can also lead to racemization of the final product.
Q2: Which synthesis methods are recommended to minimize racemization?
A2: To minimize racemization, methods that employ mild reaction conditions are preferred. The two main recommended approaches are:
-
Fischer Esterification under Controlled Conditions: This method involves the direct esterification of (R)-lactic acid with ethanol using an acid catalyst. To prevent racemization, it is crucial to use a moderate temperature and a catalyst that does not promote enolization. The use of an excess of the alcohol can help shift the equilibrium towards the product, allowing for milder conditions.[4][5][6]
-
Enzymatic Esterification: This is often the most effective method for preserving stereochemical integrity. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the esterification with high enantioselectivity under very mild conditions.[7]
Q3: How can I accurately determine the enantiomeric excess (ee%) of my product?
A3: The most reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC).[3][8][9] This technique utilizes a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. It is essential to validate the HPLC method to ensure accuracy and precision.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) | High Reaction Temperature: The reaction was conducted at a temperature that promoted enolization and subsequent racemization. | Lower the reaction temperature. For Fischer esterification, aim for the lowest effective temperature. Enzymatic reactions are typically run at or near room temperature. |
| Strong Acid/Base Catalyst: The catalyst used was too harsh, leading to the formation of the achiral enolate/enol intermediate. | For Fischer esterification, consider using a milder acid catalyst or a solid acid catalyst. For enzymatic reactions, ensure the pH is within the optimal range for the enzyme. | |
| Prolonged Reaction Time: Extended exposure to acidic or basic conditions, even if mild, can lead to gradual racemization. | Monitor the reaction progress and stop it as soon as a satisfactory conversion is achieved. | |
| Racemization during Work-up: The use of strong acids or bases during the extraction and washing steps caused racemization. | Use dilute acidic and basic solutions for washing, and minimize contact time. Neutralize the reaction mixture carefully with a weak base like sodium bicarbonate. | |
| Racemization during Purification: Purification by chromatography on standard silica gel led to racemization. | Use a deactivated or neutral stationary phase, such as neutral alumina, for column chromatography. Alternatively, deactivate silica gel with a base (e.g., triethylamine) before use. | |
| Low Yield | Incomplete Reaction: The reaction did not go to completion. | For Fischer esterification, use a larger excess of ethanol to drive the equilibrium towards the product.[4][5] Consider removing water as it forms, for example, by azeotropic distillation. |
| Product Hydrolysis: The ester product was hydrolyzed back to lactic acid and ethanol during work-up. | Ensure all work-up steps are performed without undue delay and at low temperatures where possible. | |
| Loss during Purification: The product was lost during distillation or chromatography. | Optimize the purification procedure. For distillation, ensure the vacuum is stable and the temperature is well-controlled to prevent decomposition. |
Data Presentation
Table 1: Effect of Reaction Conditions on Fischer Esterification of Lactic Acid
| Catalyst | Molar Ratio (Ethanol:Lactic Acid) | Temperature (°C) | Reaction Time (h) | Lactic Acid Conversion (%) | Reference |
| Amberlyst 15 | 6:1 | 55 | 0.1 | 97.33 | [10] |
| Sulfuric Acid | 3:1 | 70 | 2.5 | 59 | [11] |
| Dehydrated Feedstock | 3:1 | 70 | 1 | 71 | [11] |
Table 2: Influence of Variables on Enzymatic Esterification of Lactic Acid
| Enzyme | Solvent | Temperature (°C) | Molar Excess of Alcohol | Initial Water Content (%) | Max. Enantiomeric Excess (%) | Reference |
| Candida antarctica lipase B (CALB) | Ionic Liquid | 30 | 11 | 8 | 34.3 | [12] |
| Candida antarctica lipase B (CALB) | Solvent-free | 35 | 1 (Vinyl Acetate) | - | >96 | [7] |
Experimental Protocols
Protocol 1: Fischer Esterification with Minimized Racemization
This protocol is designed to favor the formation of this compound while minimizing racemization through the use of moderate conditions.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (R)-lactic acid (1.0 eq) and anhydrous ethanol (5.0 eq).
-
Catalyst Addition: Add a solid acid catalyst, such as Amberlyst 15 (10% by weight of lactic acid).
-
Reaction: Heat the mixture to a gentle reflux (approximately 78-80°C) and stir. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes lipase for a highly enantioselective synthesis under mild conditions.
-
Reaction Setup: In a flask, dissolve (R,S)-lactic acid (1.0 eq) in a suitable organic solvent (e.g., toluene). Add ethanol (1.5 eq).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture.
-
Reaction: Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 40°C, depending on the enzyme's optimal conditions) for 24-48 hours. The enzyme will selectively esterify the (R)-enantiomer.
-
Enzyme Removal: Filter the reaction mixture to recover the immobilized enzyme, which can often be reused.
-
Purification: The reaction mixture will contain this compound and unreacted (S)-lactic acid. Remove the solvent under reduced pressure. The ester can be separated from the unreacted acid by extraction or column chromatography on neutral alumina.
Visualizations
Caption: Mechanism of racemization for Ethyl 2-hydroxypropanoate.
Caption: Workflow for racemization-free synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
Optimization of reaction conditions for the synthesis of (R)-ethyl lactate
Technical Support Center: Synthesis of (R)-Ethyl Lactate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-ethyl lactate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (R)-ethyl lactate?
A1: The most common method for synthesizing (R)-ethyl lactate is through the esterification of (R)-lactic acid with ethanol.[1][2] This reaction is typically catalyzed by an acid, which can be homogeneous (like sulfuric acid) or heterogeneous (like cation-exchange resins).[1] Another approach gaining attention is enzymatic esterification, which offers high selectivity and milder reaction conditions.[3][4][5] Process intensification techniques like reactive distillation are also employed to improve yield and efficiency by simultaneously carrying out the reaction and separating the products.[1][6][7]
Q2: Why is water removal important during the synthesis of (R)-ethyl lactate?
A2: The esterification of lactic acid with ethanol is a reversible reaction that produces water as a byproduct.[8] The presence of water can shift the reaction equilibrium back towards the reactants, thereby limiting the conversion of lactic acid and reducing the yield of ethyl lactate.[9] Efficient water removal is crucial to drive the reaction forward and achieve high product yields.[9] Techniques like reactive distillation and pervaporation are effective for in-situ water removal.[9][10]
Q3: What is lactic acid oligomerization and how does it affect the synthesis?
A3: Lactic acid molecules can react with each other to form linear chains called oligomers. This process of auto-oligomerization is more prevalent in concentrated aqueous solutions of lactic acid.[11][12] The formation of these oligomers can reduce the amount of free lactic acid available for esterification with ethanol, thus lowering the yield of ethyl lactate.[1][12] However, the presence of excess ethanol can suppress this oligomerization.[1][12]
Q4: What are the advantages of using enzymatic synthesis for (R)-ethyl lactate?
A4: Enzymatic synthesis, typically using lipases like Novozym 435, offers several advantages.[3][4] These include high specificity for the (R)-enantiomer, leading to a product with high enantiomeric purity. The reactions are conducted under milder temperature and pH conditions, which can prevent side reactions and degradation of thermally sensitive compounds.[3] Enzymes can also be immobilized and reused, making the process more sustainable.[4]
Troubleshooting Guide
Issue 1: Low Yield of (R)-Ethyl Lactate
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation | The reaction has reached equilibrium, limiting further product formation. Implement a strategy to remove water from the reaction mixture, such as using a Dean-Stark trap, molecular sieves, or employing reactive distillation or pervaporation.[9][10] |
| Insufficient Catalyst Activity | The catalyst may be deactivated or used in an insufficient amount. For heterogeneous catalysts like Amberlyst resins, consider regeneration according to the manufacturer's protocol or increasing the catalyst loading.[13] For enzymatic reactions, ensure the enzyme is not denatured and is used at the optimal concentration.[5] |
| Suboptimal Reactant Molar Ratio | An inappropriate ratio of ethanol to lactic acid can limit the conversion. An excess of ethanol is generally used to shift the equilibrium towards the product side.[1][12] A molar ratio of 3:1 (ethanol:lactic acid) is often cited as optimal.[1][12] |
| Lactic Acid Oligomerization | High concentrations of lactic acid can lead to self-polymerization, reducing the availability of the monomer for esterification.[11][12] Using an excess of ethanol can help minimize oligomerization.[12] |
| Reaction Time is Too Short | The reaction may not have had enough time to reach completion. Monitor the reaction progress over time using techniques like GC or HPLC to determine the optimal reaction duration. |
Issue 2: Product Purity Issues (e.g., presence of byproducts)
| Potential Cause | Troubleshooting Steps |
| Presence of Water in the Final Product | Water forms an azeotrope with ethyl lactate, making its complete removal by simple distillation difficult.[11] Consider using a final drying step with a suitable drying agent or employing a cascade of distillation columns for purification.[11] |
| Unreacted Lactic Acid and Ethanol | Incomplete conversion will leave starting materials in the product mixture. Optimize reaction conditions (catalyst, temperature, time, water removal) to maximize conversion.[1] Purification via distillation is necessary to separate the product from unreacted starting materials.[6] |
| Formation of Lactic Acid Oligomers | Oligomers may be present in the final product, especially if high concentrations of lactic acid were used.[1] These can be difficult to separate from ethyl lactate. Transesterification of these oligomers with ethanol can be a strategy to convert them to the desired product.[11] |
Issue 3: Inconsistent Results Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Starting Material Quality | The purity and water content of lactic acid and ethanol can vary between batches, affecting reaction kinetics and final yield.[1] Always use reagents of known and consistent purity. Determine the water content of the starting materials before each reaction. |
| Catalyst Deactivation | Heterogeneous catalysts can lose activity over time, especially after multiple uses.[13] Implement a consistent catalyst regeneration protocol or use fresh catalyst for each batch to ensure consistent performance.[13] For enzymes, check for loss of activity due to improper storage or handling. |
| Poor Control of Reaction Parameters | Fluctuations in temperature, stirring rate, or other reaction conditions can lead to variability. Ensure that all reaction parameters are carefully controlled and monitored throughout the experiment. |
Quantitative Data Summary
Table 1: Comparison of Catalysts for Ethyl Lactate Synthesis
| Catalyst | Reaction Conditions | Lactic Acid Conversion (%) | Ethyl Lactate Yield (%) | Reference |
| Amberlyst 46 | Reflux temperature (355 K), 2 hours | ~98% of equilibrium conversion | - | [1] |
| Amberlyst 15 | 80 °C | - | - | |
| Dowex 50W8x | 80 °C | - | - | |
| Novozym 435 | 30 °C, 24 hours | - | Up to 88% (in chloroform) | [3][4] |
| Basic Zirconium Carbonate | 140 °C, 4 hours, 1.0 MPa N2 | 100% (of dihydroxyacetone) | 85.3% | [14] |
Table 2: Influence of Reactant Molar Ratio (Ethanol:Lactic Acid) on Reaction
| Molar Ratio (nEtOH/nLA) | Effect on Equilibrium | Effect on Oligomerization | Reference |
| 1:1 | - | Oligomer content at equilibrium: 2.4 mol% | [12] |
| 3:1 | Proposed as optimal in literature | Oligomer content at equilibrium: 0.4 mol% | [1][12] |
Experimental Protocols
Protocol 1: Batch Esterification using a Heterogeneous Catalyst
-
Reactant and Catalyst Preparation:
-
Reaction Setup:
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux temperature (approximately 355 K) using an oil bath.[1]
-
-
Reaction Monitoring:
-
Take samples at regular intervals to monitor the progress of the reaction.
-
Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of lactic acid, ethanol, and ethyl lactate.
-
-
Product Isolation and Purification:
-
After the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
Purify the crude ethyl lactate by distillation to remove unreacted starting materials and byproducts.
-
Protocol 2: Enzymatic Synthesis of (R)-Ethyl Lactate
-
Reaction Mixture Preparation:
-
Enzyme Addition and Incubation:
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture.
-
Analyze the samples by GC or HPLC to quantify the amount of ethyl lactate produced.
-
-
Product Recovery:
-
After the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.
-
Remove the solvent under reduced pressure.
-
Further purify the ethyl lactate if necessary, for example, by vacuum distillation.
-
Visualizations
Caption: General experimental workflow for the synthesis of (R)-ethyl lactate.
Caption: Troubleshooting decision tree for low yield in (R)-ethyl lactate synthesis.
References
- 1. Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl lactate as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Ethyl lactate production by reactive distillation - optimization of reaction kinetics and energy efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manufacturing Process of Ethyl Lactate.pdf [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 13. repositum.tuwien.at [repositum.tuwien.at]
- 14. Ethyl lactate: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
Stability issues and degradation pathways of (R)-Ethyl 2-hydroxypropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (R)-Ethyl 2-hydroxypropanoate (ethyl (R)-lactate). This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two main degradation pathways:
-
Hydrolysis: In the presence of water, ethyl lactate can hydrolyze back to its parent compounds, lactic acid and ethanol. This reaction can be catalyzed by both acids and bases.[1] The hydrolysis process can be autocatalytic, as the lactic acid produced can further catalyze the reaction.
-
Oxidation: Under non-dry conditions, oxidation is a prevalent degradation route.[1] This process can lead to the formation of ethyl pyruvate and peroxides.[1] The presence of oxygen and exposure to light can accelerate oxidation.
Q2: How can I prevent the degradation of this compound during storage?
A2: To ensure the stability of this compound, consider the following storage recommendations:
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to minimize exposure to oxygen and prevent oxidation.[1]
-
Control Moisture: As ethyl lactate is sensitive to hydrolysis, it should be stored in a dry environment.
-
Temperature Control: Store in a cool place. Lower temperatures generally slow down the rates of both hydrolysis and oxidation.
-
Light Protection: Store in amber-colored or opaque containers to protect it from light, which can promote photochemical degradation.
-
Use of Antioxidants: For applications where exposure to air is unavoidable, the addition of antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid can significantly inhibit oxidative degradation.[1]
Q3: I've noticed a yellow discoloration in my this compound. What is the cause?
A3: A yellow discoloration is typically an indication of oxidative degradation.[1] The oxidation of ethyl lactate leads to the formation of ethyl pyruvate, which is known to have a yellow color.[1] This suggests that the product may have been exposed to oxygen or light.
Q4: Can I use this compound in aqueous formulations?
A4: While this compound is miscible with water, its use in aqueous formulations requires careful consideration due to the risk of hydrolysis.[2] The rate of hydrolysis is influenced by pH and temperature. If used in an aqueous system, the stability of the formulation should be thoroughly evaluated over the intended shelf life. A base-catalyzed second-order hydrolysis rate constant for ethyl lactate has been estimated at 1.1 L/mole-sec, which corresponds to half-lives of 72 days at pH 7 and 7.2 days at pH 8.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Decreased purity of this compound over time | Hydrolysis due to moisture contamination. | - Ensure storage containers are tightly sealed and stored in a dry environment.- Consider using a desiccant in the storage area.- If possible, handle the material under a dry, inert atmosphere. |
| Oxidation from exposure to air. | - Purge the headspace of the storage container with an inert gas (e.g., nitrogen, argon).- For applications where exposure is unavoidable, consider adding a suitable antioxidant like BHT. | |
| Change in pH of a formulation containing this compound | Hydrolysis leading to the formation of lactic acid. | - Buffer the formulation to a pH where the hydrolysis rate is minimized (typically acidic to neutral pH).- Conduct a stability study to determine the optimal pH for your formulation. |
| Appearance of a sharp, pungent odor | Formation of degradation products. | - Analyze the sample using techniques like GC-MS to identify the volatile impurities.- Review storage conditions and handling procedures to prevent further degradation. |
| Inconsistent experimental results | Degradation of this compound leading to variable concentrations. | - Use freshly opened or properly stored material for experiments.- Re-analyze the purity of the stock material before use.- Prepare solutions fresh daily, if possible. |
Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Oxidation pathway of this compound.
Quantitative Data
The following tables summarize quantitative data related to the stability of ethyl lactate.
Table 1: Effect of Antioxidants on Peroxide Formation in Ethyl Lactate at 40°C over 6 Months
| Antioxidant (3% w/v) | Peroxide Level (ppm) at 1 Month | Peroxide Level (ppm) at 6 Months |
| None (Control) | 10-25 | >100 |
| Ascorbic Acid | 0-1 | 1-10 |
| Butylated Hydroxyanisole (BHA) | 1-10 | 25-100 |
| Butylated Hydroxytoluene (BHT) | 0-1 | 1-10 |
| Citric Acid | 1-10 | 25-100 |
| Data synthesized from a stability study on pharmaceutical-grade ethyl lactate.[1] |
Table 2: Colorimetric Change of Ethyl Lactate with Antioxidants at 25°C over 6 Months
| Antioxidant (3% w/v) | Color Score at 1 Month | Color Score at 6 Months |
| None (Control) | 1 | 1 |
| Ascorbic Acid | 1 | 1 |
| Butylated Hydroxyanisole (BHA) | 1 | 2 |
| Butylated Hydroxytoluene (BHT) | 1 | 1 |
| Citric Acid | 1 | 1 |
| Color Score: 1 = Colorless, 5 = Most Discolored. Data from a stability study on pharmaceutical-grade ethyl lactate.[1] |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is a general guideline for conducting an accelerated stability study based on ICH recommendations.
Caption: Workflow for an accelerated stability study.
Methodology:
-
Batch Selection: Use a minimum of three primary batches of this compound. The batches should be manufactured using a process that simulates the final production scale.
-
Container Closure System: Package the samples in the container closure system intended for final storage and distribution.
-
Storage Conditions:
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[3]
-
-
Analytical Tests: At each time point, samples should be analyzed for:
-
Appearance (e.g., color, clarity)
-
Assay and purity (using a stability-indicating HPLC or GC method)
-
Degradation products (e.g., ethyl pyruvate, lactic acid)
-
Peroxide value
-
Water content (by Karl Fischer titration)
-
Protocol 2: Determination of Peroxide Value (Titrimetric Method)
This method is a standard procedure for determining the peroxide value in organic substances.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5 g of this compound into a 250-mL glass-stoppered conical flask.
-
Dissolution: Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform. Swirl to dissolve the sample.
-
Reaction: Add 0.5 mL of a saturated potassium iodide solution. Allow the flask to stand for exactly one minute with occasional shaking.
-
Titration: Add 30 mL of water and titrate with 0.01 M sodium thiosulphate, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Endpoint Determination: Add 0.5 mL of starch solution as an indicator and continue the titration, with vigorous shaking, until the blue color just disappears.
-
Blank Determination: Perform a blank titration without the sample.
-
Calculation: The peroxide value is calculated using the formula: Peroxide Value = (10 * (V - V₀)) / m Where:
-
V = volume (mL) of sodium thiosulphate solution used for the sample
-
V₀ = volume (mL) of sodium thiosulphate solution used for the blank
-
m = mass (g) of the sample[5]
-
Protocol 3: GC-FID Analysis of this compound and Ethyl Pyruvate
This gas chromatography method can be used to separate and quantify this compound and its primary oxidation product, ethyl pyruvate.
Chromatographic Conditions:
-
Column: Chiral stationary phase capillary column.
-
Injector Temperature: 200°C
-
Detector Temperature: 180°C (FID)
-
Oven Temperature Program: Isothermal at 90°C
-
Carrier Gas: Nitrogen or Helium at a suitable flow rate (e.g., 0.04 MPa).
-
Injection Volume: 0.30 µL
-
Split Ratio: 1:60
-
Internal Standard: Cyclopentanone can be used for quantitative analysis.[6]
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of the internal standard.
-
Prepare calibration standards containing known concentrations of this compound, ethyl pyruvate, and the internal standard.
-
Inject the standards and the sample solution into the GC system.
-
Quantify the amounts of this compound and ethyl pyruvate in the sample by comparing their peak areas to those of the calibration standards.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 5. Determination of Peroxide Value | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting guide for the purification of (R)-Ethyl 2-hydroxypropanoate
Technical Support Center: (R)-Ethyl 2-hydroxypropanoate Purification
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities encountered during the synthesis and purification of this compound are unreacted starting materials and byproducts. These typically include:
-
Water: A common byproduct of the esterification reaction.
-
Ethanol: Unreacted starting material.
-
Lactic acid: Unreacted starting material.
-
Oligomers of lactic acid: Formed by self-esterification of lactic acid, especially at elevated temperatures.
-
Ethyl lactate dimers: Formed from the dimerization of the product.[1]
-
Other organic acids and their ethyl esters: If the lactic acid precursor was not pure.[2]
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purification are fractional distillation under reduced pressure and chromatography.[1][3] Reactive distillation is also employed to simultaneously drive the esterification reaction and separate the product.[4][5][6]
Q3: Why is vacuum distillation preferred for the purification of ethyl lactate?
A3: Vacuum distillation is preferred to lower the boiling point of ethyl lactate. This is crucial because ethyl lactate can be sensitive to high temperatures, which can lead to decomposition and the formation of impurities like dimers.[1][7]
Q4: How can I assess the purity of my purified this compound?
A4: The purity of this compound can be effectively assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8][9][10][11][12][13] Chiral HPLC can be used to determine the enantiomeric excess (% ee).[9]
Troubleshooting Guide
Problem 1: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The initial esterification reaction did not proceed to completion. | - Increase the molar excess of ethanol to shift the equilibrium towards the product.[7] - Ensure the catalyst is active and used in the correct amount.[7] - Consider using a method to remove water during the reaction, such as a Dean-Stark apparatus or molecular sieves.[7] |
| Product Loss During Workup: Significant amount of product is lost during extraction or washing steps. | - Ensure complete phase separation during aqueous workup. To break emulsions, adding a small amount of brine may be effective.[7] - Perform multiple extractions with a suitable organic solvent to maximize recovery from the aqueous layer.[7] |
| Decomposition During Distillation: The product is degrading due to excessive heat. | - Purify the crude product by vacuum distillation to lower the boiling point.[1][7] - Ensure the distillation apparatus is well-insulated to maintain a stable temperature. |
| Inefficient Fractional Distillation: Poor separation of the product from lower or higher boiling point impurities. | - Use a fractionating column with a sufficient number of theoretical plates. - Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.[1] |
Problem 2: High Water Content in the Purified Product
| Possible Cause | Suggested Solution |
| Formation of Azeotropes: Water can form azeotropes with ethanol and ethyl lactate, making complete removal by simple distillation difficult.[1][6] | - In reactive distillation, operating with no reflux can help in the removal of water and ethanol as the top product.[14] - A subsequent fractional distillation under reduced pressure is often necessary to remove residual water.[1] |
| Inadequate Drying of Starting Materials: Use of wet ethanol or lactic acid introduces water into the system. | - Use anhydrous ethanol and a concentrated lactic acid solution to minimize the initial water content.[3] |
| Inefficient Separation During Distillation: The distillation setup is not effectively separating water. | - Ensure the distillation column is properly packed and insulated. - Control the distillation temperature and pressure carefully to achieve good separation. |
Problem 3: Presence of Lactic Acid Impurity in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Esterification: Unreacted lactic acid remains in the crude product. | - Drive the esterification reaction further to completion by removing water or using a larger excess of ethanol. |
| Hydrolysis of Product: The purified ethyl lactate has hydrolyzed back to lactic acid and ethanol. This can be catalyzed by acidic or basic residues. | - Neutralize the crude product before distillation by washing with a mild base (e.g., sodium bicarbonate solution), followed by a water wash. - Ensure all acidic catalysts are removed before purification. |
| Inefficient Purification: The purification method is not adequately removing the less volatile lactic acid. | - Fractional distillation under reduced pressure is effective in separating the more volatile ethyl lactate from the less volatile lactic acid.[1] Lactic acid will remain in the distillation bottoms. |
Problem 4: Low Enantiomeric Excess (% ee) of this compound
| Possible Cause | Suggested Solution |
| Racemization during Reaction or Purification: The chiral center may have racemized due to harsh conditions (e.g., high temperatures, strong acid or base). | - Conduct the reaction and purification steps under the mildest possible conditions. - Avoid prolonged exposure to high temperatures. |
| Non-stereospecific Synthesis: The synthetic route did not favor the formation of the (R)-enantiomer. | - This is a synthetic issue rather than a purification one. Re-evaluate the synthetic methodology and the chirality of the starting materials. |
| Inaccurate Measurement of Enantiomeric Excess: The analytical method for determining % ee may be flawed. | - Use a validated chiral HPLC or GC method for analysis.[9] Ensure proper separation of the enantiomers. |
Experimental Protocols & Data
Table 1: Fractional Distillation Parameters for Ethyl Lactate Purification
| Parameter | Value | Expected Outcome | Reference |
| Bottom Temperature | 155 °C | - | [1] |
| Top Temperature | 77.2 °C | - | [1] |
| Pressure | Atmospheric (for initial separation) | Crude ethyl lactate purity > 94.6% | [1] |
| Reflux Ratio | 1.3 | - | [1] |
| Pressure | Reduced (for final purification) | Removal of heavy impurities (dimers, lactic acid) | [1] |
| Vacuum Distillation | 10 kPa, 60 °C (333 K) | Removal of ethanol and water | [3][5] |
Table 2: HPLC Purity Analysis of Ethyl Lactate
| Parameter | Condition 1 | Condition 2 (Chiral) | Reference |
| Column | Newcrom R1 (Reverse Phase) | DAICEL CHIRALCEL AD-H (4.6 x 250mm, 5 µm) | [8][9] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | Ethanol: n-hexane = 5:95 (v/v) | [8][9] |
| Flow Rate | - | 1.0 mL/min | [9] |
| Detection | - | 210 nm | [9] |
| Column Temperature | - | 20 °C | [9] |
| Elution | - | Isocratic | [9] |
Visual Guides
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. US20060041165A1 - Continuous ethyl lactate preparation method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Ethyl lactate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 10. osha.gov [osha.gov]
- 11. fao.org [fao.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
Challenges in scaling up the production of enantiopure ethyl lactate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of enantiopure ethyl lactate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing enantiopure ethyl lactate?
A1: The most common method is the esterification of enantiopure lactic acid with ethanol in the presence of an acid catalyst.[1][2][3] Another approach involves the reaction of lactide with ethanol.[4] For large-scale production, reactive distillation is a promising technique that combines the reaction and separation steps to improve efficiency.[1][3][5][6]
Q2: Why is water removal critical during the synthesis of ethyl lactate?
A2: The esterification of lactic acid and ethanol is a reversible reaction that produces water as a byproduct.[7] To drive the reaction towards the formation of ethyl lactate and achieve high conversion rates, water must be continuously removed from the reaction mixture.[5][8] The presence of water can also lead to the formation of a water/ethyl lactate azeotrope, complicating purification.[8]
Q3: What are the main challenges in purifying enantiopure ethyl lactate?
A3: Key purification challenges include:
-
Separation of byproducts: Acetic acid is a common impurity that is difficult to separate from ethyl lactate by distillation.[9]
-
Removal of water: The formation of an azeotrope with water can make complete drying by simple distillation difficult.[8]
-
Oligomers: Lactic acid can form oligomers which can also be esterified, leading to impurities that need to be removed.[8]
-
Achieving high chiral purity: Purification methods must not cause racemization and should effectively remove the unwanted enantiomer. Melt crystallization has been shown to be effective in achieving high chiral purity (>99.9%).[9][10]
Q4: How is the enantiomeric excess (ee%) of ethyl lactate determined?
A4: The enantiomeric excess is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral column or Gas Chromatography (GC) with a chiral stationary phase.[11][12] These methods can separate the (R)- and (S)-enantiomers and allow for their quantification.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl Lactate in Esterification Reaction
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Conversion | The esterification reaction is equilibrium-limited. To shift the equilibrium towards the product side, consider the following: - Increase the molar ratio of ethanol to lactic acid.[5][13] - Continuously remove water from the reaction mixture using techniques like azeotropic distillation or pervaporation.[7] |
| Catalyst Deactivation | Acidic catalysts, such as ion-exchange resins (e.g., Amberlyst 46), can be deactivated by cations like Na+ and Ca2+.[5] - If using a solid catalyst, consider regeneration. For example, Amberlyst 46 can be regenerated with an aqueous solution of hydrochloric acid (5 w%).[5] - Ensure the reactants are free from inhibiting impurities. |
| Presence of Lactic Acid Oligomers | Commercial lactic acid, especially at high concentrations, contains oligomers.[1] These can interfere with the esterification of the monomer. - Using an excess of ethanol can help to suppress oligomerization.[1] |
| Suboptimal Reaction Temperature | The reaction temperature affects the reaction rate and equilibrium. - For esterification, temperatures are often maintained between 80°C and 90°C.[8] In reactive distillation, reboiler temperatures can be around 155°C.[8][13] |
Issue 2: Difficulty in Purifying Ethyl Lactate to High Enantiomeric Purity
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Distillation | Simple distillation may not be sufficient to remove close-boiling impurities or break the water/ethyl lactate azeotrope. - Use fractional distillation under reduced pressure to facilitate the separation of heavy byproducts.[4][8] - For water removal, consider azeotropic distillation with a suitable entrainer or a dehydration step prior to final distillation. |
| Racemization During Processing | Harsh conditions (e.g., high temperatures or presence of strong acids/bases) could potentially lead to some degree of racemization. - Optimize purification conditions to use the mildest temperatures and pH possible. |
| Co-crystallization of Enantiomers | During melt crystallization, if the enantiomeric purity of the starting material is low, co-crystallization can occur, limiting the final achievable purity. - Ensure the starting material for melt crystallization has a reasonably high chiral purity (e.g., >90%).[9][10] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by HPLC
This protocol is based on a method for the chiral separation of ethyl lactate enantiomers.[11]
-
Preparation of the Mobile Phase:
-
Mix n-hexane and ethanol in a 95:5 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Preparation of the Sample Solution:
-
Accurately weigh an appropriate amount of the ethyl lactate sample.
-
Dissolve the sample in ethanol to prepare a solution with a concentration of approximately 30 mg/mL.[11]
-
-
HPLC Conditions:
-
Chromatographic Column: DAICEL CHIRALCEL AD-H, 4.6 x 250 mm, 5 µm coated polysaccharide derivative chiral column.[11]
-
Column Temperature: 20°C.
-
Mobile Phase: n-hexane:ethanol = 95:5 (v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Elution Mode: Isocratic elution for 15 minutes.[11]
-
Injection Volume: 5 µL.[11]
-
Detection Wavelength: 210 nm.[11]
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram. The two enantiomers should be separated into distinct peaks.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Protocol 2: Purification by Melt Crystallization
This is a general procedure based on the principles of melt crystallization for purifying lactic acid esters.[9][10]
-
Initial Cooling:
-
Place the impure ethyl lactate (preferably with a chiral purity >90%) in a suitable vessel.
-
Cool the liquid to a temperature where crystallization begins. For isobutyl (R)-lactate, storage at -20°C for two days resulted in a solid block.[10] The melting point of racemic ethyl lactate is approximately -25.64°C, while the pure enantiomers melt at around -4.23°C.[14]
-
-
Partial Melting (Sweating):
-
Slowly warm the solid mass at ambient temperature.
-
The impurities, along with some of the desired product, will start to melt, forming a liquid fraction that is drained away. This "sweating" process helps to purify the remaining crystals.
-
-
Final Melting and Collection:
-
Once a significant portion of the impurities has been removed in the liquid phase, the remaining purified solid crystals are melted.
-
Collect the molten, purified ethyl lactate.
-
-
Purity Analysis:
-
Analyze the purity of the collected fraction using Gas Chromatography (GC) for chemical purity and a chiral HPLC or GC method (as described in Protocol 1) to determine the enantiomeric excess.
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for Chiral Purity Analysis of Ethyl Lactate
| Parameter | Value | Reference |
| Column | DAICEL CHIRALCEL AD-H, 4.6 x 250mm, 5µm | [11] |
| Mobile Phase | n-hexane:ethanol (95:5 v/v) | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Column Temperature | 20°C | [11] |
| Detection Wavelength | 210 nm | [11] |
| Injection Volume | 5 µL | [11] |
Table 2: Gas Chromatography Parameters for Chiral Separation of Ethyl Lactate
| Parameter | Value | Reference |
| Column Temperature | 90°C | [12] |
| Injector Temperature | 200°C | [12] |
| Detector Temperature | 180°C (Typo in source, likely 180°C) | [12] |
| Split Ratio | 1:60 | [12] |
| Injection Volume | 0.3 µL | [12] |
| Carrier Gas Pressure | 0.04 MPa | [12] |
| Retention Time (R-ethyl lactate) | 13.0 min | [12] |
| Retention Time (S-ethyl lactate) | 14.02 min | [12] |
Visualizations
Caption: Overall workflow for the production and quality control of enantiopure ethyl lactate.
Caption: Troubleshooting decision tree for addressing low yield in ethyl lactate synthesis.
Caption: Workflow for determining the enantiomeric excess of ethyl lactate using chiral HPLC.
References
- 1. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 2. Ethyl lactate: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. CN103922933A - Preparation method of ethyl lactate - Google Patents [patents.google.com]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20060041165A1 - Continuous ethyl lactate preparation method - Google Patents [patents.google.com]
- 9. WO2001044157A1 - Method of purifying lactic acid esters - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Item - INVESTIGATING MIXTURES OF ENANTIOMERIC SOLVENTS: THERMO-PHYSICAL PROPERTIES, BINARY PHASE DIAGRAM OF ENANTIOMERS, OPTICAL PURITY AND SOLVENT PARAMETERS OF ETHYL LACTATE ENANTIOMERS - American University - Figshare [aura.american.edu]
Water content analysis and removal in (R)-Ethyl 2-hydroxypropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Ethyl 2-hydroxypropanoate, commonly known as ethyl lactate. The following sections address common issues related to water content analysis and removal.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the analysis and removal of water from this compound.
Troubleshooting Water Content Analysis by Karl Fischer (KF) Titration
| Problem | Potential Cause | Recommended Solution |
| Inaccurate or irreproducible results | Side reactions: The ester functionality of ethyl lactate can slowly react with the methanol in standard KF reagents, forming additional water and leading to erroneously high water content readings.[1][2] | Use a methanol-free KF reagent. Alternatively, cool the titration cell (e.g., to 10°C) to slow down the esterification side reaction.[2] |
| Incorrect sample size: Too small a sample may lead to larger relative errors, while too large a sample can consume the reagent's capacity. | Aim for a sample size that results in a titrant consumption of 30-70% of the burette volume. For an expected low water content, a larger sample is necessary. | |
| Atmospheric moisture interference: High ambient humidity can introduce moisture into the titration cell, leading to a high drift and inaccurate results. | Ensure the titration cell is properly sealed. Purge the cell with dry nitrogen or air before and during the analysis. Maintain a consistent and low drift value before starting the titration. | |
| Slow titration or endpoint determination | Incorrect solvent: The sample may not be fully soluble in the titration medium, leading to slow diffusion of water. | Use a co-solvent. A 1:1 mixture of methanol and chloroform is effective for titrating ethyl lactate.[3] If using methanol-free reagents, ensure the chosen solvent solubilizes ethyl lactate effectively. |
| Depleted reagents: The capacity of the KF reagents may be exhausted. | Replace the Karl Fischer reagents in the titration cell. | |
| Consistently high water content readings | Contaminated solvent: The ethyl lactate itself may have a high initial water content or may have absorbed moisture during storage. | Verify the water content of a new, sealed bottle of this compound. Store the solvent under an inert atmosphere (e.g., nitrogen or argon) and use septa-sealed caps. |
| Hydrolysis: In the presence of acidic or basic impurities, ethyl lactate can hydrolyze to ethanol and lactic acid, consuming water but potentially interfering with the titration.[4] | Ensure the ethyl lactate is of high purity and free from acidic or basic contaminants. |
Troubleshooting Water Removal (Drying)
| Problem | Potential Cause | Recommended Solution |
| High residual water content after using molecular sieves | Sieves not properly activated: Molecular sieves are supplied with adsorbed water and must be activated before use.[5] | Activate the 3Å molecular sieves by heating them in a muffle furnace at 250-350°C for at least 3 hours under a stream of dry nitrogen or under vacuum.[6][7] Cool in a desiccator under vacuum or inert gas before use. |
| Incorrect type of molecular sieve: Using a sieve with a larger pore size (e.g., 4Å or 5Å) can lead to co-adsorption of the ethyl lactate along with water.[8] | Use 3Å molecular sieves, which have a pore size that effectively traps water molecules while excluding the larger ethyl lactate molecules.[9][10] | |
| Insufficient contact time or amount of sieves: The drying process may be incomplete. | Use approximately 10-20% w/v of activated molecular sieves.[5] Allow the solvent to stand over the sieves for at least 24 hours with occasional swirling.[11] | |
| Solvent appears cloudy after adding drying agent (e.g., Na₂SO₄, MgSO₄) | Drying agent is saturated: The clumping of the drying agent indicates it has absorbed water and is saturated.[12] | Add more anhydrous drying agent until the newly added particles remain free-flowing.[12][13] |
| Insufficient time for drying: Anhydrous sodium sulfate, in particular, has a slower rate of water absorption.[14][15] | Allow the solvent to stand over the sodium sulfate for a longer period (at least 30 minutes) with swirling to ensure complete drying.[14] | |
| Low recovery of ethyl lactate after drying | Co-adsorption on drying agent: The drying agent may be retaining a significant amount of the solvent. | After decanting or filtering the dried solvent, rinse the drying agent with a small amount of freshly dried solvent and combine the rinsings with the bulk dried product.[12][13] |
| Azeotropic distillation losses: Attempting to remove water by simple distillation will result in the loss of ethyl lactate due to the formation of a water-ethyl lactate azeotrope.[16][17] | Avoid simple distillation for water removal. If distillation is necessary, consider azeotropic distillation with a suitable entrainer or reactive distillation techniques.[18][19] |
Frequently Asked Questions (FAQs)
FAQs: Water Content Analysis
-
Q1: What is the most reliable method for determining the water content in this compound? A1: Karl Fischer (KF) titration is the most specific, accurate, and rapid method for determining the water content in ethyl lactate.[3][20] It is considered a standard method for moisture determination in pharmaceuticals and chemicals.[20]
-
Q2: Can I use the "Loss on Drying" method instead of Karl Fischer titration? A2: "Loss on Drying" is not recommended for ethyl lactate. This method measures the loss of all volatile components, not just water. Since ethyl lactate has a boiling point of 154°C, it is volatile and would evaporate along with any water, leading to inaccurate and erroneously high results for water content.[19][21]
-
Q3: Why is my KF titration drift always high when analyzing ethyl lactate? A3: A high drift can be caused by several factors: atmospheric moisture leaking into the cell, side reactions between the solvent and the KF reagent, or the slow release of water from the sample. Ensure your titration cell is properly sealed. If the drift remains high, consider using methanol-free reagents to prevent side reactions with the ester.[1][2]
FAQs: Water Removal
-
Q4: What is the best drying agent for this compound? A4: Activated 3Å molecular sieves are highly recommended. They are efficient at removing water to very low levels (ppm), have a high capacity, and are chemically inert towards esters.[9][10]
-
Q5: How do I activate and regenerate molecular sieves? A5: To activate, heat the sieves in an oven at 250-350°C for at least 3 hours, preferably under vacuum or with a purge of dry inert gas.[6][7] Cool them in a desiccator before use. The same procedure can be used for regeneration.[6][22]
-
Q6: Can I use anhydrous sodium sulfate or magnesium sulfate to dry ethyl lactate? A6: Yes, both are suitable for drying esters.[4][15] Anhydrous magnesium sulfate is faster and more efficient, while anhydrous sodium sulfate has a higher capacity but is slower.[23][24] They are good for preliminary drying of very wet solvent but may not achieve the low ppm levels possible with molecular sieves.[23][24]
-
Q7: Why can't I simply boil off the water from ethyl lactate? A7: Ethyl lactate forms a minimum-boiling azeotrope with water.[16][17] This means that a mixture of a specific composition (approximately 71% water and 29% ethyl lactate by weight) will boil at a lower temperature than either pure component, making it impossible to separate them by simple distillation.[16]
Data Presentation
Table 1: Comparison of Common Drying Agents for this compound
| Drying Agent | Type | Capacity | Speed | Efficiency (Final H₂O Content) | Compatibility with Esters |
| Molecular Sieves (3Å) | Adsorbent | High | Moderate to Fast | Very High (<10 ppm) | Excellent[4][15] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Hydrating Salt | High | Fast | High (10-100 ppm) | Excellent[4][15] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Hydrating Salt | Very High | Slow | Moderate (>100 ppm) | Excellent[4][15] |
| Anhydrous Calcium Chloride (CaCl₂) | Hydrating Salt | High | Moderate | Moderate | Not Recommended (can react with esters)[4] |
Table 2: Physical Properties Related to Water Removal
| Property | Value | Significance |
| Boiling Point of this compound | 154 °C[19][21] | High boiling point makes removal by rotary evaporation under vacuum feasible if the compound is not heat-sensitive.[21] |
| Water-Ethyl Lactate Azeotrope Composition | ~29% Ethyl Lactate, ~71% Water (by weight)[16] | Prevents complete water removal by simple distillation. |
| Azeotrope Boiling Point | Lower than the boiling point of water (100°C) and ethyl lactate (154°C).[17] | The azeotrope will distill first, leading to loss of product if distillation is attempted for drying. |
Experimental Protocols
Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
-
Apparatus Setup:
-
Set up a volumetric Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration cell with a suitable KF solvent (e.g., a 1:1 mixture of anhydrous methanol and chloroform, or a commercial methanol-free solvent for esters).[3]
-
Ensure all seals and connections are airtight to prevent moisture ingress.
-
-
Pre-Titration (Conditioning):
-
Start the titrator's conditioning function to titrate any residual water in the solvent until a stable, low drift is achieved (e.g., < 20 µ g/min ).
-
-
Titer Determination:
-
Accurately weigh a suitable amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) and add it to the titration cell.
-
Perform the titration.
-
Repeat the titer determination at least three times and calculate the average titer value (mg H₂O / mL of titrant).
-
-
Sample Analysis:
-
Using a dry syringe, accurately weigh an appropriate amount of the this compound sample.
-
Inject the sample into the conditioned titration cell.
-
Start the titration immediately.
-
The instrument will automatically stop at the endpoint and display the volume of titrant used.
-
-
Calculation:
-
The instrument's software will typically calculate the water content automatically. The manual calculation is: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Protocol 2: Drying of this compound with Activated Molecular Sieves
-
Activation of Molecular Sieves:
-
Drying Procedure:
-
To a flask containing the this compound to be dried, add the activated 3Å molecular sieves (approximately 10-20% of the solvent volume by weight).[5]
-
Seal the flask and allow it to stand for at least 24 hours at room temperature. Swirl the flask occasionally to facilitate the drying process.
-
-
Separation:
-
Carefully decant or filter the dried ethyl lactate away from the molecular sieve beads into a clean, dry storage container.
-
For quantitative recovery, rinse the sieves with a small portion of the freshly dried solvent and add the rinsing to the main batch.
-
Store the dried solvent under an inert atmosphere to prevent re-absorption of moisture.
-
Visualizations
Caption: Workflow for water content analysis using Karl Fischer titration.
Caption: Workflow for removing water from ethyl lactate with molecular sieves.
Caption: Logical troubleshooting flow for high water content issues.
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. Side reactions in Karl Fischer titration | Metrohm [metrohm.com]
- 3. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. moleculartek.com [moleculartek.com]
- 7. Activation Method of 4A Molecular Sieve - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. repositum.tuwien.at [repositum.tuwien.at]
- 19. Ethyl lactate: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
- 20. xylemanalytics.com [xylemanalytics.com]
- 21. osha.gov [osha.gov]
- 22. deltaadsorbents.com [deltaadsorbents.com]
- 23. scribd.com [scribd.com]
- 24. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
Technical Support Center: Improving the Enantiomeric Excess of (R)-Ethyl 2-hydroxypropanoate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of (R)-Ethyl 2-hydroxypropanoate, with a focus on maximizing its enantiomeric excess (ee).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for improving the enantiomeric excess of this compound.
Section 1: General Issues and Analytical Method Validation
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first thing I should check?
A1: The first and most critical step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate or unvalidated method can provide misleading % ee values.
Key Validation Parameters to Verify:
-
Resolution (Rs): Ensure baseline separation between the (R) and (S) enantiomer peaks. A resolution value greater than 1.5 is generally considered adequate.
-
Accuracy: Prepare and analyze standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50) to confirm that the measured % ee matches the known values.
-
Precision: Inject the same sample multiple times (e.g., n=6) to ensure consistent and reproducible results. The relative standard deviation (RSD) should typically be below 2%.
-
Linearity: Verify that the detector response is linear for both enantiomers across a range of concentrations. A common pitfall is assuming equal detector response for both enantiomers, which can lead to inaccurate ratio determination.
Q2: I've validated my analytical method, but the % ee is still low and inconsistent. What's the next step?
A2: Scrutinize the purity and quality of all reagents, solvents, and catalysts. Asymmetric reactions are highly sensitive to impurities.
Checklist for Reagents and Catalysts:
-
Substrate Purity: Impurities in the starting material (e.g., racemic ethyl lactate for kinetic resolution, or ethyl pyruvate for asymmetric hydrogenation) can react competitively, leading to the formation of undesired products or a racemic mixture. Consider re-purifying your substrate.
-
Solvent Quality: Use anhydrous and peroxide-free solvents, as required by the specific reaction. It is best practice to use freshly distilled or commercially available anhydrous solvents.
-
Catalyst/Enzyme Integrity: Ensure the catalyst or enzyme has been stored correctly and has not degraded. For enzymes, check for proper activity before starting the reaction.
General Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A flowchart for troubleshooting low enantiomeric excess.
Section 2: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 2-hydroxypropanoate
Q3: My lipase-catalyzed kinetic resolution is showing low enantioselectivity. How can I improve it?
A3: The enantioselectivity of lipase-catalyzed reactions is highly dependent on the reaction conditions. Here are key parameters to optimize:
-
Choice of Lipase: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is highly effective for the resolution of ethyl lactate[1]. If CALB is not providing the desired selectivity, screening other lipases may be beneficial.
-
Solvent (Organic Medium): The choice of solvent can significantly impact lipase activity and enantioselectivity. Hydrophobic solvents are generally preferred as they tend to maintain the enzyme's active conformation[1]. A mixture of tert-butanol and isooctane has been shown to be a suitable medium[1].
-
Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate. The optimal temperature needs to be determined experimentally. For the hydrolysis of ethyl lactate with CALB, 60°C has been reported as optimal under specific conditions[1].
-
Water Content/Activity: In an organic solvent, a small amount of water is essential for lipase activity. However, excess water can lead to hydrolysis of the product and lower the enantioselectivity.
-
Acyl Donor (for transesterification): The choice of acyl donor can influence the reaction rate and selectivity. Vinyl acetate is a common choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction irreversible.
Q4: The lipase seems to be inactive or shows very low activity. What could be the cause?
A4: Lipase inactivity can stem from several factors:
-
Enzyme Denaturation: Improper storage (temperature, moisture) can lead to denaturation. Lipases can also be denatured by certain solvents or high temperatures[1]. Short-chain alcohols like ethanol can also cause deactivation of some lipases[2].
-
Inhibition: The product or substrate can inhibit the enzyme. In the hydrolysis of ethyl lactate, both D-lactic acid and D-ethyl lactate can act as competitive inhibitors[1].
-
Mass Transfer Limitations: If the enzyme is immobilized, poor mixing can lead to low apparent activity. Ensure adequate agitation (e.g., 200 rpm)[1].
-
Support Degradation: The support for immobilized enzymes can be compromised by certain solvents. For instance, the polymethylmethacrylate support of Novozym 435 can be dissolved by ethanol[2][3].
Section 3: Asymmetric Hydrogenation of Ethyl Pyruvate
Q5: The enantiomeric excess of this compound from the asymmetric hydrogenation of ethyl pyruvate is low. What factors should I investigate?
A5: Asymmetric hydrogenation is sensitive to several parameters that can affect both conversion and enantioselectivity.
-
Catalyst System (Metal and Ligand): The choice of the chiral ligand is paramount. Ru-BINAP complexes are commonly used for the hydrogenation of β-keto esters[4]. The specific enantiomer of the ligand (e.g., (S)-BINAP) will determine the stereochemistry of the product.
-
Solvent: The solvent can have a significant effect on the enantioselectivity. Non-polar solvents often give high ee, while protic solvents like acetic acid can have a negative effect in some systems[5].
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be complex and depends on the catalyst system and reaction mechanism. In some cases, higher pressure can lead to lower ee. It is an important parameter to screen[6].
-
Temperature: As with enzymatic reactions, lower temperatures generally favor higher enantioselectivity in asymmetric hydrogenation.
-
Substrate to Catalyst Ratio (S/C): A lower S/C ratio (higher catalyst loading) may improve ee but increases cost. The optimal loading needs to be determined experimentally.
Q6: Are there any common side reactions in the asymmetric hydrogenation of β-keto esters?
A6: While the asymmetric hydrogenation of β-keto esters is generally a clean reaction, potential side reactions can include:
-
Racemic background reaction: A non-catalyzed or achiral-catalyzed hydrogenation can occur, leading to a racemic product and thus lowering the overall ee.
-
Decomposition of the catalyst: This can lead to the formation of achiral catalytic species, which will produce a racemic product.
-
Over-reduction: Although less common for β-keto esters under typical conditions, over-reduction of the ester group is a theoretical possibility.
Experimental Protocols
Protocol 1: Validation of Chiral HPLC Method for Ethyl Lactate
This protocol outlines the steps to validate a chiral HPLC method for the analysis of (R)- and (S)-Ethyl 2-hydroxypropanoate.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral column: DAICEL CHIRALCEL AD-H (4.6 x 250 mm, 5 µm) or equivalent
-
Mobile phase: n-Hexane and Ethanol (HPLC grade)
-
This compound standard
-
(S)-Ethyl 2-hydroxypropanoate standard (or racemic mixture)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Ethanol. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic ethyl lactate (or a mixture of R and S standards) in ethanol at a concentration of approximately 30 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Column: DAICEL CHIRALCEL AD-H
-
Mobile Phase: 95:5 (v/v) n-Hexane:Ethanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Resolution (Rs) Determination:
-
Inject the racemic standard solution.
-
Determine the retention times for the (S) and (R) enantiomers.
-
Calculate the resolution using the formula: Rs = 2(t_R2 - t_R1) / (w1 + w2), where t_R are the retention times and w are the peak widths at the base. Aim for Rs > 1.5.
-
-
Linearity, Accuracy, and Precision:
-
Inject the calibration standards to establish linearity.
-
Analyze samples of known enantiomeric composition to determine accuracy.
-
Perform multiple injections of the same sample to assess precision.
-
Experimental Workflow: Chiral HPLC Method Validation
Caption: A step-by-step workflow for validating a chiral HPLC method.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl Lactate
This protocol describes the kinetic resolution of racemic ethyl lactate via hydrolysis using Novozym 435 (Candida antarctica lipase B).
Materials and Equipment:
-
Racemic (±)-Ethyl 2-hydroxypropanoate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
tert-Butanol and Isooctane (or other suitable organic solvent)
-
Phosphate buffer (pH 7)
-
Reaction vessel with temperature control and magnetic stirring
-
Chiral HPLC system for analysis
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare the reaction medium by mixing tert-butanol and isooctane in a 1:1 volume ratio.
-
Add racemic ethyl lactate to the solvent mixture to a final concentration of approximately 0.27 g/mL.
-
Add water to the reaction mixture. A mass ratio of ethyl lactate to water of 1:5 has been reported as optimal in some systems[1].
-
-
Enzyme Addition and Reaction:
-
Add Novozym 435 to the reaction mixture. An enzyme concentration of around 0.8 g/mol of substrate can be a starting point[1].
-
Set the reaction temperature to the desired value (e.g., 40-60°C).
-
Stir the mixture at a constant rate (e.g., 200 rpm).
-
-
Monitoring the Reaction:
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
Filter the enzyme out of the aliquot.
-
Analyze the sample by chiral HPLC to determine the % ee of the remaining this compound and the conversion.
-
-
Reaction Quenching and Work-up:
-
Once the desired conversion (ideally close to 50%) and ee are reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with a suitable solvent and reused.
-
The product mixture can be purified by distillation or chromatography to separate the this compound from the hydrolyzed (S)-lactic acid.
-
Conceptual Diagram: Principle of Kinetic Resolution
Caption: Lipase preferentially hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer enriched.
Protocol 3: Asymmetric Hydrogenation of Ethyl Pyruvate
This protocol provides a general procedure for the asymmetric hydrogenation of ethyl pyruvate to this compound using a Ru/(S)-BINAP catalyst.
Materials and Equipment:
-
Ethyl pyruvate
-
[RuCl2((S)-BINAP)]2 or a similar Ru-BINAP precursor
-
Anhydrous methanol or other suitable solvent
-
High-pressure hydrogenation reactor (autoclave) with magnetic stirring and temperature control
-
Hydrogen gas source
-
Inert gas (Argon or Nitrogen)
-
Chiral HPLC system for analysis
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, charge the autoclave with the Ru-BINAP catalyst precursor.
-
Add anhydrous, degassed solvent (e.g., methanol) to the reactor.
-
-
Reaction Setup:
-
Add the substrate, ethyl pyruvate, to the reactor. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000 or higher, depending on the catalyst activity.
-
Seal the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave several times with hydrogen gas to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).
-
Set the reaction temperature (e.g., 25-50°C) and begin stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the reactor setup allows for safe sampling).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
The reaction mixture can be concentrated under reduced pressure, and the product purified by distillation or chromatography.
-
-
Analysis:
-
Determine the conversion and enantiomeric excess of the this compound product by chiral HPLC.
-
Experimental Workflow: Asymmetric Hydrogenation
Caption: A step-by-step workflow for the asymmetric hydrogenation of ethyl pyruvate.
Data Presentation
The following tables summarize the impact of various reaction parameters on the enantiomeric excess and yield for the synthesis of this compound.
Table 1: Effect of Solvent and Temperature on Lipase-Catalyzed Resolution
| Lipase | Substrate | Solvent | Temperature (°C) | ee (%) | Yield (%) | Reference |
| Novozym 435 | (±)-Ethyl Lactate | tert-Butanol:Isooctane (1:1) | 60 | 90.02 | 28.69 | [1] |
| Novozym 435 | (±)-Ethyl Lactate | Chloroform | Ambient | - | 88 | [7] |
| Novozym 435 | (±)-Ethyl Lactate | Hexane | Ambient | - | 75 | [7] |
| Immobilized Lipase | Lactic Acid & Ethanol | Heptane | 40 | - | 87.32 | [8] |
Note: Data is compiled from different studies and direct comparison may be limited due to variations in other reaction conditions.
Table 2: Effect of Catalyst and Conditions on Asymmetric Hydrogenation of Ethyl Pyruvate
| Catalyst System | Solvent | H2 Pressure (atm) | Temperature (°C) | ee (%) | Conversion (%) | Reference |
| Ru/(S)-BINAP | Methanol | 100 | 23 | >99 | ~100 | [9] |
| Cinchonidine-Pt/Al2O3 | Toluene | 57 | 30 | ~70-90 | High | [5] |
| Cinchonidine-Pt/Al2O3 | Acetic Acid | 57 | 30 | Lower ee | High | [5] |
| Rh/PVP on TiO2 | THF | 60 | 25 | 61.9 | High |
Note: The enantioselectivity of asymmetric hydrogenation is highly dependent on the specific ligand and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. Application of commercial and non-commercial immobilized lipases for biocatalytic production of ethyl lactate in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-Ethyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
(R)-Ethyl 2-hydroxypropanoate, also known as ethyl (R)-(+)-lactate, is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its utility stems from the stereospecific introduction of a hydroxylated propionate unit. The selection of an appropriate synthetic route is critical and depends on factors such as required enantiomeric purity, scale, cost, and available resources. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the primary synthetic routes to this compound.
| Synthetic Route | Starting Material | Catalyst/Reagent | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Direct Esterification | (R)-Lactic Acid | Sulfuric Acid or Amberlyst 15 | >95 | >99 (retention) | High yield, simple procedure, readily available starting material, high enantiopurity. | Requires enantiomerically pure starting material, equilibrium reaction (water removal needed). |
| Enzymatic Kinetic Resolution | Racemic Ethyl Lactate | Candida antarctica Lipase B (e.g., Novozym 435) | <50 (for the ester) | >95 | High enantioselectivity, mild reaction conditions, "green" approach. | Theoretical maximum yield of 50%, requires separation of product from unreacted starting material. |
| Asymmetric Hydrogenation | Ethyl Pyruvate | Pt/Al₂O₃ with Cinchonidine | High | Up to 90 | Starts from an achiral precursor, high atom economy. | Requires specialized high-pressure equipment, catalyst can be expensive, optimization required. |
Logical Workflow for Route Selection
The choice of synthetic route can be guided by several factors. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Direct Esterification of (R)-Lactic Acid
This method relies on the Fischer esterification of enantiomerically pure (R)-lactic acid. The stereocenter is not affected during the reaction.
Protocol:
-
To a solution of (R)-lactic acid (1 equivalent) in anhydrous ethanol (10-20 equivalents), cautiously add concentrated sulfuric acid (0.1 equivalents) while cooling in an ice bath.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or GC.
-
After completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]
Note: To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction. Alternatively, heterogeneous acid catalysts like Amberlyst 15 can be used, which simplifies the workup as the catalyst can be removed by filtration.[2]
Enzymatic Kinetic Resolution of Racemic Ethyl Lactate
This protocol utilizes the enantioselectivity of lipases to hydrolyze one enantiomer of racemic ethyl lactate, leaving the desired enantiomer unreacted.
Protocol:
-
In a suitable organic solvent (e.g., a mixture of tert-butanol and isooctane), dissolve racemic ethyl lactate.
-
Add water (typically in a specific mass ratio to the ester, e.g., 5:1).
-
Immobilized Candida antarctica lipase B (Novozym 435) is added to the mixture.
-
The suspension is agitated at a controlled temperature (e.g., 60°C) for a specified time (e.g., 16 hours).[3] The reaction is monitored for approximately 50% conversion.
-
Upon reaching the target conversion, the enzyme is filtered off.
-
The organic phase is separated, washed with water to remove the produced lactic acid, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation. The unreacted (R)-ester is obtained with high enantiomeric excess.[3]
Asymmetric Hydrogenation of Ethyl Pyruvate
This method synthesizes the chiral product from an achiral starting material through the use of a chiral catalyst system.
Protocol:
-
A high-pressure reactor is charged with a Pt/Al₂O₃ catalyst and the chiral modifier, cinchonidine.
-
The catalyst is typically pre-treated under a hydrogen atmosphere in a suitable solvent (e.g., toluene or acetic acid).
-
A solution of ethyl pyruvate in the same solvent is added to the reactor.
-
The reactor is pressurized with hydrogen (e.g., 40-80 bar) and the reaction is stirred at a controlled temperature (e.g., room temperature to 50°C).
-
The reaction is monitored by GC until the starting material is consumed.
-
After the reaction, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by distillation to afford this compound. High enantiomeric excesses of the (R)-enantiomer are typically observed with cinchonidine as the modifier.[4]
References
A Comparative Spectroscopic Guide to (R)- and (S)-Ethyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the differentiation of enantiomers is a critical task, particularly in the pharmaceutical and biotechnology industries where the physiological effects of stereoisomers can vary dramatically. This guide provides a comprehensive comparison of the spectroscopic properties of (R)- and (S)-Ethyl 2-hydroxypropanoate, also known as ethyl lactate. While these enantiomers share identical physical properties in an achiral environment, their interaction with polarized light and chiral entities reveals distinct differences, which can be elucidated through specialized spectroscopic techniques.
Fundamental Spectroscopic Properties
Under standard spectroscopic analysis in achiral solvents, (R)- and (S)-Ethyl 2-hydroxypropanoate are indistinguishable. Their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are identical due to the same connectivity of atoms and vibrational modes, respectively.
Table 1: Physical and Spectroscopic Properties in Achiral Environments
| Property | (R)-Ethyl 2-hydroxypropanoate | (S)-Ethyl 2-hydroxypropanoate | Data Source |
| Melting Point | -26 °C | -26 °C | [1][2] |
| Boiling Point | 154 °C | 154 °C | |
| Density (20°C) | 1.034 g/mL | 1.034 g/mL | |
| ¹H NMR Spectrum | Identical to (S)-form | Identical to (R)-form | [3][4] |
| ¹³C NMR Spectrum | Identical to (S)-form | Identical to (R)-form | |
| IR Spectrum | Identical to (S)-form | Identical to (R)-form | [1] |
Chiroptical Spectroscopy: The Key to Differentiation
The primary spectroscopic distinction between enantiomers lies in their chiroptical properties, which arise from their differential interaction with plane-polarized and circularly polarized light.
Optical Rotation
The most fundamental chiroptical technique is the measurement of optical rotation. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation is a characteristic physical constant for a chiral molecule.
Table 2: Optical Rotation Data
| Enantiomer | Specific Rotation ([α]D) | Conditions |
| (S)-(-)-Ethyl 2-hydroxypropanoate | -11.3° | 20°C, neat |
| (R)-(+)-Ethyl 2-hydroxypropanoate | +11.3° (theoretical) | 20°C, neat |
Note: The sign of rotation is a key differentiator. Some studies have noted that the magnitude of rotation for the (R)-enantiomer can appear higher due to optically active impurities.[1]
Vibrational Circular Dichroism (VCD)
Optical Rotatory Dispersion (ORD)
ORD is the measurement of the change in optical rotation as a function of wavelength. Enantiomers will produce mirror-image ORD curves. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), can be a powerful tool for assigning absolute configuration.
Spectroscopic Differentiation in a Chiral Environment
While standard NMR is blind to enantiomers, the use of a chiral solvating agent can induce a diastereomeric interaction, leading to distinguishable NMR spectra. The chiral agent creates a transient diastereomeric complex with each enantiomer, and these diastereomers have different magnetic environments, resulting in the splitting of NMR signals.
Expected ¹H NMR of Racemic Ethyl Lactate with a Chiral Solvating Agent:
In the presence of a chiral solvating agent, it is expected that the signals for the protons in the (R)- and (S)-enantiomers of ethyl lactate will be resolved into two separate sets of peaks. For instance, the quartet of the methine proton and the triplet of the methyl group in the ethyl ester would each appear as two distinct signals.
Experimental Protocols
Measurement of Specific Rotation
-
Instrumentation: A polarimeter is required.
-
Sample Preparation: Prepare a solution of the ethyl lactate enantiomer of a known concentration in a suitable achiral solvent (e.g., ethanol). If measuring the neat liquid, the concentration is the density.
-
Procedure:
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the polarimeter cell of a known path length with the sample solution.
-
Measure the observed rotation at a specific wavelength, typically the sodium D-line (589 nm).
-
Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, including a linear polarizer, a photoelastic modulator (PEM), and a synchronous detector.[5]
-
Sample Preparation: For liquid samples like ethyl lactate, a transmission cell with windows transparent in the mid-IR region (e.g., BaF₂ or CaF₂) is used. The sample is typically measured neat or as a concentrated solution in a suitable solvent.
-
Data Acquisition:
-
Acquire the VCD spectrum of the chiral sample.
-
To minimize artifacts, it is best practice to subtract the VCD spectrum of the racemate from the spectrum of the enantiomerically pure sample.
-
The resulting spectrum will show positive and negative bands corresponding to the differential absorption of circularly polarized light.
-
NMR Spectroscopy with a Chiral Solvating Agent
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve the racemic ethyl lactate in a suitable deuterated solvent (e.g., CDCl₃).
-
Add an appropriate chiral solvating agent (e.g., a derivative of (S)-ethyl lactate itself can be used to resolve other chiral compounds, indicating its potential for self-discrimination or interaction with other chiral agents).[6][7]
-
The concentration of the substrate and the chiral agent should be optimized to observe the best resolution of signals.
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. The signals corresponding to the two enantiomers should appear as separate peaks.
Logical Workflow for Enantiomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic differentiation of (R)- and (S)-Ethyl 2-hydroxypropanoate.
References
- 1. Item - INVESTIGATING MIXTURES OF ENANTIOMERIC SOLVENTS: THERMO-PHYSICAL PROPERTIES, BINARY PHASE DIAGRAM OF ENANTIOMERS, OPTICAL PURITY AND SOLVENT PARAMETERS OF ETHYL LACTATE ENANTIOMERS - American University - Figshare [aura.american.edu]
- 2. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 3. Ethyl L(-)-lactate(687-47-8) 1H NMR [m.chemicalbook.com]
- 4. Ethyl lactate (97-64-3) 1H NMR [m.chemicalbook.com]
- 5. azom.com [azom.com]
- 6. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enantiomeric Purity of (R)-Ethyl 2-hydroxypropanoate
The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules in the pharmaceutical and chemical industries. (R)-Ethyl 2-hydroxypropanoate, also known as (R)-ethyl lactate, is a versatile chiral building block, and ensuring its enantiomeric integrity is paramount for its application in stereoselective synthesis. This guide provides a comparative overview of common analytical techniques for validating the enantiomeric purity of this compound, presenting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol
A common method for the chiral separation of ethyl lactate enantiomers involves a polysaccharide-based chiral column.[1]
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 30 mg/mL.[1]
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector. A suitable column is a DAICEL CHIRALCEL AD-H (4.6 x 250mm, 5 µm) or a similar column with a stationary phase of amylose-tris(3,5-dimethylphenylcarbamate) coated on silica gel.[1]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and ethanol, typically in a 95:5 (v/v) ratio.[1]
-
Elution: Isocratic elution is employed.[1]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[1]
-
Column Temperature: Maintain the column at 25 °C.[2]
-
Detection Wavelength: Monitor the eluent at 210 nm.[1]
-
Injection Volume: Inject 5 µL of the prepared sample solution.[1]
-
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers ((R) and (S)) in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Data Presentation
| Parameter | (S)-Ethyl 2-hydroxypropanoate | This compound |
| Retention Time | Elutes first | Elutes second |
| Resolution (Rs) | > 1.5 (baseline separation) | > 1.5 (baseline separation) |
Note: The elution order may vary depending on the specific chiral stationary phase and mobile phase composition.
Experimental Workflow
References
- 1. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 2. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of (R)- and (S)-Ethyl Lactate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the enantiomers of ethyl lactate, (R)-ethyl lactate and (S)-ethyl lactate. While both are generally recognized for their low toxicity and biodegradability, leading to their classification as "green solvents," a comprehensive review of publicly available scientific literature reveals a notable scarcity of studies directly comparing their specific biological effects. This document summarizes the available data for ethyl lactate and outlines experimental approaches for future comparative research.
Ethyl lactate, the ethyl ester of lactic acid, is a chiral molecule existing as two stereoisomers: (R)-(+)-ethyl lactate (also known as ethyl D-lactate) and (S)-(-)-ethyl lactate (ethyl L-lactate). Most biologically sourced ethyl lactate is the (S)-enantiomer, while industrial synthesis often results in a racemic mixture.[1] Both forms are utilized in pharmaceutical preparations, food additives, and fragrances due to their favorable safety profile.[1][2]
Summary of Biological Activities and Toxicity
Direct comparative studies on the biological activities of (R)- and (S)-ethyl lactate are largely absent from the available literature. One study on the thermo-physical properties of the enantiomers mentions that the D-form ((R)-ethyl lactate) is more toxic than the L-form ((S)-ethyl lactate), but does not provide supporting biological data.[3] General toxicity data for ethyl lactate (often not specifying the enantiomer) indicates a low toxicity profile.
Table 1: General Toxicity Data for Ethyl Lactate
| Metric | Value | Species | Notes |
| Oral LD50 | >2000 mg/kg | Rat | Data for lactate esters in general.[4] |
| Inhalation LC50 | >5000 mg/m³ | - | For lactate esters in general.[4] |
| Dermal Study | No teratogenicity observed | - | Study conducted with ethyl-l-lactate.[4] |
| Skin Irritation | Potential irritant | - | Not a skin sensitizer.[4] |
| Eye Irritation | Potential irritant | - | Causes serious eye damage according to GHS labelling.[1][5] |
Known Biological Activities of Ethyl Lactate (Enantiomer Unspecified)
While enantiomer-specific data is lacking, research on racemic or unspecified ethyl lactate has identified several biological effects:
Anti-inflammatory Properties
Ethyl lactate has been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and IL-8 in human immunocompetent cells. The underlying mechanism of lactate's anti-inflammatory effects can be context-dependent, with some studies suggesting it involves the GPR81 receptor and inhibition of the NF-κB pathway.[6]
Antimicrobial Activity
Extracts utilizing ethyl lactate have demonstrated antibacterial activity, particularly against Gram-positive bacteria.[7] Furthermore, ethyl lactate is used in some topical antibacterial formulations, such as shampoos.[8] It is believed to penetrate hair follicles and sebaceous glands, where it is hydrolyzed to lactic acid and ethanol, lowering the local pH and exerting a bacteriostatic or bactericidal effect.[8]
Hepatoprotective Effects and Signaling Pathway
A recent study has shown that ethyl lactate can ameliorate alcohol-associated liver disease (ALD). It was found to reduce hepatic steatosis, inflammation, and liver injury in mice. The mechanism of this protective effect was identified as the induction of Fibroblast Growth Factor 21 (FGF21). This induction is mediated through the NAD+-dependent deacetylase sirtuin 1 (SIRT1) signaling pathway. The study, however, did not investigate whether this effect was stereospecific.
Below is a diagram illustrating the proposed signaling pathway for the hepatoprotective effect of ethyl lactate.
Caption: SIRT1/FGF21 signaling pathway activated by ethyl lactate.
Proposed Experimental Protocols for Comparative Analysis
To address the current knowledge gap, the following experimental workflows are proposed for a direct comparison of the biological activities of (R)- and (S)-ethyl lactate.
Comparative Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of (R)- and (S)-ethyl lactate on a relevant cell line (e.g., HepG2 human liver cancer cells).
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. Prepare stock solutions of (R)- and (S)-ethyl lactate in DMEM. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 mM) of each enantiomer for 24, 48, and 72 hours. Include a vehicle control (DMEM only).
-
MTT Assay: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer at each time point.
Comparative Antimicrobial Assay
Objective: To compare the minimum inhibitory concentration (MIC) of (R)- and (S)-ethyl lactate against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Methodology:
-
Bacterial Culture: Grow bacterial strains in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Preparation of Compounds: Prepare serial dilutions of (R)- and (S)-ethyl lactate in MHB in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and add to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto Mueller-Hinton Agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU/mL is the MBC.
The diagram below illustrates a general workflow for comparing the bioactivities of the two enantiomers.
Caption: Proposed workflow for comparing (R)- and (S)-ethyl lactate.
Conclusion
The existing body of research strongly supports the classification of ethyl lactate as a substance with low toxicity and notable biological activities, including antimicrobial and anti-inflammatory effects. However, a significant gap exists in the scientific literature regarding the comparative biological activities of its (R) and (S) enantiomers. The limited and anecdotal evidence of differential toxicity highlights the need for direct, controlled studies. The proposed experimental workflows provide a framework for future research to elucidate any enantioselective differences in cytotoxicity, antimicrobial efficacy, and immunomodulatory effects. Such studies are crucial for the targeted and optimized application of these chiral molecules in the pharmaceutical and other industries.
References
- 1. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 2. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. Item - INVESTIGATING MIXTURES OF ENANTIOMERIC SOLVENTS: THERMO-PHYSICAL PROPERTIES, BINARY PHASE DIAGRAM OF ENANTIOMERS, OPTICAL PURITY AND SOLVENT PARAMETERS OF ETHYL LACTATE ENANTIOMERS - American University - Figshare [aura.american.edu]
- 4. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Role of Lactate in Inflammatory Processes: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of ethyl lactate to extract bioactive compounds from Cytisus scoparius: Comparison of pressurized liquid extraction and medium scale ambient temperature systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to Alternatives for (R)-Ethyl 2-hydroxypropanoate in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-Ethyl 2-hydroxypropanoate, a readily available chiral building block from the "chiral pool," has long been a staple in asymmetric synthesis.[1] Its utility, however, is context-dependent, and a range of powerful alternatives now exist, offering distinct advantages in stereocontrol, substrate scope, and synthetic strategy. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to aid in the rational selection of the optimal chiral strategy for your specific synthetic challenge.
Overview of Synthetic Strategies
The asymmetric synthesis of chiral molecules, particularly those containing hydroxyl or amino functionalities, can be broadly approached in three ways:
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as this compound, amino acids, or terpenes, as starting materials.[2]
-
Chiral Auxiliary-Mediated Synthesis: A temporary chiral auxiliary is covalently attached to a prochiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed to yield the enantiomerically enriched product.[3][4][5]
-
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate.[6][7]
This guide will focus on comparing this compound (a chiral pool approach) with key examples from the other two strategies.
Direct Chiral Building Block Alternative: (-)-Methyl (S)-2-chloropropionate
A close structural and functional alternative to this compound is (-)-Methyl (S)-2-chloropropionate. This versatile building block is widely used in the synthesis of pharmaceuticals and agrochemicals.[8][9] Its primary advantage lies in the chloro-substituent, which can be readily displaced by a variety of nucleophiles, providing a straightforward entry to a wide range of chiral α-substituted carboxylic acid derivatives.
Key Features:
-
Versatility: The chloride is an excellent leaving group for nucleophilic substitution reactions.
-
Accessibility: It is a commercially available and relatively inexpensive chiral building block.
-
Applications: It is a key intermediate in the synthesis of phenoxypropionate herbicides.[10]
Chiral Auxiliary-Mediated Approach: Evans' Oxazolidinones
Evans' oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries for stereoselective C-C bond formation, particularly in aldol reactions.[11][12] By temporarily attaching the oxazolidinone to a carboxylic acid derivative, one can achieve high levels of diastereoselectivity in subsequent enolate reactions.
Logical Workflow for Chiral Auxiliary-Mediated Synthesis:
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Asymmetric Catalysis: Corey-Itsuno and Sharpless Methods
Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. Two landmark methods are the Corey-Itsuno reduction for the synthesis of chiral alcohols and the Sharpless asymmetric epoxidation for the synthesis of chiral epoxides.
Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.[6][13][14] This method is particularly effective for the synthesis of aryl alkyl and dialkyl carbinols with high enantiomeric excess.[13]
Catalytic Cycle of Corey-Itsuno Reduction:
Caption: Simplified catalytic cycle of the Corey-Itsuno reduction.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[7][15] The reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and tert-butyl hydroperoxide as the oxidant.[7] The resulting 2,3-epoxyalcohols are versatile intermediates that can be converted into a variety of chiral compounds.[7]
Performance Comparison Data
The following tables summarize the performance of these alternative methods in representative reactions, providing a basis for comparison.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation [3]
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | 90-95 | >99:1 |
| Myers' Pseudoephedrine | N-Propionyl pseudoephedrine | Methyl iodide | 85-95 | 98:2 |
| Enders' SAMP | Cyclohexanone | Iodomethane | 90-98 | >95:5 |
Table 2: Performance of Corey-Itsuno Reduction of α-Keto Esters [16]
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl benzoylformate | 5 | 95 | 94 |
| Ethyl pyruvate | 10 | 92 | 88 |
| Ethyl 3-methyl-2-oxobutanoate | 10 | 90 | 96 |
Table 3: Performance of Sharpless Asymmetric Epoxidation [7]
| Allylic Alcohol | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DET | 95 | 91 |
| (E)-2-Hexen-1-ol | (-)-DET | 91 | 95 |
| Cinnamyl alcohol | (+)-DET | 90 | 96 |
Experimental Protocols
General Procedure for Evans' Asymmetric Aldol Reaction[12]
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes. The mixture is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.
General Procedure for Corey-Itsuno Reduction[6]
To a solution of the CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF) at room temperature is added a 1.0 M solution of borane-THF complex (0.6 equiv) dropwise. The mixture is stirred for 15 minutes. A solution of the ketone (1.0 equiv) in anhydrous THF is then added dropwise over 10 minutes. The reaction is stirred at room temperature until complete (monitored by TLC). The reaction is then cooled to 0 °C and quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the chiral alcohol.
General Procedure for Sharpless Asymmetric Epoxidation[18]
A flame-dried flask is charged with powdered 4Å molecular sieves, anhydrous dichloromethane, and cooled to -20 °C. D-(-)-diethyl tartrate (6 mol%) and titanium(IV) isopropoxide (4 mol%) are added sequentially. The mixture is stirred for 30 minutes at -20 °C. The allylic alcohol (1.0 equiv) is then added. A solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 equiv) is added dropwise, maintaining the internal temperature below -20 °C. The reaction is stirred at -20 °C for 1-4 hours. The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred vigorously for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
While this compound remains a valuable and cost-effective chiral building block, the landscape of asymmetric synthesis has evolved to offer a diverse toolkit for the modern chemist. For direct functionalization, (-)-Methyl (S)-2-chloropropionate provides a versatile alternative. For complex C-C bond constructions with high stereocontrol, Evans' auxiliaries offer a robust and predictable solution. For catalytic efficiency and atom economy in the synthesis of chiral alcohols and epoxides, the Corey-Itsuno reduction and Sharpless asymmetric epoxidation are powerful and well-established methods. The choice of strategy will ultimately depend on the specific target molecule, desired level of stereopurity, and overall synthetic design. This guide provides the foundational data and protocols to make an informed decision and successfully implement these powerful alternatives in your research.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Sharpless Epoxidation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of (R)-Ethyl 2-hydroxypropanoate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of (R)-Ethyl 2-hydroxypropanoate in a reaction mixture. The selection of an appropriate analytical method is critical for monitoring reaction progress, determining enantiomeric excess, and ensuring product quality in the pharmaceutical and chemical industries. This document outlines the experimental protocols and performance data for three primary analytical techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Introduction to this compound
This compound, also known as ethyl (R)-lactate, is a chiral ester of lactic acid.[1][2] It serves as a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[3] The stereochemistry of this compound is crucial, as different enantiomers can exhibit distinct biological activities.[4] Therefore, accurate and precise quantitative analysis of the (R)-enantiomer in a reaction mixture is paramount.
Comparative Analysis of Quantitative Methods
The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following sections detail the principles, experimental protocols, and performance characteristics of Chiral GC, Chiral HPLC, and qNMR for the analysis of this compound.
Data Summary
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Enantiomers are separated using a chiral stationary phase. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. Enantiomeric resolution is achieved with a chiral stationary phase or chiral mobile phase additive. | Quantification based on the direct relationship between the intensity of a nuclear magnetic resonance signal and the number of corresponding nuclei in the sample. Chiral discriminating agents can be used to resolve signals of enantiomers.[5][6][7] |
| Typical Stationary Phase | γ-cyclodextrin | Amylose or cellulose derivatives | Not applicable |
| Detector | Flame Ionization Detector (FID) | UV-Vis or Diode Array Detector (DAD) | NMR detector |
| Sample Preparation | Dilution in a suitable solvent (e.g., dichloromethane). Derivatization may be required for non-volatile matrices. | Dilution in the mobile phase. Filtration is often necessary. | Dissolution in a deuterated solvent containing an internal standard of known concentration. |
| Advantages | High resolution and sensitivity. Suitable for volatile and thermally stable compounds. | Wide applicability to a range of compounds. Robust and reproducible.[4] | Non-destructive. Provides structural information. Can be a primary ratio method, not always requiring a calibration curve.[7][8] |
| Disadvantages | Limited to volatile and thermally stable analytes. Potential for thermal degradation of the sample. | Higher consumption of organic solvents. Potential for peak broadening. | Lower sensitivity compared to chromatographic methods. Higher instrumentation cost. Potential for signal overlap in complex mixtures.[5] |
Experimental Protocols
Chiral Gas Chromatography (GC)
This method is adapted from a validated procedure for a structurally similar compound and is suitable for the quantitative determination of this compound.[9][10][11]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., fused silica capillary with a γ-cyclodextrin stationary phase).
-
Autosampler.
Reagents:
-
This compound standard.
-
(S)-Ethyl 2-hydroxypropanoate standard.
-
High-purity dichloromethane (or other suitable solvent).
-
High-purity nitrogen, hydrogen, and air for the FID.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in dichloromethane.
-
Sample Preparation: Dilute an accurately weighed amount of the reaction mixture in dichloromethane to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 180 °C at 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Nitrogen at a constant flow rate.
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split or splitless injection can be used).
-
-
Analysis: Inject the standards and samples into the GC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration in the reaction mixture sample from the calibration curve.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on general principles of chiral HPLC separation and can be optimized for this compound.[4][12][13][14][15]
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Chiral HPLC column (e.g., a column packed with an amylose or cellulose-based chiral stationary phase).
-
UV-Vis or Diode Array Detector (DAD).
-
Autosampler.
Reagents:
-
This compound standard.
-
(S)-Ethyl 2-hydroxypropanoate standard.
-
HPLC-grade hexane.
-
HPLC-grade isopropanol.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.
-
Sample Preparation: Dilute an accurately weighed amount of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of this compound against its concentration. Calculate the concentration in the sample from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the quantification of compounds without the need for identical reference standards for each analyte.[7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal standard of known purity and concentration (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Chiral solvating agent (optional, for enantiomeric excess determination), such as a chiral lanthanide shift reagent.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Optimize acquisition parameters for quantitative analysis, ensuring a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to a known number of protons of this compound and the internal standard.
-
-
Quantification: Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Experimental Workflow Diagrams
Caption: Chiral Gas Chromatography Workflow.
Caption: Chiral HPLC Workflow.
Caption: qNMR Workflow.
Logical Relationship of Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 2. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:7699-00-5 | Chemsrc [chemsrc.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities in Bulk and Pharmaceutical Dosage Forms | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
- 11. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 15. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
Cross-referencing analytical data for (R)-Ethyl 2-hydroxypropanoate with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of the key analytical data for (R)-Ethyl 2-hydroxypropanoate against established literature values. Detailed experimental protocols for the verification of these properties are also included to support researchers in their analytical workflows.
Introduction
This compound, also known as ethyl (R)-(+)-lactate, is the dextrorotatory enantiomer of ethyl lactate. It is a chiral ester widely used as a green solvent and a versatile building block in organic synthesis. Accurate characterization of its physical and chemical properties is crucial for its application in research and development, particularly in the pharmaceutical industry where stereochemistry is paramount. This document serves as a practical reference for comparing in-house analytical data with established literature values.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key analytical parameters for this compound based on a compilation of literature data. These values serve as a benchmark for experimental verification.
| Property | Literature Value Range | Citations |
| CAS Number | 7699-00-5 | [1][2][3] |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [2][3] |
| Appearance | Colorless liquid | [1][4][5] |
| Boiling Point | 151 to 155 °C (at 760 mmHg) | [1][2][5][6] |
| Density | 1.031 to 1.1 g/cm³ (at 20-25 °C) | [1][2][5][6] |
| Refractive Index | 1.4100 to 1.4160 (at 20 °C) | [7] |
| Specific Rotation | Approx. +10° to +11.3° (neat, at 20°C, 589 nm) | [1][5][7] |
Note: The specific rotation for the (S)-enantiomer is reported as -10° to -11.3°. As the (R)-enantiomer, this product's rotation is equal in magnitude and opposite in direction.[1][5]
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key analytical properties of this compound.
1. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube or a distillation apparatus, thermometer, heating mantle or oil bath, capillary tube.
-
Procedure (Capillary Method):
-
Fill a small test tube with 2-3 mL of this compound.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube or an oil bath.
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Stop heating when a continuous stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube as the apparatus cools.
-
2. Measurement of Density
Density is the mass of a substance per unit volume.
-
Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder, and an analytical balance.
-
Procedure (Pycnometer Method):
-
Weigh a clean, dry pycnometer.
-
Fill the pycnometer with the sample, ensuring no air bubbles are present, and weigh it again.
-
Record the temperature of the sample.
-
Empty and clean the pycnometer, then fill it with distilled water and weigh it.
-
The density is calculated using the formula: Density = (mass of sample / mass of water) * density of water at the recorded temperature.
-
3. Measurement of Refractive Index
The refractive index measures how light propagates through the substance and is a characteristic property.
-
Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.
-
Procedure:
-
Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.
-
Ensure the prism surface is clean and dry.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to reach thermal equilibrium, typically around 20°C.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
-
4. Measurement of Specific Rotation
Specific rotation is the angle to which a chiral compound rotates plane-polarized light at a specific concentration, path length, temperature, and wavelength.
-
Apparatus: Polarimeter, sample cell (typically 1 dm), sodium lamp (D-line, 589 nm).
-
Procedure:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Calibrate the instrument by filling the sample cell with a blank solvent (if measuring a solution) or ensuring the empty cell reads zero. For a neat sample, the empty, clean cell is the reference.
-
Carefully fill the sample cell with neat this compound, ensuring there are no air bubbles in the light path.
-
Place the sample cell in the polarimeter and measure the observed optical rotation (α).
-
The specific rotation [α] is calculated using Biot's law. For a neat liquid: [α] = α / (l * d) where α is the observed rotation, l is the path length in decimeters (dm), and d is the density of the liquid in g/mL.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the analytical characterization and quality control of a sample of this compound.
Caption: Analytical workflow for this compound characterization.
References
- 1. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:7699-00-5 | Chemsrc [chemsrc.com]
- 3. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl lactate | 97-64-3 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Ethyl L(-)-lactate CAS#: 687-47-8 [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of (R)-Ethyl 2-hydroxypropanoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-Ethyl 2-hydroxypropanoate (also known as Ethyl (R)-lactate), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this flammable and irritant chemical.
This compound is a flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation.[1][2][3] Adherence to proper handling and disposal protocols is critical for maintaining a safe laboratory environment.
Key Safety and Handling Data
A summary of essential quantitative data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 7699-00-5[4] |
| UN Number | 1192[5] |
| Hazard Class | 3 (Flammable Liquid)[5] |
| Flash Point | < 60 °C (140 °F)[6] |
| Incompatible Materials | Acids, alkalies, or oxidizing agents[5] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.
-
Eye Protection: Chemical safety goggles are required where eye contact is likely.[5] Contact lenses are not recommended.[5]
-
Hand Protection: Wear chemical-impervious protective gloves.[5] Natural rubber (latex) gloves are not recommended.[5]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[7] An emergency shower should be accessible.[8]
-
Respiratory Protection: Use only in a well-ventilated area.[1][5] If ventilation is inadequate, a gas mask or self-contained breathing apparatus should be worn.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. Do not dispose of this chemical down the drain or as regular trash.[9][10]
1. Waste Collection:
- Collect waste this compound in a designated, properly labeled, and leak-proof container.[10][11] The container should be compatible with flammable liquids; glass or metal containers are suitable for small and large quantities, respectively.[11]
- Ensure the container is kept tightly closed except when adding waste.[6][11]
- Do not mix with incompatible wastes such as strong oxidizing agents, acids, or bases.[5][9]
- Leave adequate headspace in the container to allow for vapor expansion (approximately 1 inch for a 4L container).[11]
2. Waste Storage:
- Store waste containers in a cool, dry, well-ventilated area designated for hazardous waste.[7]
- Store away from sources of ignition such as heat, sparks, or open flames.[5][7]
- Use a flammable storage cabinet for storing flammable waste.[9]
- Ensure secondary containment is used for all liquid hazardous waste.[10]
3. Final Disposal:
- The primary recommended method of disposal is incineration in a licensed hazardous waste disposal facility.[1][7]
- All disposal activities must be in accordance with federal, state, and local regulations.[5] The responsibility for proper waste disposal lies with the waste generator.[5]
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[6][8]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
1. Immediate Actions:
- Evacuate all non-essential personnel from the spill area.[8]
- Remove all sources of ignition.[5][8]
- Ensure the area is well-ventilated.[5][8]
2. Containment and Cleanup:
- Wear the appropriate PPE as outlined above.
- Stop the leak if it can be done without risk.[5]
- Contain the spill using inert, non-combustible absorbent materials such as vermiculite, dry sand, or earth.[7][8] Do not use combustible materials like sawdust.
- Use non-sparking tools to collect the absorbed material.[2][7]
3. Disposal of Spill Debris:
- Place the collected waste into a sealed, labeled container for disposal as hazardous waste.[8]
- Clean the affected area thoroughly with soap and water.[1]
- Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. musashino.com [musashino.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. chemscene.com [chemscene.com]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. mgchemicals.com [mgchemicals.com]
- 8. nj.gov [nj.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Laboratory Waste – UF | EHS [ehs.ufl.edu]
Personal protective equipment for handling (R)-Ethyl 2-hydroxypropanoate
This guide provides immediate safety and logistical information for handling (R)-Ethyl 2-hydroxypropanoate (also known as ethyl (R)-lactate). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is a flammable liquid and vapor that can cause serious eye damage and respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield (8-inch minimum) are required where eye contact is likely.[4][5] | To protect against splashes that can cause serious eye damage.[1][3] |
| Hand Protection | Chemically impervious protective gloves are necessary.[4] It is advisable to avoid natural rubber (latex) gloves.[4] | To prevent skin contact, as the substance can cause skin irritation.[6] |
| Body Protection | Wear suitable protective clothing, such as a lab coat or apron.[6][7] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Use only in a well-ventilated area.[4][7] If ventilation is inadequate, a NIOSH-approved respirator should be worn.[8] | To avoid inhalation of vapors, which may cause respiratory irritation.[1][6] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mist.[4]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][9]
-
Use spark-proof tools and explosion-proof equipment.[10]
-
Ground and bond containers when transferring the material to prevent static discharge.[4][9]
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep containers tightly closed when not in use.[4]
-
Store away from incompatible materials such as oxidizing agents.[8]
Spills and Disposal
Spills:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[10]
-
Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3][6]
Disposal:
-
Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.[6]
-
The material may be sent to a licensed chemical destruction facility or disposed of through controlled incineration.[10]
-
Do not reuse empty containers as they may retain product residue.[6] Puncture and dispose of them in a sanitary landfill or through other approved methods.[10]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound.
References
- 1. scribd.com [scribd.com]
- 2. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. musashino.com [musashino.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
